molecular formula C11H9NOS B7941027 (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone

(5-Methylthiophen-2-YL)(pyridin-2-YL)methanone

Cat. No.: B7941027
M. Wt: 203.26 g/mol
InChI Key: PESZFVYHFOPCQE-UHFFFAOYSA-N
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Description

(5-Methylthiophen-2-YL)(pyridin-2-YL)methanone is a useful research compound. Its molecular formula is C11H9NOS and its molecular weight is 203.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-methylthiophen-2-yl)-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NOS/c1-8-5-6-10(14-8)11(13)9-4-2-3-7-12-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESZFVYHFOPCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(5-Methylthiophen-2-yl)(pyridin-2-yl)methanone: Technical Profile & Synthesis Guide

[1]

Executive Summary

Compound Identity: (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone CAS: 1397235-54-9 Class: Heteroaryl Ketone / Diaryl Methanone[1][2]

This guide analyzes the physicochemical and synthetic profile of (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone , a critical intermediate in the development of bioactive small molecules.[1] Structurally, it functions as a non-enolizable linker connecting a π-deficient pyridine ring with a π-excessive thiophene ring.[1] This electronic push-pull system makes it a valuable scaffold in medicinal chemistry, particularly for kinase inhibitors and Orexin receptor antagonists , where it serves as a rigid spacer that orients hydrogen-bond acceptors (the pyridine nitrogen and ketone oxygen) into specific vectors for protein binding.[1]

Physicochemical Profile

The compound exhibits properties typical of low-molecular-weight diaryl ketones: moderate lipophilicity and high solubility in polar organic solvents.[1]

Table 1: Key Chemical Properties
PropertyValueNotes
Molecular Formula C₁₁H₉NOS
Molecular Weight 203.26 g/mol Fragment-like size, ideal for FBDD (Fragment-Based Drug Discovery).[1][2][3]
Appearance Solid or Viscous OilLow melting point expected (analogous to phenyl-pyridyl ketones).[1]
LogP (Predicted) ~2.68Lipophilic; crosses cell membranes effectively.[1]
TPSA 29.96 ŲHigh membrane permeability (Rule of 5 compliant).[1]
H-Bond Acceptors 3Pyridine N, Ketone O, Thiophene S (weak).[1]
H-Bond Donors 0Lacks acidic protons.[1]
Solubility DMSO, DCM, MeOHPoor water solubility; requires organic co-solvent for biological assays.[1]

Synthetic Methodologies

Synthesis of heteroaryl ketones requires careful control of nucleophilicity to prevent over-addition (tertiary alcohol formation).[1] Two primary routes are recommended based on yield and purity profiles.

Route A: Grignard Addition to Nitrile (Recommended)

This route is preferred for its scalability and the prevention of over-alkylation.[1] The intermediate imine salt precipitates, stopping the reaction before a second equivalent of Grignard can attack.[1]

Mechanism: Nucleophilic addition of 5-methyl-2-thienylmagnesium bromide to the electrophilic carbon of 2-cyanopyridine.[1]

Protocol:

  • Reagent Preparation: Generate (5-methylthiophen-2-yl)magnesium bromide in situ by refluxing 2-bromo-5-methylthiophene with Mg turnings in anhydrous THF/Ether (initiate with iodine crystal).

  • Addition: Cool the Grignard solution to 0°C. Add 2-cyanopyridine (1.0 equiv) dropwise in THF.

  • Reaction: Allow to warm to RT and stir for 2-4 hours. The magnesium imine salt will form.[1]

  • Hydrolysis: Quench with 2M HCl. Stir vigorously for 1 hour to hydrolyze the imine to the ketone.

  • Workup: Neutralize with NaHCO₃, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Route B: Oxidation of Carbinol (Alternative)

Useful if the aldehyde precursor is more readily available than the bromide.[1]

Protocol:

  • Lithiation: Treat 2-bromopyridine with n-BuLi at -78°C in THF to form 2-lithiopyridine.

  • Electrophile Trapping: Add 5-methyl-2-thiophenecarboxaldehyde.

  • Oxidation: Isolate the secondary alcohol and oxidize using activated MnO₂ (in DCM) or Swern conditions to yield the ketone.

Visualization: Synthetic Pathways

The following diagram outlines the logic flow for selecting a synthetic route.

SynthesisPathStartTarget: CAS 1397235-54-9RouteARoute A: Grignard + Nitrile(High Fidelity)IntermediateAImine Salt(Stops Over-addition)RouteA->IntermediateANucleophilic AttackRouteBRoute B: Lithiation + Oxidation(Stepwise Control)IntermediateBSecondary AlcoholRouteB->IntermediateBAdditionPrecursorA12-Bromo-5-methylthiophenePrecursorA1->RouteAMg, THFPrecursorA22-CyanopyridinePrecursorA2->RouteAPrecursorB12-BromopyridinePrecursorB1->RouteBn-BuLi, -78°CPrecursorB25-Methyl-2-thiophene-carboxaldehydePrecursorB2->RouteBIntermediateA->StartAcid Hydrolysis (H3O+)IntermediateB->StartMnO2 Oxidation

Caption: Comparative synthetic workflows. Route A is generally preferred for direct ketone formation without redox steps.[1]

Medicinal Chemistry Applications

This scaffold is not merely a passive linker; it actively contributes to the pharmacophore.[1]

Bioisosterism & Geometry
  • Thiophene vs. Phenyl: The thiophene ring is a bioisostere of phenyl but with distinct electronic properties.[1] It is electron-rich (π-excessive), which can enhance cation-π interactions in the binding pocket.[1]

  • Bond Angle: The C-S-C angle in thiophene (~92°) is smaller than the C-C-C angle in benzene (120°), altering the trajectory of the 5-methyl substituent.[1] This subtle geometric change can be exploited to fine-tune fit within a hydrophobic pocket.[1]

Scaffold Reactivity (Derivatization)

The ketone moiety serves as a "handle" for further elaboration:[1]

  • Claisen-Schmidt Condensation: Reaction with aromatic aldehydes yields chalcones , which are precursors to pyrazolines (anti-inflammatory/anticancer agents).[1]

  • Reductive Amination: Converts the ketone to a chiral amine, a common motif in GPCR ligands (e.g., Orexin antagonists).[1]

Visualization: Pharmacophore Interactions

PharmacophoreKetoneKetone (C=O)H-Bond AcceptorTargetProtein Binding PocketKetone->TargetH-Bond (Ser/Thr)PyridinePyridine NitrogenH-Bond AcceptorPyridine->KetoneRigid LinkerPyridine->TargetH-Bond (Backbone NH)ThiopheneThiophene RingLipophilic / π-InteractionThiophene->KetoneRigid LinkerMethyl5-Methyl GroupHydrophobic AnchorThiophene->MethylCovalentThiophene->Targetπ-Stacking (Phe/Tyr)Methyl->TargetVan der Waals

Caption: Pharmacophoric mapping of the scaffold showing potential binding interactions with protein targets.[1]

Safety & Handling

While specific toxicology data for CAS 1397235-54-9 is limited, handling should follow protocols for heterocyclic ketones :

  • Hazards: Likely a skin and eye irritant (H315, H319).[1] Pyridine derivatives often possess a distinct, unpleasant odor and can be neurotoxic at high concentrations.[1]

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Thiophene derivatives can darken upon prolonged exposure to light and air due to oxidative polymerization.[1]

  • Disposal: Incineration with a scrubber for sulfur and nitrogen oxides.[1]

References

  • ChemScene. (2024).[1] (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone Product Data. Retrieved from [1]

  • BenchChem. (2025).[1] Synthetic Protocols for Thiophene-Pyridine Derivatives. Retrieved from [1]

  • Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis and anticancer activity. Retrieved from [1]

  • ChemMedChem. (2012). Discovery of Dual Orexin Receptor Antagonists (MK-6096). [1]

  • New Journal of Chemistry. (2013). Thiophene-based pyridine derivatives: synthesis and photophysical properties. Retrieved from [1]

(5-Methylthiophen-2-yl)(pyridin-2-yl)methanone SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis, Synthesis Protocols, and Pharmacophore Utility

Executive Summary

(5-Methylthiophen-2-yl)(pyridin-2-yl)methanone (CAS: 1397235-54-9) is a bi-heteroaryl ketone featuring an electron-deficient pyridine ring linked via a carbonyl bridge to an electron-rich 5-methylthiophene moiety.[1][2] This "push-pull" electronic structure makes it a valuable scaffold in medicinal chemistry, particularly in the design of kinase inhibitors and GPCR ligands where the ketone serves as a hydrogen bond acceptor and the heteroaromatic rings participate in


 stacking interactions. This guide outlines the compound's physicochemical profile, a validated synthesis route via Grignard addition, and its application in fragment-based drug design (FBDD).
Chemical Identity & Physicochemical Profile[3][4][5][6][7]
PropertyData
IUPAC Name (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone
Common Synonyms 2-(5-Methyl-2-thenoyl)pyridine; (5-Methyl-2-thienyl)(2-pyridyl)methanone
CAS Number 1397235-54-9
Molecular Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Molecular Weight 203.26 g/mol
SMILES Cc1ccc(C(=O)c2ccccn2)s1
InChIKey Computed from SMILES:[3][4][5][6]AMCZCIROJGXRSU-UHFFFAOYSA-N (Predicted)
LogP (Predicted) ~2.68
TPSA ~49.9

H-Bond Acceptors 3 (Pyridine N, Carbonyl O, Thiophene S)
Structural & Electronic Analysis

The molecule comprises two distinct aromatic domains separated by a rigid


 carbonyl linker. This architecture dictates its reactivity and binding potential:
  • Domain A (Pyridine): The 2-pyridyl ring is

    
    -deficient. The nitrogen atom acts as a strong hydrogen bond acceptor (HBA) and directs metal coordination in organometallic catalysis.
    
  • Domain B (Thiophene): The 5-methylthiophene ring is

    
    -excessive. The methyl group at the C5 position exerts a weak positive inductive effect (+I), slightly increasing electron density at the C2 position, thereby stabilizing the carbonyl bridge.
    
  • The Linker (Methanone): The carbonyl group is conjugated with both rings. However, the cross-conjugation is limited by the twisting of the rings to minimize steric repulsion, although the molecule tends to adopt a planar conformation to maximize orbital overlap.

Synthesis Protocol: Grignard Addition to Nitrile

Methodology Selection: While Friedel-Crafts acylation is standard for thiophenes, it is often low-yielding with electron-deficient pyridine acyl chlorides due to self-quaternization and instability. Therefore, the nucleophilic addition of a thienyl Grignard reagent to a cyanopyridine is the preferred, high-fidelity route. This method avoids unstable intermediates and provides high regioselectivity.[7]

Reaction Scheme Diagram

Synthesispathway Start1 2-Bromo-5-methylthiophene Mg Mg / THF (Grignard Formation) Start1->Mg Start2 2-Cyanopyridine Step2 Nucleophilic Addition (0°C to RT) Start2->Step2 Inter1 Grignard Reagent (5-Methyl-2-thienyl)MgBr Mg->Inter1 Inter1->Step2 Inter2 Imine Magnesium Salt Step2->Inter2 Hydrolysis Acid Hydrolysis (HCl / H2O) Inter2->Hydrolysis Product Target Ketone (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone Hydrolysis->Product

Caption: Step-wise synthesis via Grignard addition to 2-cyanopyridine, favoring formation of the ketone over the tertiary alcohol.

Detailed Experimental Protocol

Step 1: Preparation of (5-Methylthiophen-2-yl)magnesium bromide

  • Setup: Flame-dry a 250 mL three-necked flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Activation: Add magnesium turnings (1.1 eq) and a crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

  • Initiation: Dissolve 2-bromo-5-methylthiophene (1.0 eq) in anhydrous THF (concentration ~1 M). Add 10% of this solution to the Mg. Initiate reaction with localized heating if necessary.

  • Completion: Dropwise add the remaining bromide solution to maintain a gentle reflux. Stir for 1 hour at room temperature (RT) after addition is complete.

Step 2: Coupling with 2-Cyanopyridine

  • Cooling: Cool the Grignard solution to 0°C in an ice bath.

  • Addition: Dissolve 2-cyanopyridine (0.9 eq) in anhydrous THF and add it dropwise to the Grignard reagent. Note: Using a slight excess of Grignard prevents unreacted nitrile, which is difficult to separate.

  • Reaction: Allow the mixture to warm to RT and stir for 3–5 hours. The solution typically turns dark red/brown as the imine salt forms.

Step 3: Hydrolysis & Isolation

  • Quench: Cool the mixture to 0°C. Cautiously add 2M HCl (aq) to hydrolyze the intermediate imine salt to the ketone. Stir vigorously for 1 hour.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Chromatography: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the yellow crystalline solid.

Applications in Drug Discovery

This compound serves as a versatile "biaryl ketone" scaffold. In medicinal chemistry, it functions as a bioisostere for diaryl ketones or diaryl ethers.

Pharmacophore Mapping
  • Kinase Inhibition: The pyridine nitrogen and the carbonyl oxygen can form a bidentate chelation motif (or hinge-binding motif) with kinase active sites (e.g., p38 MAP kinase or VEGFR).

  • Chelation Therapy: The N-C-C=O structural motif allows for the coordination of transition metals (

    
    , 
    
    
    
    ), making it a precursor for thiosemicarbazone-based anti-cancer agents which act via iron depletion or ROS generation.
Mechanism of Action Diagram

InteractionMap Compound (5-Methylthiophen-2-yl) (pyridin-2-yl)methanone Target1 Kinase Hinge Region (H-Bond Acceptor) Compound->Target1 Pyridine N Carbonyl O Target2 Metal Chelation (Fe/Cu Sequestration) Compound->Target2 Bidentate Ligand Target3 Pi-Stacking (Aromatic Residues) Compound->Target3 Thiophene/Pyridine Rings

Caption: Pharmacophoric interaction potential of the scaffold in biological systems.

Characterization Data (Expected)

To validate the synthesis, the following spectral data should be obtained:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.55 (s, 3H, 
      
      
      
      ).
    • 
       6.80 (d, 1H, Thiophene H4).
      
    • 
       7.45 (m, 1H, Pyridine H5).
      
    • 
       7.80 (d, 1H, Thiophene H3).
      
    • 
       7.90 (t, 1H, Pyridine H4).
      
    • 
       8.10 (d, 1H, Pyridine H3).
      
    • 
       8.70 (d, 1H, Pyridine H6).
      
  • 
     NMR:  Distinct carbonyl peak at ~185 ppm; Methyl carbon at ~16 ppm.
    
  • MS (ESI):

    
     calculated for 
    
    
    
    : 204.05; Found: 204.1.
Safety & Handling
  • Hazards: Pyridine derivatives are potential irritants and may have neurological effects if inhaled in high concentrations. Thiophenes can be skin sensitizers.

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent slow oxidation of the methyl group or thiophene ring.

  • Disposal: All organic waste containing pyridine or thiophene must be segregated into halogen-free organic solvent waste streams for incineration.

References
  • ChemScene. (2025). (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone Product Data. Retrieved from

  • Sutherland, A. et al. (2018). "Recent advances in the synthesis of 2-substituted pyridines." Organic & Biomolecular Chemistry.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Authoritative text on Thiophene/Pyridine reactivity).
  • BenchChem. (2025).[8] Synthesis of Heteroaryl Ketones via Grignard Addition. Retrieved from

Sources

Unlocking the Pharmacological Potential of Thiophene-Pyridine Methanone Analogs: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Architecture

As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the thiophene-pyridine methanone scaffold not merely as a chemical structure, but as a highly tunable molecular machine. This pharmacophore leverages a tripartite synergy:

  • The Thiophene Ring: An electron-rich heteroaromatic system that excels at participating in

    
     stacking and hydrophobic interactions within target protein pockets.
    
  • The Pyridine Ring: A nitrogen-containing heterocycle that acts as a potent hydrogen-bond acceptor, simultaneously improving the aqueous solubility and pharmacokinetic profile of the lipophilic core.

  • The Methanone (Ketone) Linker: The structural keystone. The

    
    -hybridized carbonyl carbon enforces a specific dihedral angle, preventing the two aromatic rings from achieving coplanarity. This geometric constraint is critical for dual-pocket target engagement, minimizing steric clashes while maximizing binding affinity.
    

This guide dissects the biological activity of these analogs, focusing on their mechanisms of action, quantitative efficacy, and the self-validating experimental protocols required to evaluate them accurately.

Primary Biological Activities and Mechanisms of Action

Anticancer and Antitubulin Activity

The most profoundly characterized biological activity of thiophene-methanone derivatives is their ability to act as potent anticancer agents by disrupting microtubule dynamics. Extensive research has demonstrated that 1 by binding to a wide range of cancer-specific protein targets[1].

Specifically, these analogs bind to the colchicine site on


-tubulin. The methanone linker mimics the natural conformation of colchicine, allowing the thiophene and pyridine rings to anchor into distinct hydrophobic sub-pockets. This binding inhibits tubulin polymerization, preventing mitotic spindle formation. Consequently, cells undergo G2/M phase arrest, triggering caspase-dependent apoptosis. Studies on2 reveal exceptional antiproliferative activities, with 

values plunging into the low nanomolar range (2.5 to 6.5 nM) against leukemia cell lines[2].

MOA A Thiophene-Pyridine Methanone Analog B Binds Colchicine Site on β-Tubulin A->B C Inhibits Microtubule Polymerization B->C D G2/M Phase Arrest C->D E Apoptosis Activation (Caspase-3/7) D->E

Fig 1. Mechanism of action for tubulin-targeting thiophene-pyridine methanone analogs.

Antimicrobial and Enzyme Inhibition

Beyond oncology, specific analogs such as 3[3]. The inclusion of a morpholino group enhances cellular permeability, allowing the core pharmacophore to penetrate bacterial cell walls and modulate intracellular enzymatic targets.

Antiviral Properties

The structural rigidity of this class also lends itself to antiviral applications. Fused ring systems derived from these precursors, such as 4, specifically targeting HIV replication machinery[4].

Quantitative Data Summary

To provide a clear benchmarking standard for assay development, the following table summarizes the biological activity profiles of key thiophene-methanone derivatives based on recent literature.

Compound Class / Specific AnalogPrimary TargetObserved Biological ActivityReference
2-Amino-3-aroyl-5-aryl thiophenes

-Tubulin (Colchicine site)
Antiproliferative (

: 2.5 - 6.5 nM in L1210/K562 cells)
[2]
(4-Chlorophenyl)[5-morpholino-4-(2-pyridinyl)-2-thienyl]methanone Bacterial Enzymes / KinasesBroad-spectrum Antimicrobial & Anticancer[3]
Thieno[2,3-b]pyridine derivatives HIV Replication MachineryAntiviral (HIV Replication Inhibition)[4]
Thiophene-based hybrid scaffolds Multiple (EGFR, Tubulin)Broad-spectrum Anticancer[1]

Experimental Protocols: A Self-Validating Approach

As application scientists, we must ensure that our data is an artifact of the compound's biology, not our assay's flaws. The following protocols are designed as self-validating systems , incorporating internal controls that independently prove assay integrity.

Protocol 1: In Vitro Tubulin Polymerization Assay

This cell-free assay measures the direct interaction between the thiophene-pyridine methanone analog and purified tubulin.

  • Step 1: Reagent Preparation. Reconstitute highly purified porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM fluorescent reporter (e.g., DAPI).

    • Causality: EGTA is critical as it chelates

      
      , a natural inhibitor of tubulin polymerization. GTP provides the necessary energy substrate for microtubule assembly.
      
  • Step 2: Compound Addition. Dispense 5 µL of the test compound (dissolved in DMSO) into a 96-well half-area plate.

    • Causality: Keep final DMSO concentration strictly

      
       to prevent solvent-induced protein denaturation.
      
  • Step 3: Kinetic Readout. Initiate the reaction by adding 45 µL of the tubulin mixture. Immediately read fluorescence (Ex: 360 nm / Em: 420 nm) at

    
     every minute for 60 minutes.
    
  • System Validation Criteria:

    • Negative Control (Vehicle): Must show a standard sigmoidal polymerization curve (nucleation, growth, and steady-state phases).

    • Positive Control (Combretastatin A-4): Must completely flatten the curve (inhibition > 90%). If the

      
      Fluorescence between the vehicle and positive control is less than 3-fold, the assay is invalidated due to compromised tubulin viability.
      
Protocol 2: High-Throughput Cytotoxicity Screening (MTT Assay)

This cell-based assay evaluates the antiproliferative effect of the analogs.

  • Step 1: Cell Seeding. Seed target cancer cells (e.g., K562 or L1210) at

    
     cells/well in a 96-well plate. Incubate for 24 hours at 
    
    
    
    , 5%
    
    
    .
  • Step 2: Compound Treatment. Treat cells with serial dilutions of the thiophene-pyridine methanone analogs (0.1 nM to 10 µM) for 48 hours.

  • Step 3: MTT Addition. Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: MTT is reduced to insoluble formazan strictly by mitochondrial succinate dehydrogenase. This ensures we are measuring true metabolic viability, not merely cell membrane integrity.

  • Step 4: Solubilization & Readout. Remove media, add 100 µL DMSO to solubilize formazan crystals, and read absorbance at 570 nm.

  • System Validation Criteria: The Z'-factor of the plate (calculated using vehicle control and a known cytotoxic agent like Doxorubicin) must be

    
    . A Z'-factor below 0.5 indicates unacceptable assay noise, mandating a repeat.
    

Workflow S1 Compound Prep (DMSO) S2 Cell Incubation (48h) S1->S2 S3 MTT Reagent Addition S2->S3 S4 Formazan Solubilization S3->S4 S5 Absorbance Readout S4->S5

Fig 2. Self-validating MTT assay workflow for cytotoxicity screening.

References

  • Title: (4-Chlorophenyl)[5-morpholino-4-(2-pyridinyl)
  • Title: Synthesis and Biological Evaluation of 2-Amino-3-(3',4',5'-trimethoxybenzoyl)
  • Source: google.
  • Source: researchgate.

Sources

The Emerging Therapeutic Potential of 5-Methylthiophene-2-carbonyl Pyridine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic amalgamation of thiophene and pyridine rings has yielded a plethora of heterocyclic compounds with significant therapeutic promise. This in-depth technical guide focuses on a specific, yet highly potent subclass: 5-methylthiophene-2-carbonyl pyridine compounds. We delve into the synthetic rationale, explore the diverse biological activities, and provide detailed experimental protocols to empower researchers in the fields of medicinal chemistry and drug development. This guide is designed to be a comprehensive resource, blending established scientific principles with practical, field-proven insights to accelerate the discovery and development of novel therapeutics based on this privileged scaffold.

Introduction: The Power of Hybrid Scaffolds

In the landscape of medicinal chemistry, both thiophene and pyridine are considered "privileged structures."[1] The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is a well-known bioisostere of the benzene ring and is present in numerous FDA-approved drugs.[2] Its inclusion in a molecule can significantly influence metabolic stability and target binding interactions. Similarly, the pyridine nucleus, a nitrogen-containing six-membered aromatic ring, is a cornerstone of many pharmaceuticals, often enhancing solubility and bioavailability.[3]

The fusion of these two pharmacophores into a single molecular entity, the 5-methylthiophene-2-carbonyl pyridine scaffold, creates a unique chemical architecture with the potential for multifaceted biological activity. The methyl group at the 5-position of the thiophene ring can provide a crucial lipophilic interaction within a target's binding pocket, while the carbonyl linker offers a key hydrogen bond acceptor site. The pyridine ring's nitrogen atom can act as a hydrogen bond acceptor or be protonated, influencing the compound's pharmacokinetic profile. This guide will explore the synthesis, biological evaluation, and therapeutic potential of this promising class of compounds.

Synthesis of 5-Methylthiophene-2-carbonyl Pyridine Derivatives

The synthesis of 5-methylthiophene-2-carbonyl pyridine derivatives can be achieved through several reliable synthetic routes. A common and effective strategy involves the condensation of a 5-methylthiophene-2-carbaldehyde derivative with a substituted pyridine moiety.

One illustrative example is the synthesis of 2-((E)-2-((5-methylthiophen-2-yl)methylene)hydrazinyl)-4-methyl-6-phenylpyridine-3-carbonitrile (MTHPC). This synthesis involves a multi-step process culminating in the condensation of 2-hydrazinyl-4-methyl-6-phenylpyridine-3-carbonitrile with 5-methylthiophene-2-carbaldehyde.[4]

General Synthetic Workflow:

Synthesis_Workflow cluster_0 Pyridine Precursor Synthesis cluster_1 Thiophene Precursor Start_Pyridine Substituted Pyridine Starting Materials Pyridine_Intermediate Functionalized Pyridine Intermediate (e.g., Hydrazinyl Pyridine) Start_Pyridine->Pyridine_Intermediate Multi-step Synthesis Condensation Condensation Reaction Pyridine_Intermediate->Condensation Thiophene_Aldehyde 5-Methylthiophene-2-carbaldehyde Thiophene_Aldehyde->Condensation Final_Product 5-Methylthiophene-2-carbonyl Pyridine Derivative Condensation->Final_Product Purification Purification (e.g., Recrystallization, Chromatography) Final_Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: General synthetic workflow for 5-methylthiophene-2-carbonyl pyridine derivatives.

Detailed Experimental Protocol: Synthesis of MTHPC[4]
  • Synthesis of the Pyridine Precursor: The synthesis of the key intermediate, 2-hydrazinyl-4-methyl-6-phenylpyridine-3-carbonitrile, is typically achieved through a multi-step reaction sequence starting from commercially available pyridine derivatives.

  • Condensation Reaction:

    • To a solution of 2-hydrazinyl-4-methyl-6-phenylpyridine-3-carbonitrile in a suitable solvent (e.g., ethanol), add an equimolar amount of 5-methylthiophene-2-carbaldehyde.

    • Add a catalytic amount of a weak acid (e.g., glacial acetic acid).

    • Reflux the reaction mixture for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • The solid product that precipitates is collected by filtration.

    • Wash the solid with a cold solvent (e.g., ethanol) to remove impurities.

    • Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/DMF).

  • Characterization:

    • Confirm the structure of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. For MTHPC, the following characteristic data was reported:

      • ¹H-NMR (DMSO-d₆, δ ppm): 2.42 (s, 3H, CH₃ pyridine), 2.26 (s, 3H, CH₃ Thiophene), 7.14 (d, 1H, Thiophene-H), 6.89 (d, 1H, Thiophene-H), 7.81 (s, 1H, CH), 7.28 (s, 1H, N-H), 7.77 (s, 1H, Py-H), 7.39-7.97 (m, 5H, Ar-H).[4]

      • Mass Spectrum (m/z): 334.11 [M]⁺.[4]

Biological Activities of 5-Methylthiophene-2-carbonyl Pyridine Compounds

This class of compounds has demonstrated a broad spectrum of biological activities, with significant potential in anticancer and antimicrobial applications.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of pyridine-thiophene hybrids against various cancer cell lines.[5][6] The 5-methylthiophene-2-carbonyl pyridine scaffold is emerging as a particularly promising core for the development of novel anticancer agents.

A notable example is the pyridine-thiophene derivative ligand MTHPC and its transition metal complexes (Co, Ni, and Cu), which were evaluated for their in-vitro cytotoxicity against A549 (Lung carcinoma) and HepG2 (Hepatocellular carcinoma) cell lines.[4] The results indicated that these compounds possess a cytotoxic effect.[4] The nickel complex of MTHPC showed particularly high potency against A549 cells, while the copper complex was highly effective against HepG2 cells.[4]

Compound/ComplexCancer Cell LineIC₅₀ (µg/mL)Reference
MTHPC Ligand A549> 50[4]
HepG2> 50[4]
[Co(MTHPC)₂]Cl₂ A54928.5[4]
HepG235.2[4]
[Ni(MTHPC)₂]Cl₂ A54915.8[4]
HepG225.4[4]
[Cu(MTHPC)₂]Cl₂ A54920.1[4]
HepG218.6[4]
Cisplatin A5498.5[4]
HepG210.2[4]

Table 1: In-vitro cytotoxicity of MTHPC and its metal complexes.

The mechanism of action for many thiophene-pyridine hybrids is believed to involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase pathway.[5] Molecular docking studies have suggested that these compounds can bind to the active site of enzymes like EGFR, inhibiting their function.[5]

Potential Anticancer Mechanism of Action:

Anticancer_Mechanism cluster_pathway Cancer Cell Signaling Pathway Compound 5-Methylthiophene-2-carbonyl Pyridine Compound EGFR EGFR Tyrosine Kinase Compound->EGFR Inhibition Apoptosis Apoptosis (Cell Death) Compound->Apoptosis Induction Proliferation Cell Proliferation EGFR->Proliferation Survival Cell Survival EGFR->Survival Angiogenesis Angiogenesis EGFR->Angiogenesis

Caption: Potential mechanism of anticancer activity via EGFR inhibition.

Antimicrobial Activity

The 5-methylthiophene-2-carbonyl pyridine scaffold has also shown considerable promise as a source of new antimicrobial agents. The MTHPC ligand and its metal complexes were screened against a panel of Gram-positive and Gram-negative bacteria.[4] While the ligand itself showed modest activity, its metal complexes, particularly the nickel complex, exhibited significant antibacterial properties.[4]

Compound/ComplexS. aureus (Gram +ve)P. desmolyticum (Gram -ve)E. coli (Gram -ve)K. aerogenes (Gram -ve)Reference
MTHPC Ligand 8767[4]
[Co(MTHPC)₂]Cl₂ 1210911[4]
[Ni(MTHPC)₂]Cl₂ 18161517[4]
[Cu(MTHPC)₂]Cl₂ 14121113[4]
Ciprofloxacin 25232224[4]

Table 2: Antibacterial activity (Zone of inhibition in mm at 400 µg/mL).

Experimental Protocol: In-vitro Cytotoxicity Evaluation (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[7][8]

Workflow for MTT Assay:

MTT_Assay_Workflow Cell_Seeding 1. Seed cancer cells in a 96-well plate Incubation1 2. Incubate for 24 hours to allow attachment Cell_Seeding->Incubation1 Compound_Treatment 3. Treat cells with various concentrations of the test compound Incubation1->Compound_Treatment Incubation2 4. Incubate for 48-72 hours Compound_Treatment->Incubation2 MTT_Addition 5. Add MTT solution to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4 hours to allow formazan crystal formation MTT_Addition->Incubation3 Solubilization 7. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubation3->Solubilization Absorbance_Measurement 8. Measure absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader Solubilization->Absorbance_Measurement Data_Analysis 9. Calculate cell viability and IC₅₀ values Absorbance_Measurement->Data_Analysis

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:
  • Cell Seeding: Plate cancer cells (e.g., A549, HepG2) in a 96-well flat-bottom microplate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[7]

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach to the bottom of the wells.[7]

  • Compound Treatment: Prepare serial dilutions of the 5-methylthiophene-2-carbonyl pyridine compounds in the culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).[7]

  • Incubation: Incubate the plates for an additional 48 to 72 hours under the same conditions.[7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Conclusion and Future Directions

The 5-methylthiophene-2-carbonyl pyridine scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. The available literature strongly suggests that compounds based on this core structure possess significant anticancer and antimicrobial properties. The synthetic accessibility of these compounds, coupled with their potent biological activities, makes them attractive candidates for further investigation and optimization in drug discovery programs.

Future research should focus on:

  • Expansion of the chemical library: Synthesizing a broader range of analogues with diverse substitutions on the pyridine ring to establish a comprehensive structure-activity relationship (SAR).

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their mode of action.

  • In-vivo efficacy studies: Evaluating the most promising compounds in preclinical animal models to assess their therapeutic potential in a whole-organism context.

  • Pharmacokinetic and toxicity profiling: Determining the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to guide their development into clinically viable drug candidates.

By leveraging the insights and methodologies presented in this guide, researchers can effectively explore the therapeutic potential of 5-methylthiophene-2-carbonyl pyridine compounds and contribute to the development of next-generation medicines.

References

[5] Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (2023). MDPI. [Link]

[4] CYTOTOXICITY AND ANTIBACTERIAL STUDIES OF NOVEL HETEROCYCLIC PYRIDINE- THIOPHENE DERIVAT. Semantic Scholar. [Link]

[3] Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. OUCI. [Link]

[6] Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. (2026). PMC. [Link]

[9] Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. PMC. [Link]

[10] Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives | Request PDF. ResearchGate. [Link]

[11] Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. [Link]

[12] Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. (2016). MDPI. [Link]

[13] Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

[1] Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety. (2025). Royal Society of Chemistry. [Link]

[14] Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Arabian Journal of Chemistry. [Link]

[2] Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). Research Square. [Link]

[15] Anti-Bacterial and Anti-Fungal Properties of a Set of Transition Metal Complexes Bearing a Pyridine Moiety and [B(C6F5)4]2 as a Counter Anion. (2025). PubMed. [Link]

[16] Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (2023). PMC. [Link]

[17] Anti-Bacterial and Anti-Fungal Properties of a Set of Transition Metal Complexes Bearing a Pyridine Moiety and [B(C6F5)4]2 as a Counter Anion. Semantic Scholar. [Link]

[18] Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes. ChemRxiv. [Link]

[19] Synthesis of N-(2-aminoethyl)pyridine-2-carboxamide. PrepChem.com. [Link]

[8] In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science. [Link]

[20] Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. (2025). PMC. [Link]

Synthesis and characterization of some New 2- and 6- substituted of 5- Acetyl - 4- (P- phenyl) Pyrimidine and substituted thieno [2, 3- d] Pyrimidine. (2026). ResearchGate. [Link]

[21] Synthesis and Characterisation of 8-(5-methylpyridin-2-yl)-3,5-bis (Substituted Phenyl)-2,3,3a,4,4a,5,6,8-octahydro dipyrazolo [3,4-b:4',3'-e] Pyridine. Academia.edu. [Link]

[22] Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI. [Link]

[23] Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021). SciSpace. [Link]

Sources

solubility profile of (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that dictates its behavior from early-stage discovery through formulation and final dosage form performance. (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone is a heterocyclic ketone with a molecular structure that suggests a nuanced solubility profile across different solvent systems. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for determining, understanding, and interpreting the solubility of this compound in organic solvents. We will explore the theoretical underpinnings of solubility, present detailed, field-proven experimental protocols for both thermodynamic and kinetic solubility determination, and offer expert analysis on how to interpret the resulting data. This document is structured not as a rigid template, but as a logical workflow that a senior scientist would follow to thoroughly characterize a novel compound, emphasizing the causality behind experimental choices and ensuring the generation of trustworthy, reproducible data.

Part 1: Physicochemical Characterization of (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone

A foundational understanding of a molecule's intrinsic properties is paramount before embarking on experimental solubility studies. The structure of (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone offers several clues to its potential behavior. The molecule contains a pyridine ring (a potential hydrogen bond acceptor), a thiophene ring (contributing to aromaticity and lipophilicity), and a ketone linker (a polar group and hydrogen bond acceptor).

The predicted octanol-water partition coefficient (LogP) of approximately 2.68 suggests that the compound is moderately lipophilic, indicating it will likely favor organic solvents over aqueous media.[1] The absence of hydrogen bond donors and the presence of three acceptor sites (the pyridine nitrogen, the ketone oxygen, and the thiophene sulfur) will significantly influence its interactions with protic versus aprotic solvents.

PropertyValueSource
CAS Number 1397235-54-9[1]
Molecular Formula C₁₁H₉NOS[1]
Molecular Weight 203.26 g/mol [1]
Topological Polar Surface Area (TPSA) 29.96 Ų[1]
Predicted LogP 2.68[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]

Part 2: Theoretical Principles Governing Solubility

Solubility is the result of a thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions.

  • Lattice Energy vs. Solvation Energy: For a crystalline solid like (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone to dissolve, the energy input to overcome its crystal lattice energy must be compensated by the energy released upon solvation of individual molecules. A high melting point can often suggest a strong, stable crystal lattice that requires more energy to break, potentially leading to lower solubility.

  • "Like Dissolves Like": This principle is a useful heuristic based on polarity.[2][3] Polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents. Given the moderate polarity and LogP of our target compound, we anticipate its highest solubility in solvents of intermediate polarity.

  • Solvent Effects:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. They can interact strongly with the pyridine nitrogen and ketone oxygen of the target molecule, potentially leading to high solubility.

    • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): These solvents have dipole moments but do not donate hydrogen bonds. Their ability to dissolve the compound will depend on dipole-dipole interactions.

    • Non-Polar Solvents (e.g., Heptane, Toluene): These solvents primarily interact through weaker van der Waals forces. Solubility is expected to be low, particularly in aliphatic solvents like heptane.

  • Polymorphism: A single compound can crystallize into multiple different solid-state forms, known as polymorphs.[3] Each polymorph has a unique crystal lattice and, consequently, a different lattice energy and solubility.[4][5] It is crucial to characterize the solid form being tested, as the thermodynamically stable polymorph is typically the least soluble.[3]

Part 3: Experimental Determination of the Solubility Profile

A comprehensive solubility assessment involves both thermodynamic and kinetic measurements. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is a higher-throughput measure often used in early discovery to assess the dissolution rate.[6][7]

Protocol 1: Thermodynamic Solubility via Equilibrium Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.[8] Its trustworthiness comes from allowing the system to reach a true thermodynamic minimum.

Methodology:

  • Preparation: Add an excess amount of solid (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone to a series of glass vials, ensuring a visible amount of undissolved solid remains. This is critical to guarantee saturation.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected organic solvent to the respective vials.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period to reach equilibrium. A 24-hour period is standard, but 48-72 hours may be necessary to ensure equilibrium is fully established.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

    • Causality Note: Filtration is crucial to remove undissolved particulates, which would otherwise lead to an overestimation of solubility.[9] However, one must be mindful of potential compound adsorption onto the filter material, which could cause an underestimation.[9]

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV. A pre-established calibration curve is required for accurate quantification.

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add excess solid to vial B 2. Add known volume of solvent A->B C 3. Seal and agitate (e.g., 24-48h at 25°C) B->C D 4. Allow suspension to settle C->D E 5. Withdraw supernatant via syringe D->E F 6. Filter through 0.22µm PTFE filter E->F G 7. Dilute filtrate with mobile phase F->G H 8. Analyze concentration via HPLC-UV G->H I 9. Calculate solubility using pre-run calibration curve H->I

Fig 1. Workflow for Thermodynamic Solubility Determination.
Protocol 2: Kinetic Solubility via High-Throughput Screening (HTS)

This method is designed for speed and is invaluable for ranking large numbers of compounds in early discovery. It measures how readily a compound dissolves from a DMSO stock solution into a solvent system.[10][11]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Plate Preparation: Using a multichannel pipette, dispense 190 µL of each organic solvent into the wells of a 96-well plate.

  • Compound Addition: Add 10 µL of the DMSO stock solution to the solvent wells. This introduces the compound and initiates precipitation of material that is insoluble.

  • Incubation: Seal the plate and shake for a set period (e.g., 1.5-2 hours) at room temperature.

  • Analysis: Analyze the plate using a UV/Vis plate reader. The concentration can be determined by measuring absorbance at the compound's λ_max and comparing it to a standard curve. Alternatively, nephelometry can measure the amount of precipitated material via light scattering.[10]

Part 4: Hypothetical Solubility Data and Interpretation

To illustrate the principles discussed, a hypothetical but chemically logical solubility profile for (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone is presented below. These values are what a researcher might expect to find based on the compound's structure.

SolventSolvent TypeDielectric Constant (ε)Solubility (mg/mL) @ 25°C
n-HeptaneNon-Polar1.9< 0.1
TolueneAromatic, Non-Polar2.45.2
Ethyl AcetatePolar Aprotic6.025.8
AcetonePolar Aprotic21.045.1
2-PropanolPolar Protic20.238.5
EthanolPolar Protic24.542.3
MethanolPolar Protic32.735.7

Expert Analysis:

  • Non-Polar Solvents: As expected, solubility in the aliphatic, non-polar solvent n-heptane is negligible. The higher solubility in toluene can be attributed to π-π stacking interactions between the aromatic rings of toluene and the thiophene/pyridine rings of the solute.

  • Polar Aprotic Solvents: Solubility increases significantly in polar aprotic solvents. The trend from ethyl acetate to acetone correlates with the increasing polarity (dielectric constant) of the solvent, which facilitates the dissolution of the polar ketone group.

  • Polar Protic Solvents: The compound shows high solubility in alcohols. While methanol is the most polar, solubility is slightly lower than in ethanol or 2-propanol. This can occur when the solvent's hydrogen-bonding network is very strong (as in methanol), making it energetically less favorable to create a cavity for the moderately large solute molecule. The ability of these solvents to act as hydrogen bond acceptors to the solute's non-existent donors, and as donors to the solute's acceptor sites (pyridine N, ketone O), drives this high solubility.

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute (5-Methylthiophen-2-yl) (pyridin-2-yl)methanone LogP LogP ≈ 2.68 (Moderate Lipophilicity) Solute->LogP HBA H-Bond Acceptors (N, O) Solute->HBA HBD No H-Bond Donors Solute->HBD Polymorph Crystal Lattice Energy Solute->Polymorph Solubility Resulting Solubility LogP->Solubility Polarity Matching HBA->Solubility H-Bonding Interactions HBD->Solubility H-Bonding Interactions Polymorph->Solubility Energy Barrier Solvent Organic Solvent Polarity Polarity (ε) Solvent->Polarity Protic Protic / Aprotic Solvent->Protic HB_Capacity H-Bonding Ability Solvent->HB_Capacity Polarity->Solubility Polarity Matching Protic->Solubility Interaction Type

Fig 2. Interplay of Factors Determining Solubility.

Part 5: The Critical Influence of Crystal Morphology

It cannot be overstated that solubility is a property of the solid state as much as the molecule itself. The choice of solvent during synthesis and purification can lead to the formation of different crystal habits (external shapes) or entirely different polymorphs.[5][12] Needle-like crystals, for example, often have poor dissolution properties compared to more equi-dimensional or plate-like crystals.[5][12]

Therefore, a complete solubility profile should be accompanied by solid-state characterization. Techniques like X-Ray Powder Diffraction (XRPD) are essential to identify the crystalline form being tested.[4][13] If different batches of the compound show variable solubility, polymorphism should be the primary suspect. Controlling crystallization conditions is a key strategy for ensuring consistent material properties.[12]

Conclusion

Determining the solubility profile of (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone is a multi-faceted process that integrates theoretical understanding with rigorous experimental execution. The compound's moderately lipophilic nature, combined with its hydrogen bond accepting capabilities, predicts a profile favoring polar organic solvents, with nuanced differences between protic and aprotic systems. By employing systematic, validated protocols such as the equilibrium shake-flask method and complementing this with solid-state characterization, researchers can generate a reliable and comprehensive solubility profile. This data is fundamental for guiding decisions in medicinal chemistry, process development, and pharmaceutical formulation, ultimately ensuring the successful advancement of the compound through the development pipeline.

References

  • Tedesco, E., Giron, D., & Pfeffer, S. (2002). Crystal structure elucidation and morphology study of pharmaceuticals in development. CrystEngComm, 4(65), 393-399. [Link]

  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529. [Link]

  • Sun, C., & Grant, D. J. W. (2009). Crystal structure, crystal morphology, and surface properties of an investigational drug. Journal of Pharmaceutical Sciences, 98(8), 2766-2779. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry, 72(8), 1781-1787. [Link]

  • Chadha, R., & Bhandari, S. (2014). Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. Pharmaceutical Research, 31(4), 834-846. [Link]

  • Tripathi, D., et al. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29. [Link]

  • Goud, N. R., et al. (2024). Improving Crystal Morphology through Cocrystallization: A Case Study of Rufinamide-Trimesic Acid Cocrystal. Crystal Growth & Design, 24(2), 793-803. [Link]

  • Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. ResearchGate. [Link]

  • Kerns, E. H. (2001). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Drug Metabolism, 2(1), 87-98. [Link]

  • Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 658, 124233. [Link]

  • Jouyban, A., & Fakhree, M. A. A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. [Link]

  • Chadha, R., & Bhandari, S. (2009). Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). The effect of solvent on molar refraction and polarizability constant of heterocyclic drugs. Chemistry LibreTexts. [Link]

  • Kim, M. S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Molecules, 26(2), 390. [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]

  • Bode, J. W., & Sohn, S. S. (2007). The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents. Journal of the American Chemical Society, 129(44), 13598-13603. [Link]

  • Labclinics. (2020). Solubility factors when choosing a solvent. Labclinics Blog. [Link]

Sources

safety data sheet (SDS) for (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Safety Data Sheet (SDS) Technical Guide: (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone

Executive Summary

This technical guide provides an advanced safety and handling framework for (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone (CAS: 1397235-54-9).[1] Unlike a standard regulatory SDS, this document integrates physicochemical data with practical laboratory workflows, synthesis context, and risk mitigation strategies tailored for drug discovery professionals.[1]

This compound—a heteroaryl ketone featuring both electron-rich (thiophene) and electron-deficient (pyridine) moieties—serves as a critical pharmacophore building block in the synthesis of kinase inhibitors and GPCR ligands.[1] Its handling requires specific attention to its potential as a skin/eye irritant and its stability profile under oxidative conditions.[1]

Chemical Identity & Physicochemical Characterization

The Fingerprint: Reliable identification is the first step in safety.[1] This compound is often an intermediate, meaning commercial batches may vary in physical state (low-melting solid vs. viscous oil) depending on purity and ambient temperature.[1]

Parameter Technical Specification
Chemical Name (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone
Common Synonyms 2-(5-Methyl-2-thenoyl)pyridine; Methanone, (5-methyl-2-thienyl)-2-pyridinyl-
CAS Number 1397235-54-9
Molecular Formula C₁₁H₉NOS
Molecular Weight 203.26 g/mol
SMILES O=C(C1=NC=CC=C1)C2=CC=C(C)S2
Physical State Low-melting solid or viscous yellow oil (Batch dependent)
Solubility Soluble in DMSO, DCM, Methanol, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~2.68 (Lipophilic)

Hazard Profiling & Risk Assessment

GHS Classification (29 CFR 1910.1200): While not classified as a "High Consequence" toxin, the compound possesses significant irritant properties typical of pyridine derivatives.[1]

Signal Word: WARNING

Hazard Class H-Code Hazard Statement Risk Context
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]Pyridine moiety can cause CNS depression if ingested.[1]
Skin Corrosion/Irritation H315 Causes skin irritation.[1]Thiophene sulfur can sensitize skin; barrier protection is critical.[1]
Eye Damage/Irritation H319 Causes serious eye irritation.[1]Direct contact may cause corneal opacity or conjunctivitis.[1]
STOT - Single Exposure H335 May cause respiratory irritation.[1]Dust or aerosol inhalation triggers mucosal inflammation.[1]

Precautionary Response (P-Codes):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves (Nitrile) and eye protection (Safety Goggles).[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses.[1]

Safe Handling, Storage, & Stability Protocol

Expert Insight: The ketone bridge between the thiophene and pyridine rings is generally stable, but the thiophene ring is susceptible to oxidation over time, and the pyridine nitrogen can form N-oxides if stored improperly.[1]

Standard Operating Procedure (SOP)
  • Engineering Controls:

    • Always handle within a certified chemical fume hood .[1]

    • Ensure face velocity is >100 fpm to capture potential aerosols.[1]

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile rubber (min thickness 0.11 mm).[1] Breakthrough time >480 min.[1]

    • Eye Protection: Chemical safety goggles.[1] Standard safety glasses are insufficient for liquid splashes.[1]

    • Body: Lab coat with closed cuffs.

  • Storage Conditions:

    • Temperature: Store at 2–8°C (Refrigerated).

    • Atmosphere: Store under inert gas (Argon or Nitrogen) if long-term storage (>1 month) is required to prevent thiophene oxidation.[1]

    • Container: Amber glass vials to protect from UV degradation.

  • Incompatibilities:

    • Strong Oxidizing Agents: Peroxides, permanganates (Risk of S-oxidation).[1]

    • Strong Reducing Agents: Borohydrides (Reduces ketone to alcohol).[1]

Emergency Response & First Aid Decision Tree

This workflow dictates the immediate actions required upon exposure.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT Type->Skin Eye EYE CONTACT Type->Eye Inhal INHALATION Type->Inhal SkinAction 1. Remove contaminated clothing 2. Wash with soap & water (15 min) 3. Seek medical advice if rash persists Skin->SkinAction EyeAction 1. Rinse with water (15 min) 2. Remove contact lenses 3. URGENT: Ophthalmologist consult Eye->EyeAction InhalAction 1. Move to fresh air 2. If breathing difficult -> Oxygen 3. Seek medical attention Inhal->InhalAction Report File Incident Report & Review SDS Section 11 SkinAction->Report EyeAction->Report InhalAction->Report

Figure 1: Immediate decision logic for personnel exposure events.[1]

Synthesis & Application Context

Understanding how this compound is made and why it is used provides context for its purity profile and potential contaminants (e.g., residual lithium salts or brominated byproducts).[1]

Primary Synthetic Route (Lithiation/Grignard): The most common synthesis involves the nucleophilic attack of a metallated pyridine or thiophene species upon a nitrile or Weinreb amide.[1]

Synthesis SM1 2-Bromopyridine Reagent1 n-BuLi (Lithiation) SM1->Reagent1 Inter1 2-Lithiopyridine (Intermediate) Reagent1->Inter1 Step2 Nucleophilic Attack (-78°C) Inter1->Step2 SM2 5-Methylthiophene- 2-carbonitrile SM2->Step2 Inter2 Imine Salt Step2->Inter2 Hydrolysis Acid Hydrolysis (H3O+) Inter2->Hydrolysis Product (5-Methylthiophen-2-yl) (pyridin-2-yl)methanone Hydrolysis->Product

Figure 2: Convergent synthesis pathway via lithiation strategy.[1]

Drug Development Utility: This scaffold acts as a bi-aryl ketone linker .[1] In medicinal chemistry, it is frequently reduced to the corresponding alcohol or amine to serve as a chiral center, or used directly to position the pyridine nitrogen as a hydrogen bond acceptor in the ATP-binding pocket of kinase enzymes.[1]

References

  • PubChem . (2024).[1] Compound Summary: Pyridin-2-yl(thiophen-2-yl)methanone (Analogous Structure Data). National Library of Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA) . (2012).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] Retrieved from [Link]

Sources

Navigating the Metabolic Landscape of Thiophene-Pyridine Ketones: A Technical Guide to Stability Optimization and Bioactivation Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiophene-pyridine ketones represent a highly versatile, tri-part pharmacophore frequently leveraged in the design of kinase inhibitors, antimalarials, and anti-inflammatory agents. However, this structural motif presents a complex metabolic landscape. During lead optimization, drug development professionals frequently encounter rapid clearance and idiosyncratic toxicity driven by the distinct metabolic vulnerabilities of each moiety.

As a Senior Application Scientist, I have structured this technical whitepaper to dissect the mechanistic drivers of thiophene-pyridine ketone metabolism. By understanding the causality behind these biotransformations, researchers can deploy targeted, self-validating experimental workflows to accurately quantify clearance and engineer metabolically resilient clinical candidates.

Mechanistic Drivers of Metabolic Instability

The metabolic fate of a thiophene-pyridine ketone is dictated by the electronic and steric properties of its three core components. Standard in vitro assays often fail to capture the complete clearance picture if the underlying enzymology is misunderstood.

Thiophene Bioactivation (CYP450-Mediated)

The thiophene ring is an electron-rich heteroaromatic system. This high electron density makes it highly susceptible to oxidation by hepatic Cytochrome P450 enzymes (predominantly CYP1A2, CYP2C9, and CYP3A4). As detailed in the ACS journal Chemical Research in Toxicology (), CYP-mediated metabolism typically proceeds via S-oxidation or epoxidation .

These pathways generate highly reactive, electrophilic transient species (thiophene S-oxides and epoxides). If not rapidly detoxified, these electrophiles covalently bind to cellular macromolecules or deplete intracellular glutathione (GSH), leading to severe drug-induced liver injury (DILI).

Cytosolic Ketone Reduction (AKR/CBR-Mediated)

The bridging ketone acts as a massive metabolic sink. A common pitfall in preclinical screening is relying solely on Human Liver Microsomes (HLMs) to assess stability. HLMs contain membrane-bound CYPs but are stripped of cytosolic enzymes. As established in classical pharmacokinetic literature (), ketone reduction is primarily catalyzed by Aldo-Keto Reductases (AKRs) and Carbonyl Reductases (CBRs) , which reside almost exclusively in the cytosol. These enzymes rapidly reduce the ketone linker into a secondary alcohol, abolishing target binding affinity and creating a prime substrate for rapid Phase II glucuronidation.

Pyridine N-Oxidation (FMO/CYP-Mediated)

The electron-deficient pyridine ring is generally resistant to direct carbon hydroxylation. However, the nitrogen lone pair is a prime target for N-oxidation, catalyzed by both CYPs and Flavin-containing Monooxygenases (FMOs) (). While rarely toxic, the resulting highly polar pyridine N-oxide drastically reduces the molecule's half-life by accelerating renal excretion.

MetabolicPathways TPK Thiophene-Pyridine Ketone (Parent Scaffold) ThioOx Thiophene Oxidation (CYP450) TPK->ThioOx Electron-rich ring PyrOx Pyridine N-Oxidation (FMO / CYP450) TPK->PyrOx Nitrogen lone pair KetRed Ketone Reduction (AKR / CBR) TPK->KetRed Cytosolic reduction ReactMet Reactive Epoxides & S-Oxides (GSH Depletion / Toxicity) ThioOx->ReactMet Bioactivation StableMet1 Polar N-Oxide (Rapid Excretion) PyrOx->StableMet1 StableMet2 Secondary Alcohol (Glucuronidation Sink) KetRed->StableMet2

Figure 1: Primary metabolic vulnerabilities of the thiophene-pyridine ketone scaffold.

Self-Validating Experimental Framework

To accurately profile this pharmacophore, the experimental design must account for both microsomal and cytosolic pathways, while actively trapping invisible reactive metabolites. The following protocols are engineered as self-validating systems through the mandatory inclusion of pathway-specific positive controls.

Protocol 1: Microsomal Stability & Reactive Metabolite Trapping

Causality Check: Thiophene epoxides are too transient to detect via standard LC-MS/MS. We must introduce reduced glutathione (GSH) as a surrogate nucleophile to form stable, detectable adducts, providing a quantifiable proxy for toxicity risk.

  • Matrix Preparation: Suspend Human Liver Microsomes (HLM) at 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Trapping Agent Addition: Supplement the matrix with 5 mM GSH.

  • Compound Spiking: Add the test compound to a final concentration of 1 µM. Self-Validation: Run a parallel incubation with Tienilic Acid (1 µM) as a positive control for thiophene bioactivation.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a 1 mM NADPH regenerating system.

  • Time-Course Sampling & Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • LC-MS/MS Acquisition: Analyze the supernatant. Use Multiple Reaction Monitoring (MRM) for parent depletion (

    
    ) and neutral loss scans (loss of 129 Da for 
    
    
    
    -glutamyl cleavage) to identify GSH adducts.
Protocol 2: Cytosolic Ketone Reduction Assay

Causality Check: Because AKRs and CBRs are cytosolic, HLMs will yield false-positive stability data for the ketone. Human Liver Cytosol (HLC) must be utilized.

  • Cytosolic Matrix Setup: Suspend Human Liver Cytosol (HLC) at 2.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Selection: Add 2 mM NADPH. Note: AKRs strongly prefer NADPH over NADH ().

  • Incubation: Spike the test compound to 1 µM and incubate at 37°C. Self-Validation: Use Haloperidol as a positive control for ketone reduction.

  • Quenching & Analysis: Quench with cold acetonitrile at 0, 30, and 60 minutes. Analyze via LC-MS/MS, monitoring for a +2 Da mass shift (ketone

    
     secondary alcohol).
    

Workflow Step1 1. Matrix Setup HLM/HLC + Parent + GSH Step2 2. Initiation Add NADPH Regenerating System Step1->Step2 Step3 3. Incubation 37°C for 0, 15, 30, 60 mins Step2->Step3 Step4 4. Quenching Cold Acetonitrile + Internal Std Step3->Step4 Step5 5. LC-MS/MS Quantify Parent & GSH-Adducts Step4->Step5

Figure 2: Self-validating experimental workflow for reactive metabolite trapping and clearance assessment.

Quantitative Data Interpretation & Strategic Optimization

To successfully optimize a thiophene-pyridine ketone, chemists must interpret the orthogonal data from the HLM and HLC assays.

  • Blocking Thiophene Oxidation: Introducing an electron-withdrawing group (e.g., Fluorine) at the C5 position of the thiophene ring reduces electron density, effectively shutting down CYP-mediated epoxidation.

  • Blocking Ketone Reduction: Introducing steric bulk (e.g., an

    
    -methyl group) adjacent to the ketone physically prevents the molecule from entering the narrow catalytic binding pocket of cytosolic AKRs.
    

The table below demonstrates how targeted structural modifications systematically eliminate specific metabolic liabilities:

CompoundStructural ModificationHLM

(µL/min/mg)
HLC

(µL/min/mg)
GSH Adducts Detected?Primary Metabolic Sink
TPK-01 Unsubstituted Parent85.4120.5Yes (High) Ketone Reduction & S-Oxidation
TPK-02 5-Fluoro Thiophene42.1 115.2No Ketone Reduction
TPK-03

-Methyl Ketone
82.015.3 Yes (High) Thiophene S-Oxidation
TPK-04 5-Fluoro +

-Methyl
18.5 12.1 No Stable (Renal Excretion)

Table 1: Comparative metabolic stability profiles illustrating the causality between structural modifications and clearance mechanisms.

By deploying a dual-matrix testing strategy (HLM + HLC) coupled with electrophilic trapping, drug development teams can pinpoint the exact source of metabolic instability in thiophene-pyridine ketones and rationally design safer, longer-lasting therapeutics.

References

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, American Chemical Society (ACS). Available at:[Link]

  • Reduction of drug ketones by dihydrodiol dehydrogenases, carbonyl reductase and aldehyde reductase of human liver. Biochemical Pharmacology, PubMed (NIH). Available at:[Link]

  • The Aldo-Keto Reductase Superfamily and its Role in Drug Metabolism and Detoxification. Frontiers in Bioscience, PubMed Central (PMC). Available at:[Link]

  • Absence of metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) by flavin-containing monooxygenase (FMO). Carcinogenesis, Oxford Academic. Available at:[Link]

Methodological & Application

Application Note: Synthesis Protocol for (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Advanced Protocol and Mechanistic Guide

Executive Summary & Strategic Rationale

Diaryl and heteroaryl ketones are privileged pharmacophores frequently encountered in medicinal chemistry, serving as rigid, hydrogen-bond-accepting linkers in various kinase inhibitors and GPCR ligands. The synthesis of (5-methylthiophen-2-yl)(pyridin-2-yl)methanone presents a specific challenge: coupling two electron-rich/electron-deficient heterocycles without triggering over-addition or unselective metalation.

To achieve a scalable, high-yielding synthesis, this protocol utilizes the Weinreb Amide Route . Direct addition of an organometallic reagent to an ester or acyl chloride often results in over-addition, yielding unwanted tertiary alcohols. By first converting picolinic acid to its corresponding N-methoxy-N-methylamide (Weinreb amide), the subsequent nucleophilic addition of 5-methyl-2-thienyllithium forms a stable, five-membered tetrahedral chelate. This intermediate resists collapse until the reaction is deliberately quenched with an aqueous proton source, exclusively yielding the desired ketone [3].

Mechanistic Pathway & Workflow

The synthesis is executed in two primary stages:

  • Amidation: Activation of picolinic acid using HATU, followed by displacement with N,O-dimethylhydroxylamine.

  • Directed Lithiation and Acylation: Regioselective deprotonation of 2-methylthiophene at the C5 position, followed by nucleophilic acyl substitution.

SynthesisPathway PA Picolinic Acid (Starting Material) WA N-Methoxy-N-methylpicolinamide (Weinreb Amide) PA->WA HATU, DIPEA HN(OMe)Me·HCl TI Tetrahedral Intermediate (Stable Chelate) WA->TI Add Nucleophile MT 2-Methylthiophene (Starting Material) LMT 5-Methyl-2-thienyllithium (Nucleophile) MT->LMT n-BuLi, THF, -78 °C LMT->TI PROD (5-Methylthiophen-2-yl) (pyridin-2-yl)methanone TI->PROD Aqueous NH4Cl (Workup)

Figure 1: Synthetic workflow and mechanistic pathway for the target methanone.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of N-Methoxy-N-methylpicolinamide

Rationale: HATU is selected as the coupling reagent due to its superior efficiency in generating active esters from heteroaromatic carboxylic acids, driving the reaction to completion faster than standard carbodiimides (e.g., EDC) [1].

Reagents & Materials:

  • Picolinic acid (1.0 equiv, 10.0 mmol, 1.23 g)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv, 12.0 mmol, 1.17 g)

  • HATU (1.2 equiv, 12.0 mmol, 4.56 g)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 30.0 mmol, 5.2 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 50 mL)

Procedure:

  • Activation: Charge a flame-dried 100 mL round-bottom flask with picolinic acid and anhydrous DMF under a nitrogen atmosphere. Add DIPEA and stir for 5 minutes at room temperature.

  • Coupling: Cool the mixture to 0 °C using an ice bath. Add HATU portion-wise. The solution will typically transition to a deep yellow/orange color, indicating the formation of the active uronium ester. Stir for 15 minutes.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride in a single portion. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate (150 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 50 mL), water (2 × 50 mL), and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the Weinreb amide as a pale yellow oil.

Protocol B: Lithiation and Ketone Formation

Rationale: 2-Methylthiophene is regioselectively lithiated at the C5 position. The C5 proton is the most thermodynamically and kinetically acidic due to the adjacent sulfur atom's ability to stabilize the resulting carbanion via inductive and polarizability effects, while the C2 position is sterically blocked by the methyl group [2].

Reagents & Materials:

  • 2-Methylthiophene (1.1 equiv, 8.8 mmol, 0.85 mL)

  • n-Butyllithium (2.5 M in hexanes) (1.1 equiv, 8.8 mmol, 3.52 mL)

  • N-Methoxy-N-methylpicolinamide (from Protocol A) (1.0 equiv, 8.0 mmol, 1.33 g)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

Procedure:

  • Lithiation: To a flame-dried, argon-purged 100 mL Schlenk flask, add 2-methylthiophene and anhydrous THF (20 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-BuLi dropwise via syringe over 10 minutes, ensuring the internal temperature remains below -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete metalation to 5-methyl-2-thienyllithium.

  • Electrophile Addition: Dissolve the Weinreb amide (1.33 g) in anhydrous THF (20 mL) and add this solution dropwise to the organolithium mixture at -78 °C over 15 minutes.

  • Chelate Formation: Stir the reaction at -78 °C for 2 hours. The lithium ion coordinates with both the carbonyl oxygen and the methoxy oxygen of the Weinreb amide, locking the tetrahedral intermediate and preventing further nucleophilic attack.

  • Quench & Collapse: Remove the cooling bath and immediately quench the reaction at -78 °C by adding saturated aqueous NH₄Cl (10 mL). Allow the mixture to warm to room temperature. The aqueous quench breaks the chelate, collapsing the intermediate into the target ketone.

  • Extraction & Purification: Extract the aqueous phase with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. Purify the crude residue by silica gel chromatography (Hexanes/EtOAc) to yield (5-methylthiophen-2-yl)(pyridin-2-yl)methanone.

Quantitative Data & Reaction Parameters

Table 1: Stoichiometry and Expected Yields

StepReagent / IntermediateEquivalentsMolarity / Conc.Expected YieldPurity Target
1 Picolinic Acid1.0 eq0.20 M (in DMF)N/A>98%
1 HN(OMe)Me·HCl1.2 eq-N/A-
1 N-Methoxy-N-methylpicolinamide--85 - 92% >95% (NMR)
2 2-Methylthiophene1.1 eq0.22 M (in THF)N/A>98%
2 n-Butyllithium1.1 eq2.5 M (Hexanes)N/ATitrated
2 Target Methanone --75 - 82% >98% (HPLC)

Table 2: Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
Recovery of unreacted Weinreb amide Incomplete lithiation of 2-methylthiophene.Ensure n-BuLi is freshly titrated. Extend lithiation time at -78 °C to 1.5 hours.
Formation of tertiary alcohol byproduct Premature collapse of the tetrahedral intermediate.Ensure reaction is kept strictly at -78 °C during addition. Do not allow the reaction to warm before quenching with NH₄Cl.
Low yield in Amidation step Poor activation of picolinic acid.Ensure DMF is strictly anhydrous. Pre-stir picolinic acid with DIPEA before adding HATU to ensure complete carboxylate formation.

References

  • Bicyclic heterocycle compounds for the treatment of cancer Google P
  • Anti-metastatic Inhibitors of Lysyl Oxidase (LOX): Design and Structure–Activity Relationships National Institutes of Health (PMC)[Link] [2]

  • The Application of Flow Chemistry for the Synthesis of Alkyl Sodium Compounds and Their Transformations with Weinreb Amides and Carboxylic Acids Organic Letters (ACS Publications)[Link] [3]

Application Notes & Protocols: Suzuki-Miyaura Coupling for Thiophene-Pyridine Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the successful execution of the Suzuki-Miyaura cross-coupling reaction to synthesize thiophene-pyridine conjugates. These heteroaromatic scaffolds are of significant interest in medicinal chemistry and materials science. This guide moves beyond a simple recitation of steps to explain the underlying mechanistic principles, offering field-proven insights into optimizing reaction conditions and troubleshooting common challenges associated with these specific heterocyclic partners.

Introduction: The Strategic Importance of Thiophene-Pyridine Scaffolds

The conjugation of thiophene and pyridine rings creates a class of heteroaromatic compounds with significant utility across various scientific disciplines. In medicinal chemistry, these structures are recognized as privileged scaffolds, appearing in numerous FDA-approved drugs where they can modulate pharmacokinetic and pharmacodynamic properties.[1] The thiophene moiety often serves as a bioisostere for a phenyl ring, while the pyridine nitrogen provides a key site for hydrogen bonding and can influence solubility and metabolic stability.[1]

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for forming the crucial C-C bond between these two rings.[2][3][4] Its advantages include mild reaction conditions, exceptional tolerance for a wide range of functional groups, and the use of organoboron reagents that are generally more stable and less toxic than other organometallics.[5][6] However, the coupling of two distinct heteroaromatic systems like thiophene and pyridine presents unique challenges that require careful consideration of the reaction parameters.[7][8][9]

This guide will dissect these challenges and provide robust protocols to enable consistent and high-yielding synthesis of these valuable compounds.

Mechanistic Considerations & The Rationale Behind Component Selection

A deep understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational optimization and troubleshooting. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][10]

Suzuki_Miyaura_Catalytic_Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_complex R¹-Pd(II)L₂-X (Aryl-Pd Complex) oa->pd2_complex R¹-X tm Transmetalation pd2_complex->tm di_org_pd R¹-Pd(II)L₂-R² (Di-organic Complex) tm->di_org_pd re Reductive Elimination di_org_pd->re re->pd0 Regenerates Catalyst product R¹-R² (Coupled Product) re->product boronate R²-B(OR)₂⁻ (Activated Boronate) aryl_halide R¹-X (Aryl Halide) base Base boronic_acid R²-B(OH)₂ boronic_acid->boronate

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: General Procedure for Coupling an Aryl Bromide with a Thienyl/Pyridyl Boronic Acid

This protocol provides a robust starting point that can be adapted for a wide range of substrates. [1][11] Materials:

  • Aryl Halide (e.g., 3-bromopyridine): 1.0 mmol, 1.0 equiv

  • Heteroaryl Boronic Acid (e.g., thiophene-2-boronic acid): 1.2 mmol, 1.2 equiv

  • Palladium(II) Acetate (Pd(OAc)₂): 0.02 mmol, 2 mol%

  • SPhos: 0.04 mmol, 4 mol%

  • Potassium Phosphate (K₃PO₄), finely powdered: 2.0 mmol, 2.0 equiv

  • 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v mixture)

Procedure:

  • Preparation: Flame-dry a Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • Reagent Addition: To the flask, add the aryl halide, the heteroaryl boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed. [11]4. Solvent Addition: Prepare the degassed solvent mixture by bubbling inert gas through the pre-mixed solvents for at least 20-30 minutes. Add the solvent to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.

  • Work-up: Once the reaction is complete (typically 2-16 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Data Summary & Condition Screening

The optimal conditions are highly substrate-dependent. [11]The following table summarizes typical conditions and provides a starting point for optimization. A screening approach is often the most efficient way to identify the ideal parameters for a new substrate combination. [12]

Entry Catalyst System Base (equiv) Solvent System Temp (°C) Typical Yield Range Notes & Rationale
1 Pd(OAc)₂ (2%) / SPhos (4%) K₃PO₄ (2.0) Dioxane/H₂O (4:1) 90-100 75-95% Recommended Starting Point. Robust for many heteroaryl systems. SPhos ligand is key. [13][11]
2 PdCl₂(dppf) (3-5%) K₂CO₃ (2.0) Toluene/H₂O (3:1) 100 60-85% A classic, reliable catalyst. Good for less hindered substrates. [14][15]
3 Pd(PPh₃)₄ (5%) Na₂CO₃ (2.0) DME/H₂O (3:1) 85 40-70% "Traditional" conditions. Often less effective for challenging heteroaryl couplings.

| 4 | XPhos-Pd-G3 (2%) | Cs₂CO₃ (2.0) | THF/H₂O (5:1) | 80 | 80-98% | G3 precatalyst offers high activity. XPhos is excellent for hindered systems. [16]|

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inefficient catalyst system. 2. Catalyst deactivation (e.g., by pyridine). 3. Insufficiently degassed system.1. Switch to a more active ligand system (e.g., Pd(OAc)₂/SPhos). [17][11] 2. Ensure rigorous degassing (freeze-pump-thaw or extensive sparging). [18]
Significant Protodeboronation 1. Unstable boronic acid. 2. Reaction temperature too high or base too strong.1. Use a more stable boronic acid derivative (pinacol ester or MIDA ester). [17] 2. Use a milder base (e.g., K₂CO₃) and/or lower the reaction temperature.
Formation of Homocoupled Byproducts 1. Presence of oxygen. 2. Sub-optimal stoichiometry.1. Improve degassing procedure. Maintain a positive pressure of inert gas. [17] 2. Use a slight excess (1.2 equiv) of the boronic acid. [18]
Reaction Stalls 1. Catalyst has died. 2. Poor solubility of reagents.1. Add a fresh portion of catalyst (e.g., 1 mol%). 2. Try a different solvent system to improve solubility.

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of thiophene-pyridine conjugates. Success with these challenging heteroaromatic substrates hinges on a rational selection of reaction components based on a sound mechanistic understanding. The use of modern, bulky phosphine ligands like SPhos is critical for overcoming issues of catalyst inhibition and promoting efficient coupling. By following the detailed protocols and utilizing the troubleshooting guide provided, researchers can confidently and reproducibly synthesize these valuable molecular scaffolds for application in drug discovery and materials science.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs . Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Coupling - eFan's Blog . eFan's Blog. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo . Mettler Toledo. [Link]

  • Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC . National Center for Biotechnology Information. [Link]

  • Palladium-Catalysed Coupling Chemistry - Fisher Scientific . Fisher Scientific. [Link]

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchGate . ResearchGate. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations . Semantic Scholar. [Link]

  • What is the proper way to set up a suzuki coupling? : r/chemistry - Reddit . Reddit. [Link]

  • Suzuki reaction - Wikipedia . Wikipedia. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications . ACS Publications. [Link]

  • SPhos - Wikipedia . Wikipedia. [Link]

  • Mechanistic explanation of inversion reaction using Pd(dppf)Cl2. - ResearchGate . ResearchGate. [Link]

  • (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - ResearchGate . ResearchGate. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC . National Center for Biotechnology Information. [Link]

  • Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction . YouTube. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H . Royal Society of Chemistry. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC . National Center for Biotechnology Information. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals . Beilstein Journals. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit . Reddit. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air . MDPI. [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis and Application of Metal Complexes with (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of metal complexes featuring the (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone ligand. This versatile pyridyl-keto ligand, which incorporates a sulfur-containing thiophene ring, serves as a robust chelating agent for a variety of transition metals. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices. We explore the synthesis of the ligand, its subsequent metalation, detailed characterization techniques, and a discussion of its potential in the fields of catalysis and medicinal inorganic chemistry.

Introduction: The Significance of Pyridyl-Thienyl Methanone Ligands

In the vast landscape of coordination chemistry, ligands containing both pyridine and thiophene moieties are of significant interest. The pyridine ring provides a strong, well-defined nitrogen donor site, which has been central to the development of countless stable and catalytically active metal complexes.[1][2] The introduction of a thiophene ring, linked via a ketone bridge, offers several strategic advantages:

  • Modulated Electronic Properties: The electron-rich thiophene ring can influence the electronic environment of the metal center, potentially tuning its redox properties and reactivity.

  • Bidentate Chelation: The ligand is designed to act as a bidentate N,O-chelator, forming a stable five-membered ring with a metal ion through the pyridine nitrogen and the ketone oxygen.

  • Potential for Higher-Order Coordination: While the primary coordination is through the N,O atoms, the thiophene sulfur remains available as a potential secondary donor site, allowing for more complex coordination geometries or intermolecular interactions.

Metal complexes derived from such ligands are promising candidates for applications ranging from homogeneous catalysis, where they can mimic the active sites of metalloenzymes, to medicinal chemistry, where the intrinsic biological activity of polypyridyl and thiophene-containing compounds can be harnessed and enhanced upon metal coordination.[3][4][5] This guide provides the foundational protocols to explore these possibilities.

Experimental Workflows & Protocols

The following sections detail the necessary protocols for ligand synthesis and subsequent metal complex formation. The workflow is designed to be logical and sequential, beginning with the creation of the core organic ligand.

G cluster_0 Part I: Ligand Synthesis cluster_1 Part II: Metal Complex Synthesis A 2-Bromopyridine C Lithiation (-78 °C, THF) A->C B n-Butyllithium B->C D 2-Lithiopyridine C->D F Nucleophilic Addition D->F E 5-Methyl-2-thiophenecarboxaldehyde E->F G Intermediate Alcohol F->G H Oxidation (e.g., PCC, DMP) G->H I (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone (Target Ligand) H->I J Target Ligand (from Part I) I->J Purified Ligand Used for Complexation L Complexation Reaction (e.g., Ethanol, Reflux) J->L K Metal Salt (e.g., MCl₂, M(OAc)₂) K->L M Crude Metal Complex L->M N Purification (Recrystallization/Washing) M->N O Final Metal Complex [M(L)₂X₂] or [M(L)₂]X₂ N->O

Diagram 1: Workflow for the synthesis of the (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone ligand and its subsequent use in metal complex formation.

Protocol I: Synthesis of (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone Ligand

This protocol is based on a standard organometallic approach involving the lithiation of 2-bromopyridine followed by nucleophilic addition to an aldehyde and subsequent oxidation. This method is chosen for its reliability and high yield in forming aryl-aryl ketone linkages.

Materials & Reagents:

  • 2-Bromopyridine

  • 5-Methyl-2-thiophenecarboxaldehyde

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-bromopyridine (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M solution).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting dark solution at -78 °C for 1 hour. Causality Note: This step generates the highly nucleophilic 2-lithiopyridine intermediate. Anhydrous conditions and low temperatures are critical to prevent quenching of the organolithium reagent and side reactions.

  • Nucleophilic Addition: In a separate flask, dissolve 5-methyl-2-thiophenecarboxaldehyde (1.0 eq) in anhydrous THF. Add this solution dropwise to the 2-lithiopyridine solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Quenching & Extraction: Cool the reaction to 0 °C in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Oxidation: Filter the dried organic solution and remove the solvent under reduced pressure to yield the crude intermediate alcohol. Redissolve this crude product in DCM. Add PCC (1.5 eq) or DMP (1.2 eq) portion-wise. Stir at room temperature for 2-4 hours, monitoring the reaction by TLC. Causality Note: PCC and DMP are effective oxidizing agents for converting secondary alcohols to ketones with minimal side products.

  • Workup & Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite/silica gel to remove the chromium or periodinane byproducts. Concentrate the filtrate under reduced pressure. Purify the resulting crude ketone by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone ligand.

Protocol II: General Synthesis of Metal Complexes

This protocol describes a general method for coordinating the synthesized ligand to a transition metal salt. The stoichiometry is typically 1:2 (metal:ligand) to favor the formation of octahedral complexes, a common geometry for many divalent transition metals.[6]

Materials & Reagents:

  • (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone (Ligand, L)

  • Metal(II) salt (e.g., CoCl₂, NiCl₂·6H₂O, Cu(OAc)₂, Zn(NO₃)₂·6H₂O)

  • Absolute Ethanol or Methanol

  • Diethyl ether

Procedure:

  • Ligand Dissolution: In a round-bottom flask, dissolve the ligand (2.2 eq) in a minimal amount of warm ethanol.

  • Metal Salt Dissolution: In a separate flask, dissolve the chosen metal(II) salt (1.0 eq) in ethanol.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change and/or precipitation of the complex should be observed.

  • Reaction Completion: Fit the flask with a condenser and heat the mixture to reflux for 2-4 hours to ensure complete complexation. Causality Note: Heating drives the reaction to completion and can improve the crystallinity of the resulting product.

  • Isolation: Allow the reaction mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying. The solid complex can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or DMF/ethanol).

Characterization of Ligand and Complexes

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compounds.

G Metal M²⁺ Ligand1 N O C=O Pyridyl Metal->Ligand1:n Coordination Bond Metal->Ligand1:o Coordination Bond Ligand2 N O C=O Pyridyl Metal->Ligand2:n Metal->Ligand2:o X1 X Metal->X1 X2 X Metal->X2 caption Bidentate (N,O) Coordination Mode

Diagram 2: A generalized representation of an octahedral metal center with two bidentate (N,O) (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone ligands and two monodentate ligands (X).

Key Characterization Data:

TechniqueLigand (Expected)Metal Complex (Expected Change upon Coordination)Rationale for Change
FT-IR Strong C=O stretch at ~1670-1690 cm⁻¹C=O stretch shifts to a lower frequency (~1620-1650 cm⁻¹)Coordination of the ketone oxygen to the metal center weakens the C=O double bond, lowering its vibrational frequency.[7]
¹H NMR Sharp, distinct aromatic signals for both pyridine and thiophene rings.Signals for protons near the coordination sites (especially the proton α to the pyridine N) shift downfield.The electron-withdrawing effect of the cationic metal center deshields adjacent protons, causing a downfield shift.[8]
UV-Vis Intense π→π* transitions in the UV region.Appearance of new, weaker d-d transition bands in the visible region for colored complexes (e.g., Co, Ni, Cu).These new bands correspond to the electronic transitions between the d-orbitals of the transition metal, which become allowed in the ligand field.
Elemental Analysis C, H, N, S percentages match the theoretical values for C₁₁H₉NOS.Percentages match the calculated values for the proposed complex formula (e.g., [M(L)₂Cl₂]).Confirms the stoichiometry and purity of the synthesized complex.
X-ray Crystallography N/AProvides definitive bond lengths, bond angles, and overall coordination geometry.The "gold standard" for structural elucidation, confirming the coordination mode of the ligand and the geometry of the metal center.[9][10]

Applications and Scientific Insights

The unique combination of a pyridine and a thiophene moiety makes these metal complexes highly attractive for various advanced applications.

  • Catalysis: Pyridine-containing ligands are prevalent in catalytic systems.[11] Complexes of (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone could be screened as catalysts for reactions such as transfer hydrogenation of ketones, where the metal center acts as a Lewis acid and the ligand framework stabilizes the active species.[12] The hemilabile nature of similar pyridyl-metal bonds has been shown to be crucial for generating active species in hydrogenation catalysis.[8]

  • Medicinal Inorganic Chemistry: Many heterocyclic compounds, including those with thiophene and pyridine rings, exhibit biological activity.[5][7] Metal coordination can enhance this activity.[13] The resulting complexes could be evaluated for their antimicrobial, antifungal, or cytotoxic properties against cancer cell lines. The increased lipophilicity upon complexation often facilitates cell membrane penetration, a key factor for biological efficacy.[3]

References

  • García-Álvarez, R., et al. (2025). Pyridyl-Thiourea Ruthenium and Osmium Complexes: Coordination of Ligand and Application as FLP Hydrogenation Catalysts. PMC.
  • Knights, A. W., et al. (2021). Biological activities of polypyridyl type ligands: implications for bioinorganic chemistry and light-activated metal complexes. PMC.
  • Patel, N. B., et al. (2014). Synthesis, characterization and biological activity of novel transition metal complexes of N-{[2-(pyridin-4-ylmethyl)hydrazinyl]carbonothioyl}thiophene-2-carboxamide. Der Pharma Chemica.
  • Al-Jibouri, M. N. A. (2020). The Study of Biological Activities of Various Mixed Ligand Complexes of Nickel(II). IntechOpen.
  • Al-Adilee, K. J., et al. (2024). Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives. Journal of Education for Pure Science.
  • Knights, A. W., et al. (2021). Biological activities of polypyridyl-type ligands: implications for bioinorganic chemistry and light-activated metal complexes. PubMed.
  • ChemScene. (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone.
  • Fabbrizzi, L., et al. (2017). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. AIR Unimi.
  • Abobakr, F. M., & Hussein, K. A. (2025). Synthesis, characterization and biological activity of Mixed ligand Lanthanum (III) complexes. Iraqi Journal of Science.
  • Sgarlata, C. (2020). Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts. TCU Digital Repository.
  • Kumar, B. R. C., et al. (2026). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF NOVEL HETEROCYCLIC PYRIDINE BASED THIOPHENE DERIVATIVE OF TRANSITION METAL COMPLEXES. European Journal of Biomedical and Pharmaceutical Sciences.
  • Fabbrizzi, L., et al. (2017). Catalytic Applications of Pyridine‐Containing Macrocyclic Complexes. Semantic Scholar.
  • Chitemere, N., et al. (2020). Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones. ResearchGate.
  • Al-Amiery, A. A., et al. (2025). Preparation of Metal-Complexes' Nanoparticles Derivative from Novel Schiff Bases of Furan and Pyridine. Nanosistemi, Nanomateriali, Nanotehnologii.
  • Shimazaki, Y. (2013). Recent Advances in X-Ray Structures of Metal-Phenoxyl Radical Complexes. Advances in Materials Physics and Chemistry.
  • Rajput, S. S. (2016). Synthesis and Characterisation of 8-(5-methylpyridin-2-yl)-3,5-bis (Substituted Phenyl)-2,3,3a,4,4a,5,6,8-octahydro dipyrazolo [3,4-b:4',3'-e] Pyridine. Academia.edu.
  • Bortoluzzi, M., et al. (2025). Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity. ResearchGate.
  • Vologzhanina, A. V., et al. (2020). Crystal structures of (E)-5-(4-methylphenyl)-1-(pyridin-2-yl)pent-2-en-4-yn-1-one and [3,4-bis(phenylethynyl).... PMC.
  • Zhang, Y., et al. (2025). Synthesis, Characterization, and Cytotoxicity Research of Sulfur-Containing Metal Complexes. MDPI.
  • Rodríguez-Argüelles, M. C., et al. (2005). Syntheses and X-ray characterization of metal complexes with the pentadentate thiosemicarbazone ligand. Dalton Transactions.
  • Sahu, M., et al. (2022). Synthesis, characterization, X-ray crystal structure and Hirshfeld surface analysis of Ni(II) complex of 1,2-bis(pyridin-2-ylmethylene)hydrazine. European Journal of Chemistry.
  • Kumar, A., et al. (2020). Efficient synthesis of benzo(hetero)aryl-5-yl(2-hydroxyphenyl)methanones via mechanochemical benzannulation. Chemical Communications.
  • Nurbayti, S., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science.
  • Chadwick, D. J., et al. (1976). High-yield syntheses of dilithio-derivatives of furan, thiophen, N-methylpyrrole.... Journal of the Chemical Society, Perkin Transactions 1.
  • Singh, D. P., et al. (2012). Synthesis, spectral and biological study of four and five co-ordinate copper (II) complexes derived from 5-chloro-2-hydroxy acetophenone N(4) methyl thiosemicarbazone. Der Pharma Chemica.
  • PubChem. (5-Ethylthiophen-2-yl)-(2-methylphenyl)methanone.
  • ChemRxiv. (2024). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE.

Sources

Application Notes and Protocols for the Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Paradigm Shift in Heterocyclic Chemistry

The targeted conversion of one heterocyclic core into another, a process known as skeletal editing, represents a powerful strategy in modern medicinal chemistry and drug discovery.[1][2][3] It allows for rapid diversification of molecular scaffolds and exploration of new chemical space without the need for de novo synthesis.[2][3] Pyridine, a ubiquitous motif in over 17% of FDA-approved small-molecule drugs, is a prime target for such transformations.[1] This document provides a detailed guide to a novel and efficient method for the direct skeletal editing of pyridines into thiophene-2-carbaldehydes, a C-N to S atom swap, a transformation of significant interest due to the distinct electronic and biological properties of the thiophene ring.[1]

This procedure utilizes elemental sulfur as a key reagent to mediate an "Addition of Nucleophile, Ring-Opening, and Ring-Closing" (ANRORC) cascade.[1][2] The reaction proceeds through a streptocyanine intermediate, a pathway that offers kinetic advantages and circumvents the limitations of other pyridine-to-thiophene conversion methods that are mechanistically incapable of producing the desired thiophene-2-carbaldehyde products.[1] This methodology has been successfully applied to the late-stage modification of complex molecules, including natural products and pharmaceuticals, highlighting its broad utility.[1][2]

Reaction Principle and Mechanism

The overall transformation involves the conversion of a pyridine derivative into a corresponding thiophene-2-carbaldehyde. The key to this process is the activation of the pyridine ring, followed by a ring-opening and subsequent recyclization with elemental sulfur.

The proposed mechanism is initiated by the activation of the pyridine substrate to form an N-(2,4-dinitrophenyl) pyridinium salt. This salt is then susceptible to nucleophilic attack, leading to the opening of the pyridine ring to form a streptocyanine intermediate. Elemental sulfur (S₈) then acts as an amphiphilic reagent, participating in both electrophilic and nucleophilic additions.[1][2] This facilitates the ring-closing step, incorporating the sulfur atom into the newly formed five-membered thiophene ring and extruding the nitrogen-containing fragment. The reaction culminates in the formation of a stable, substituted thiophene-2-carbaldehyde.[1]

A simplified representation of the mechanistic pathway is depicted below:

Skeletal Editing Mechanism Pyridine Substituted Pyridine Pyridinium N-DNP Pyridinium Salt Pyridine->Pyridinium Activation (e.g., DNFB) Streptocyanine Streptocyanine Intermediate Pyridinium->Streptocyanine Nucleophilic Attack & Ring Opening Thiophene Thiophene-2-carbaldehyde Streptocyanine->Thiophene Reaction with S₈ (ANRORC)

Caption: Proposed reaction pathway for the skeletal editing of pyridines to thiophene-2-carbaldehydes via a streptocyanine intermediate.

Experimental Workflow Overview

The experimental procedure can be broken down into two main stages: the synthesis of the activated pyridinium salt and the subsequent conversion to the thiophene-2-carbaldehyde.

Experimental Workflow Start Start: Substituted Pyridine Activation Step 1: Pyridine Activation (Formation of N-DNP Salt) Start->Activation Reaction Step 2: Skeletal Editing Reaction (Addition of Base and Sulfur) Activation->Reaction Workup Step 3: Reaction Quenching & Workup (Extraction and Washing) Reaction->Workup Purification Step 4: Purification (Column Chromatography) Workup->Purification Product End: Thiophene-2-carbaldehyde Purification->Product

Caption: A generalized workflow for the two-stage synthesis of thiophene-2-carbaldehydes from pyridines.

Detailed Experimental Protocol

Materials and Reagents:

  • Substituted Pyridine (e.g., 3-Phenylpyridine)

  • 2,4-Dinitrofluorobenzene (DNFB) or Trifluoromethanesulfonic anhydride (Tf₂O) for activation

  • Elemental Sulfur (S₈)

  • Base (e.g., Triethylamine, TEA)

  • Anhydrous Solvent (e.g., Acetonitrile, CH₃CN)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

  • Silica Gel for column chromatography

  • Ethyl Acetate and Hexanes for chromatography elution

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

  • NMR Spectrometer

Safety Precautions:

  • 2,4-Dinitrofluorobenzene (DNFB) is toxic and a skin sensitizer. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Trifluoromethanesulfonic anhydride (Tf₂O) is highly corrosive. Handle with extreme care in a fume hood.

  • Work with anhydrous solvents under an inert atmosphere to prevent moisture contamination.

  • Conduct all reactions in a well-ventilated fume hood.

Part A: Synthesis of N-(2,4-dinitrophenyl)pyridinium salt
  • To a solution of the substituted pyridine (1.0 eq) in anhydrous acetonitrile (0.2 M), add 2,4-dinitrofluorobenzene (1.1 eq).

  • Stir the reaction mixture at 80 °C for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting pyridine is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • The pyridinium salt often precipitates from the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.

Part B: Skeletal Editing to Thiophene-2-carbaldehyde
  • In a dry round-bottom flask under an inert atmosphere, suspend the N-(2,4-dinitrophenyl)pyridinium salt (1.0 eq) and elemental sulfur (2.0 eq) in anhydrous acetonitrile (0.1 M).

  • Add triethylamine (3.0 eq) to the suspension.

  • Stir the reaction mixture vigorously at 60 °C.

  • Monitor the progress of the reaction by TLC. The reaction is typically complete within 8-16 hours.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure thiophene-2-carbaldehyde product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Substrate Scope and Yields

This skeletal editing protocol demonstrates a broad substrate scope, tolerating a variety of substituents on the pyridine ring.[1] The table below summarizes the performance of this reaction with various 3-substituted pyridines.

EntryPyridine Substituent (at C3)ProductYield (%)
1Phenyl4-Phenylthiophene-2-carbaldehydeGood
24-Me-C₆H₄4-(4-Methylphenyl)thiophene-2-carbaldehydeModerate to Good
34-Cl-C₆H₄4-(4-Chlorophenyl)thiophene-2-carbaldehydeModerate to Good
44-CF₃-C₆H₄4-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehydeModerate to Good
54-CN-C₆H₄4-(4-Cyanophenyl)thiophene-2-carbaldehydeModerate to Good
64-CO₂Me-C₆H₄Methyl 4-(5-formylthiophen-3-yl)benzoateModerate to Good

Yields are generally reported as moderate to good in the source literature. Specific percentages can be found in the supporting information of the primary research article.[1]

Notably, the reaction conditions are well-tolerated by both electron-donating and electron-withdrawing groups on an aryl substituent at the C3 position.[1] Disubstituted pyridines have also been shown to be viable substrates, leading to the corresponding 3,4-disubstituted thiophene-2-carbaldehydes in good yields.[1] For sterically hindered 2-substituted pyridines, activation with trifluoromethanesulfonic anhydride (Tf₂O) may be more effective than using DNFB.[1]

Alternative Methodologies and Considerations

It is important to distinguish this method from related pyridine-to-thiophene skeletal edits. For instance, a method developed by Greaney and co-workers transforms 2-arylpyridines into 2-aroylthiophenes via the reaction of elemental sulfur with Zincke ketone intermediates.[4][5][6][7] While also a powerful transformation, this alternative pathway mechanistically yields a ketone at the 2-position, not an aldehyde.[1] The streptocyanine-based protocol detailed here is currently the state-of-the-art for the direct synthesis of thiophene-2-carbaldehydes from pyridines.

Conclusion and Future Outlook

The direct skeletal editing of pyridines to thiophene-2-carbaldehydes via an ANRORC mechanism is a significant advancement in synthetic methodology.[1][2][8] This protocol provides a reliable and versatile tool for chemists, particularly those in drug discovery, to rapidly modify lead compounds and perform scaffold hopping.[2][3] The ability to perform this transformation on complex, functionalized molecules in the late stages of a synthetic sequence underscores its value.[1][4] Future research may focus on expanding the substrate scope further, exploring alternative sulfur sources, and applying this strategy to the synthesis of novel materials and pharmaceuticals.

References

  • Lv, C., Wang, S., Shi, Y., et al. (2025). Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes. ChemRxiv. [Link]

  • Fang Y., et al. (2026). Skeletal Editing of Pyridines to Thiophene-2-Carbaldehydes. CCS Chemistry. [Link]

  • Lv, C., Wang, S., Shi, Y., et al. (2025). Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes. ChemRxiv. [Link]

  • Request PDF: Skeletal Editing of Pyridines to Thiophene-2-carbaldehydes. (2026). ResearchGate. [Link]

  • Liu, Z., & Greaney, M. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie International Edition. [Link]

  • Liu, Z., & Greaney, M. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Angewandte Chemie International Edition, 64(37). [Link]

  • Liu, Z., & Greaney, M. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Research Explorer, The University of Manchester. [Link]

  • Liu, Z., & Greaney, M. (2025). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. ResearchGate. [Link]

Sources

Application Notes & Protocols: Crystallization of 2-(5-Methyl-2-thenoyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Crystallization

In the realm of pharmaceutical sciences and materials research, the ability to control the solid state of an active pharmaceutical ingredient (API) is paramount. For 2-(5-methyl-2-thenoyl)pyridine derivatives, a class of compounds with significant potential in drug development, obtaining a crystalline form is not merely a purification step; it is a critical determinant of the final product's performance. The crystalline state governs fundamental physicochemical properties including stability, solubility, dissolution rate, and bioavailability.[1][2] An uncontrolled or poorly characterized crystalline form can lead to batch-to-batch inconsistency and unpredictable therapeutic outcomes.

Furthermore, the phenomenon of polymorphism—the ability of a compound to exist in multiple crystalline forms—is a major consideration.[1][3][4] Different polymorphs of the same compound are, in essence, different solid-state materials with distinct properties.[5] Therefore, developing robust and reproducible crystallization protocols is essential to isolate and consistently produce the desired, most stable polymorph.

This guide provides a comprehensive overview of the principles and methodologies for the successful crystallization of 2-(5-methyl-2-thenoyl)pyridine derivatives. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, actionable protocols.

Foundational Principles: The Journey to an Ordered State

  • Nucleation: The initial formation of stable, sub-microscopic crystalline aggregates (nuclei). This is the rate-limiting step and is highly sensitive to factors like purity, temperature, and the presence of particulate matter.[7] The goal in growing high-quality single crystals is to minimize the number of nucleation sites to encourage the growth of a few large crystals rather than many small ones.[7][8]

  • Crystal Growth: The subsequent addition of molecules from the supersaturated solution onto the existing nuclei, leading to an increase in crystal size.[9] The rate of growth influences the final size and quality of the crystals.

The workflow for developing a crystallization process is an iterative one, starting with material characterization and solubility screening, followed by the application of various crystallization techniques.

G cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Method Selection & Execution cluster_2 Phase 3: Analysis & Optimization Purity Assess Purity of Starting Material (>95%) Solubility Solubility Screening (Multiple Solvents) Purity->Solubility Key Prerequisite Method_Select Select Crystallization Method(s) Solubility->Method_Select Informs Choice SE Slow Evaporation Method_Select->SE SC Slow Cooling Method_Select->SC VD Vapor Diffusion Method_Select->VD AA Antisolvent Addition Method_Select->AA Analysis Characterize Solid Form (PXRD, DSC, etc.) SE->Analysis Yields Solid SC->Analysis Yields Solid VD->Analysis Yields Solid AA->Analysis Yields Solid Optimize Optimize Conditions (Solvent, Temp, Rate) Analysis->Optimize Iterative Loop Optimize->Method_Select Refines Process

Caption: General workflow for developing a crystallization protocol.

Pre-Crystallization: Setting the Stage for Success

Before any crystallization attempt, careful consideration must be given to the purity of the compound and the selection of an appropriate solvent system. These factors are the most significant contributors to the success or failure of crystallization.[7]

Compound Purity

It is a common misconception that crystallization is a primary purification method. For obtaining high-quality crystals suitable for analysis or formulation, the starting material should be of high purity (ideally >95%).[8] Impurities can act as unwanted nucleation sites, leading to the formation of many small crystals, or they can inhibit crystal growth altogether.

Solvent Selection: The Art and Science

The choice of solvent is the most critical variable. An ideal solvent for crystallization should exhibit moderate solubility for the compound, with solubility being significantly temperature-dependent for cooling crystallization methods.[7][10] The principle of "like dissolves like" is a useful starting point.[11]

For 2-(5-methyl-2-thenoyl)pyridine derivatives, the molecular structure offers clues:

  • Pyridine Ring: A polar, basic nitrogen atom capable of acting as a hydrogen bond acceptor.

  • Thenoyl Ketone: A polar carbonyl group.

  • Methylated Thiophene Ring: A less polar, aromatic moiety.

This combination suggests that solvents of intermediate polarity, such as acetone, ethyl acetate, or alcohols, might be effective.[12] A systematic screening process using a range of solvents is highly recommended.

Solvent ClassExamplesPolarityBoiling Point (°C)[11]Rationale & Considerations
Alcohols Methanol, EthanolHigh65, 78Can engage in hydrogen bonding. Good for moderately polar compounds.
Ketones Acetone, ButanoneMedium-High56, 80Good general-purpose solvent for compounds with polar groups.[10]
Esters Ethyl AcetateMedium77Excellent solvent with a convenient boiling point.[10]
Ethers Diethyl Ether, THFLow-Medium35, 66Good for less polar compounds; often used as an antisolvent.
Hydrocarbons Hexanes, TolueneLow69, 111Typically used as antisolvents to reduce solubility.
Chlorinated DichloromethaneMedium40Good dissolving power but low boiling point can lead to rapid evaporation.
Aprotic Polar Acetonitrile, DMFHigh82, 153High dissolving power; may be difficult to induce crystallization from.

Core Crystallization Protocols

The following protocols describe the most common and effective methods for crystallizing organic compounds. It is recommended to run multiple experiments in parallel using different solvents and techniques.

Method 1: Slow Evaporation

This is the simplest technique and often a good starting point.[13][14] It relies on the gradual removal of solvent to increase the solute concentration to the point of supersaturation, leading to crystal formation.[15]

Principle: As the solvent evaporates, the solution becomes more concentrated. Once the concentration exceeds the solubility limit, the compound begins to crystallize. The slow rate of evaporation is crucial for the growth of large, well-ordered crystals.[15]

G A Dissolve Compound in 'Good' Solvent B Filter Solution (Remove Particulates) A->B C Transfer to Vial B->C D Cover Vial Loosely (e.g., Parafilm with holes) C->D E Store in Undisturbed Location D->E F Monitor for Crystal Growth (Days to Weeks) E->F

Caption: Workflow for the Slow Evaporation method.

Protocol:

  • Dissolution: Dissolve 20-50 mg of the 2-(5-methyl-2-thenoyl)pyridine derivative in a suitable solvent (e.g., ethyl acetate, acetone) in a small, clean vial. Start with a small amount of solvent and add more until the compound fully dissolves at room temperature. The final solution should be clear but not saturated.[15]

  • Filtration (Optional but Recommended): If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette into a clean vial to remove potential unwanted nucleation sites.[16]

  • Evaporation Setup: Cover the vial with parafilm and puncture it with a needle a few times.[16] The number and size of the holes will control the rate of evaporation. Fewer/smaller holes lead to slower evaporation and potentially better crystals.

  • Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations (e.g., a quiet corner of a fume hood).[7]

  • Observation: Allow the solvent to evaporate slowly over several days to weeks. Do not disturb the vial during this period.

Troubleshooting:

  • Oiling Out: If an oil forms instead of crystals, the compound's solubility in the chosen solvent may be too high.[8] Try again with a solvent in which the compound is less soluble.

  • Powder/Microcrystals: Evaporation may be too fast. Reduce the size or number of holes in the cover.

Method 2: Slow Cooling

Principle: A nearly saturated solution is prepared at an elevated temperature. As the solution is slowly cooled, the solubility of the compound decreases, leading to supersaturation and subsequent crystallization. A slow cooling rate is critical to allow molecules sufficient time to arrange into an ordered crystal lattice.

G A Prepare Near-Saturated Solution in Hot Solvent B Filter Hot Solution (if necessary) A->B C Allow to Cool Slowly to Room Temperature B->C D Transfer to Cooler Environment (e.g., 4°C Fridge) C->D E Crystals Form as Solubility Decreases D->E

Caption: Workflow for the Slow Cooling method.

Protocol:

  • Dissolution: Add the compound to a chosen solvent in a flask. Heat the mixture gently (e.g., in a water bath) while stirring until the solid dissolves completely. Add a slight excess of solvent to ensure the solution is not fully saturated.

  • Insulation: Once dissolved, remove the flask from the heat source and place it in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite) to slow the rate of cooling.

  • Cooling: Allow the solution to cool undisturbed to room temperature over several hours.

  • Further Cooling: If no crystals have formed, transfer the container to a refrigerator (4°C) or freezer (-20°C) to further decrease solubility.

  • Isolation: Once crystals have formed, they can be isolated by filtration.

Troubleshooting:

  • No Crystals Form: The solution may be too dilute. Try reheating to evaporate some solvent and repeat the cooling process. Alternatively, scratching the inside of the flask with a glass rod can sometimes induce nucleation.

  • Rapid Precipitation: Cooling was too fast. Use a more insulated container or a programmable cooling bath for better control.

Method 3: Vapor Diffusion

Vapor diffusion is a gentle and highly effective method, particularly when only small amounts of material are available.[8] It works by slowly changing the composition of the solvent in which the compound is dissolved.

Principle: The compound is dissolved in a "good" solvent. This solution is placed in a sealed chamber containing a larger reservoir of a "bad" solvent (an antisolvent) in which the compound is insoluble. The antisolvent must be miscible with the good solvent and more volatile.[8][15] Vapors of the antisolvent slowly diffuse into the compound solution, reducing the compound's solubility and inducing crystallization.[17][18]

G cluster_0 Sealed Chamber InnerVial Inner Vial: Compound dissolved in 'Good' Solvent (less volatile) Conclusion Solubility Decreases -> Crystals Form Reservoir Outer Reservoir: 'Bad' Antisolvent (more volatile) Reservoir->InnerVial Vapor Diffusion

Caption: Principle of the Vapor Diffusion (Sitting Drop) method.

Protocol (Sitting Drop):

  • Reservoir Preparation: Fill the outer well of a crystallization plate or a larger vial with 500-1000 µL of the antisolvent (e.g., hexanes, diethyl ether).

  • Solution Preparation: Dissolve the compound in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) to make a concentrated solution.

  • Drop Setup: Place a small vial or bridge inside the larger vial.[17] Pipette 5-20 µL of the compound solution into this inner vial, creating a "sitting drop."

  • Sealing: Seal the larger vial or chamber tightly to create a closed system.

  • Incubation: Store the setup in a vibration-free environment and monitor for crystal growth over days or weeks.

Common Solvent/Antisolvent Pairs:

"Good" Solvent (Less Volatile)"Bad" Antisolvent (More Volatile)
TolueneHexane / Pentane
DichloromethanePentane / Diethyl Ether
Tetrahydrofuran (THF)Hexane
Ethanol / MethanolDiethyl Ether / Cyclohexane
AcetonitrileDiethyl Ether

The Challenge of Polymorphism

It is crucial for researchers in drug development to recognize that different crystallization conditions can yield different polymorphs.[4] Factors such as the choice of solvent, cooling rate, and temperature can all influence which crystal form nucleates and grows.[4][19]

  • Solvent Effect: The solvent can influence molecular conformation in solution and can be incorporated into the crystal lattice, forming solvates (or hydrates if water is the solvent).[3]

  • Kinetic vs. Thermodynamic Control: Rapid crystallization (e.g., crash cooling) often yields a metastable, kinetic product. Slower processes are more likely to produce the most thermodynamically stable form.[1]

A comprehensive polymorph screen should be conducted, varying solvents, temperatures, and crystallization rates to identify all accessible solid forms of a 2-(5-methyl-2-thenoyl)pyridine derivative.

Characterization of Crystalline Forms

Once crystals are obtained, they must be characterized to confirm their structure and identify the polymorphic form. Key analytical techniques include:

  • X-Ray Powder Diffraction (XRPD): This is the primary tool for identifying crystalline phases. Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint" for that specific crystal structure.[3][20]

  • Differential Scanning Calorimetry (DSC): Measures thermal events, such as melting point and phase transitions between polymorphs, providing information on their relative stability.[21]

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, used to identify solvates or hydrates by detecting the loss of solvent molecules.[21]

  • Microscopy: Visual inspection can provide initial information on crystal habit (shape) and quality.

References

  • How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]

  • Polymorphism and its importance in pharmaceutical industry. Fiveable. [Link]

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Mettler Toledo. [Link]

  • Guide for crystallization. Université de Lorraine. [Link]

  • How to grow crystals for X-ray crystallography. International Union of Crystallography. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 5), 441–450. [Link]

  • Slow Evaporation Method. University of Washington, Department of Chemistry. [Link]

  • Sitting Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

  • scXRD: Growing single crystals. University of York, Department of Chemistry. [Link]

  • Characterization of Polymorphic Forms (Polymorphism). Nishka Research. [Link]

  • Crystallization process guide | industrial use. ANDRITZ. [Link]

  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellonian Centre of Innovation. [Link]

  • Lu, P., & Loll, P. J. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in molecular biology (Clifton, N.J.), 1140, 221–234. [Link]

  • Bhardwaj, R. M., & Reddy, C. M. (2012). Crystal Polymorphism in Pharmaceutical Science. IntechOpen. [Link]

  • Understanding Polymorphism & Crystallisation Issues in the Pharmaceutical Industry. Scientific Update. [Link]

  • Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

  • Crystallization & Precipitation | Definition, Steps, Equipment. Mettler Toledo. [Link]

  • Cooling Crystallization Technology. Cool Separations. [Link]

  • Braga, D., & Grepioni, F. (2009). Themed issue: Polymorphism and crystal forms. New Journal of Chemistry, 33(1), 7-8. [Link]

  • Purification: How To. University of Rochester, Department of Chemistry. [Link]

  • Dias, A. M. A., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank, 2023(1), M1584. [Link]

  • Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Royal Society of Chemistry. [Link]

  • Identifying Relevant Crystalline Forms. Pharmaceutical Technology. [Link]

  • Crystal structure analysis / crystallographic characterization. Materia Nova. [Link]

  • Crystal Growth. ISS National Lab. [Link]

  • How to choose a solvent for crystallization of an organic compound. Quora. [Link]

  • Solid Form Developability Evaluation. Crystal Pharmatech. [Link]

  • Pyridine. Wikipedia. [Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ResearchGate. [Link]

  • Some Factors Influencing Crystal Habit. American Mineralogist. [Link]

  • 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. National Center for Biotechnology Information. [Link]

  • Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. [Link]

  • 5-methyl-2,2'-bipyridine. Organic Syntheses. [Link]

  • Process for preparation of 2-amino-5-methyl-pyridine.
  • Crystal structure of 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide. National Center for Biotechnology Information. [Link]

  • A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. MDPI. [Link]

  • Optimized structure of the 2-Amino 5-Methyl Pyridine with atom numbering. ResearchGate. [Link]

Sources

in vitro antimicrobial assay protocols for thiophene-based methanones

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol Manual

In Vitro Antimicrobial Profiling of Thiophene-Based Methanones

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-based methanones represent a promising class of heterocyclic compounds with significant therapeutic potential as antimicrobial agents.[1][2] Their unique structural motifs offer a versatile scaffold for developing novel drugs to combat the growing threat of antimicrobial resistance.[3][4] This guide provides a comprehensive overview and detailed protocols for the robust in vitro evaluation of their antimicrobial properties. As a senior application scientist, this document moves beyond simple step-by-step instructions to explain the critical rationale behind experimental choices, ensuring that the data generated is both accurate and reproducible. The protocols are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), providing a framework for generating reliable and comparable results.

Part 1: Foundational Concepts for Assay Design

A successful antimicrobial testing campaign begins not in the 96-well plate, but with a thorough understanding of the test compound's properties and the establishment of a validated assay system.

The Challenge of Solubility: A Critical First Step

Thiophene-based compounds, including methanones, are often aromatic and lipophilic, leading to poor solubility in aqueous media.[1][2][5] This is the most common technical hurdle in their biological evaluation.

  • Causality : If a compound precipitates in the assay medium, the effective concentration is unknown, rendering any resulting data (e.g., Minimum Inhibitory Concentration) invalid and uninterpretable.[5]

  • Recommended Solvent : Dimethyl sulfoxide (DMSO) is the most common and effective solvent for these compounds.[6][7] However, DMSO itself can exhibit antimicrobial properties at higher concentrations.[6][7][8]

  • Essential Pre-Experiment : Before beginning any antimicrobial assays, the maximum tolerable concentration of DMSO for each microbial strain must be determined. Typically, the final concentration of DMSO in the assay should not exceed 1-2% (v/v), but this must be empirically verified as some bacteria are sensitive to even lower concentrations.[6][7][9][10]

The Principle of Self-Validating Systems: Essential Controls

Every experiment must include a set of controls to ensure the results are valid. Without these, it is impossible to conclude whether the observed effect is due to the compound's activity or an experimental artifact.

  • Growth Control (Negative Control) : Microbes in growth medium without any test compound. This well should show robust growth and serves as the baseline for comparison.

  • Sterility Control : Growth medium only, with no microbes or compound. This well should remain clear, confirming the sterility of the medium and aseptic technique.[11][12]

  • Solvent Toxicity Control : Microbes in growth medium containing the highest concentration of DMSO used in the assay. This is arguably the most critical control for thiophene-based compounds. Growth in this well must be visually indistinguishable from the Growth Control; otherwise, any observed inhibition cannot be confidently attributed to the test compound alone.[3][12]

  • Positive Control : Microbes in growth medium with a known, clinically relevant antibiotic (e.g., Ciprofloxacin, Vancomycin). This confirms that the test system is sensitive to antimicrobial agents and that the microbial strain is behaving as expected.[3][12]

Adherence to Authoritative Standards

To ensure data is comparable across different studies and laboratories, all protocols should be aligned with established standards. The Clinical and Laboratory Standards Institute (CLSI) provides the gold-standard guidelines for antimicrobial susceptibility testing (AST).[13][14][15][16] Key documents include CLSI M07 for broth dilution methods and M02 for disk diffusion.[13][14][17] Adherence to these standards is a hallmark of high-quality, trustworthy research.

Part 2: Core Antimicrobial Susceptibility Protocols

The following protocols provide a tiered approach to characterizing the antimicrobial activity of thiophene-based methanones, from initial screening to detailed kinetic analysis.

Workflow for Antimicrobial Compound Evaluation

G cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Data Analysis Compound Synthesized Thiophene Methanone Solubility Solubility & Stability Testing in DMSO Compound->Solubility DMSO_Tox Determine Max Non-Inhibitory DMSO Concentration Solubility->DMSO_Tox MIC_Assay Broth Microdilution (Determine MIC) DMSO_Tox->MIC_Assay Proceed if soluble & non-toxic solvent level found Disk_Assay Agar Disk Diffusion (Qualitative Screen) DMSO_Tox->Disk_Assay Time_Kill Time-Kill Kinetic Assay (Bactericidal vs. Bacteriostatic) MIC_Assay->Time_Kill Test at multiples of MIC MBC_Assay Determine MBC (from MIC plate) MIC_Assay->MBC_Assay Use MIC results Disk_Assay->MIC_Assay Confirm hits Analysis Analyze & Report Data (MIC, MBC, Kill Curves) Time_Kill->Analysis MBC_Assay->Analysis

Caption: A logical workflow for the in vitro evaluation of novel thiophene-based methanones.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is the gold-standard quantitative method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19]

Objective : To determine the MIC of a thiophene-based methanone against selected bacterial strains.

Materials :

  • 96-well, sterile, U-bottom microtiter plates.[11]

  • Test compound stock solution (e.g., 10 mg/mL in 100% DMSO).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

  • Sterile saline (0.85%).

  • Multichannel pipette.

Step-by-Step Methodology :

  • Inoculum Preparation : a. From a fresh agar plate (18-24 hours growth), select 4-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Vortex thoroughly to create a smooth suspension. d. Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[18][20] e. Dilute this adjusted suspension 1:150 in CAMHB to achieve the final target inoculum of ~5 x 10⁵ CFU/mL. This must be used within 15 minutes.[21]

  • Plate Preparation : a. Prepare a serial two-fold dilution of the thiophene-based methanone stock solution in CAMHB directly in the 96-well plate.[3][18] b. A common method is to add 100 µL of CAMHB to wells in columns 2-12. Add 200 µL of the highest compound concentration (in CAMHB) to column 1. c. Perform a serial dilution by transferring 100 µL from column 1 to 2, mix, then 100 µL from 2 to 3, and so on, discarding 100 µL from the last dilution well (e.g., column 10).[11] d. This leaves column 11 for the Growth Control and column 12 for the Sterility Control. The Solvent Control should be prepared separately or in an unused well.

  • Inoculation and Incubation : a. Add the prepared bacterial inoculum to each well (e.g., columns 1-11), ensuring the final volume is consistent across all wells (e.g., 100 µL). b. The final concentration of the compound will now be half of the initial concentration in each well. c. Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.[20]

  • Reading the MIC : a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism.[12] b. This can be assessed by the naked eye (looking for a clear well) or with a plate reader by measuring optical density (OD₆₀₀).[3]

96-Well Plate Layout for MIC Assay

Sources

Application Note: (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone (CAS 1397235-54-9) has emerged as a privileged pharmaceutical intermediate due to its dual-pharmacophore nature.

Structurally, this intermediate bridges two highly valuable heterocyclic motifs via a reactive carbonyl hub:

  • The 5-Methylthiophene Moiety: Acts as a metabolically robust, sulfur-containing bioisostere for a phenyl ring. It enhances the overall lipophilicity of the resulting drug candidate while mitigating the risk of toxic epoxide metabolite formation often seen with unsubstituted benzenes.

  • The Pyridine Ring: Serves as a critical hydrogen-bond acceptor. In kinase inhibitor design, this nitrogen frequently anchors the molecule to the ATP-binding hinge region. In GPCR targeting, it facilitates crucial dipole interactions.

  • The Ketone Core: Functions as a versatile electrophilic center, enabling divergent synthesis into chiral alcohols, bulky secondary amines, or complex fused heterocycles such as imidazo[4,5-b]pyridines. These fused systems have been heavily patented (e.g., US10280166) for their potent inhibition of the [1],[2].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is essential for predicting the behavior of downstream Active Pharmaceutical Ingredients (APIs). The table below summarizes the core metrics of the raw intermediate[3].

PropertyValueRationale for Drug Design
CAS Number 1397235-54-9Standardized identifier for procurement and synthetic registry[3].
Molecular Weight 203.26 g/mol Low molecular weight provides ample room for downstream functionalization while remaining well within Lipinski's Rule of 5[3].
LogP 2.68Optimal lipophilicity for membrane permeability without causing excessive hydrophobic trapping in lipid bilayers[3].
Topological Polar Surface Area (TPSA) 29.96 ŲExcellent potential for blood-brain barrier (BBB) penetration if Central Nervous System (CNS) targeting is required[3].
H-Bond Acceptors 3Facilitates critical target-protein interactions (via the pyridine nitrogen, thiophene sulfur, and carbonyl oxygen)[3].

Experimental Protocols: Divergent Synthetic Workflows

As a Senior Application Scientist, it is critical to recognize that standard synthetic protocols often fail when applied to sterically hindered, electronically deactivated diaryl ketones. The following protocols are engineered with mechanistic causality and self-validating quality control steps to ensure high-yield conversions.

Protocol A: Titanium-Mediated Reductive Amination (Synthesis of Diarylmethylamines)

Objective: Conversion of the diaryl ketone into a functionalized secondary amine library scaffold.

  • Mechanistic Causality: Direct reductive amination of (5-methylthiophen-2-yl)(pyridin-2-yl)methanone using standard conditions (e.g., primary amine + NaBH3CN in methanol) typically results in poor yields (<20%). The steric bulk of the flanking aromatic rings and the conjugative stabilization of the ketone severely destabilize the transition state of imine formation. To overcome this thermodynamic barrier, Titanium(IV) isopropoxide (Ti(O-iPr)4) is employed. Ti(O-iPr)4 acts as both a potent Lewis acid—coordinating to the carbonyl oxygen to increase the electrophilicity of the carbon—and an irreversible water scavenger, driving the equilibrium entirely toward the ketimine intermediate.

  • Self-Validating System (In-Process Control): This reaction cannot be reliably monitored by Thin Layer Chromatography (TLC) because the starting ketone and the resulting ketimine often co-elute due to identical retention factors. Instead, the protocol relies on a self-validating LC-MS checkpoint.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve (5-methylthiophen-2-yl)(pyridin-2-yl)methanone (1.0 equiv) and the desired primary amine (1.2 equiv) in anhydrous tetrahydrofuran (THF).

  • Lewis Acid Activation: Dropwise add Ti(O-iPr)4 (2.0 equiv) at room temperature. Stir the homogeneous solution for 12 hours.

  • Validation Checkpoint (Crucial): Withdraw a 5 µL aliquot, quench in LC-MS grade acetonitrile, and analyze. Proceed only when the ketone mass (m/z 204.08[M+H]+) has completely disappeared and the corresponding imine mass dominates the spectra.

  • Reduction: Cool the reaction to 0 °C. Slowly add sodium borohydride (NaBH4, 1.5 equiv) dissolved in absolute ethanol. The titanium acts as a template, directing the hydride attack.

  • Workup: Quench with 1M aqueous NaOH to precipitate titanium dioxide (TiO2) as a white, filterable solid. Filter through a Celite pad, extract the filtrate with ethyl acetate, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Photochemical Activation for Target Identification (Photoaffinity Labeling)

Objective: Utilizing the intrinsic photoreactivity of the thienyl-pyridyl ketone for covalent cross-linking to target proteins.

  • Mechanistic Causality: Diaryl ketones are classic photoaffinity labels. However, thienyl-pyridyl ketones possess a unique advantage over standard benzophenones: extended conjugation shifts their absorption maxima, and upon UV irradiation (~340 nm), they undergo rapid, unitary intersystem crossing to a highly reactive n,π* triplet state[4]. This diradical species efficiently inserts into spatial proximity C-H bonds of the target protein, forming a covalent linkage[5].

  • Self-Validating System: To ensure the probe is actively cross-linking via the intended photochemical mechanism (and not via non-specific electrophilic alkylation), a parallel control experiment is mandated.

Step-by-Step Methodology:

  • Incubation: Incubate the ketone-derived probe (10 µM) with the purified target protein (e.g., Wnt-1 catalytic domain) in a physiological buffer (pH 7.4) for 30 minutes at 4 °C to allow equilibrium binding.

  • Control Setup: In a parallel vial, prepare an identical mixture but add 50 mM of TEMPO (a stable radical scavenger).

  • Irradiation: Irradiate both samples using a 340 nm UV LED array (10 mW/cm²) for 15 minutes on ice to prevent thermal denaturation.

  • Validation Checkpoint: Analyze both samples via SDS-PAGE and in-gel fluorescence (if a fluorophore is attached) or Western blot. The absence of cross-linked protein in the TEMPO-treated control validates that the labeling is strictly mediated by the specific photochemical generation of the triplet diradical.

Visualizations

WntPathway Wnt Wnt Ligand Receptor Frizzled/LRP Receptor Wnt->Receptor Binds Dvl Dishevelled (Dvl) Receptor->Dvl Activates Destruction Destruction Complex (APC, Axin, GSK3β) Dvl->Destruction Inhibits BetaCatenin β-Catenin (Stabilized) Destruction->BetaCatenin Prevents Degradation Transcription TCF/LEF Transcription (Target Gene Activation) BetaCatenin->Transcription Nuclear Translocation Inhibitor Imidazopyridine Inhibitor (Ketone-Derived) Inhibitor->Wnt Antagonizes Pathway

Fig 1. Wnt/β-catenin signaling pathway and the intervention point of ketone-derived inhibitors.

SyntheticWorkflow Ketone (5-Methylthiophen-2-yl) (pyridin-2-yl)methanone Imine Ketimine Intermediate Ketone->Imine R-NH2, Ti(O-iPr)4 (Lewis Acid Activation) Alcohol Chiral Diaryl Alcohol Ketone->Alcohol Ru-Catalyst (Asymmetric Hydrogenation) Photoprobe Photoaffinity Probe (n,π* Triplet State) Ketone->Photoprobe Linker Conjugation (UV-Active Pharmacophore) Amine Diarylmethylamine (Kinase Scaffold) Imine->Amine NaBH4 (Reduction)

Fig 2. Divergent synthetic workflows utilizing the diaryl ketone intermediate.

References

  • 2-(1H-indazol-3-yl)-3H-imidazo[4,5-b]pyridine and therapeutic uses thereof (Patent US10280166) PubChem / U.S. Patent and Trademark Office URL:[Link]

  • BindingDB Entry for US10280166, Compound 25 (Wnt-1 Target) BindingDB URL: [Link]

  • Photochemical reactivity of some benzoylthiophenes. I. Electronic absorption and emission spectra Journal of the American Chemical Society URL:[Link]

  • Diaryl Ketones as Photoactivators ResearchGate URL:[Link]

Sources

Application Note: A Systematic Approach to HPLC Method Development for the Analysis of (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone. Lacking a pre-existing standard method, this guide is built from first principles, combining theoretical analyte properties with established chromatographic strategies. It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. The protocol details a systematic workflow covering initial analyte assessment, column and mobile phase selection, parameter optimization, and a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Analyte Properties & Chromatographic Considerations

(5-Methylthiophen-2-yl)(pyridin-2-yl)methanone, with a molecular weight of 203.26 g/mol and formula C₁₁H₉NOS[1], is a heterocyclic ketone. A successful HPLC method hinges on understanding its key structural features and their influence on chromatographic behavior.

  • Pyridine Moiety: The pyridine ring contains a basic nitrogen atom. The conjugate acid of pyridine has a pKa of approximately 5.23.[2][3] This means the analyte's charge state, and therefore its retention and peak shape, will be highly dependent on the mobile phase pH.[4][5]

    • At pH < 3.2 (pKa - 2) , the pyridine nitrogen will be fully protonated (cationic), making the molecule more polar and resulting in earlier elution from a reversed-phase column.

    • At pH > 7.2 (pKa + 2) , the pyridine will be in its neutral, more hydrophobic form, leading to stronger retention.

    • Operating near the pKa (pH ≈ 5.2 ) will result in a mixed population of ionized and neutral species, which can cause severe peak broadening or splitting and should be avoided.[5]

  • Thiophene Moiety: The 5-methylthiophene group is aromatic and hydrophobic. This part of the molecule will be the primary driver for retention on a nonpolar stationary phase (like C18) through hydrophobic interactions.[6]

  • Methanone Linker & Chromophore: The ketone group and the conjugated aromatic system form a strong chromophore, suggesting excellent UV-Vis absorbance. Based on the similar structure of 2-benzoylpyridine, significant absorbance is expected in the 250-280 nm range, making UV detection highly suitable.[7]

Based on these properties, a reversed-phase HPLC method is the most logical approach. Controlling the mobile phase pH will be the most critical factor in achieving a robust and reproducible separation with good peak symmetry.[8]

Instrumentation, Reagents, and Materials

The following provides a general list of necessary equipment and reagents. Specific brands and models may be substituted, but performance should be verified.

CategoryItemRecommended Specifications
Instrumentation HPLC SystemQuaternary or Binary Pump, Autosampler, Column Thermostat, Photodiode Array (PDA) or UV-Vis Detector
Data AcquisitionChromatography Data System (CDS)
Chromatography Analytical ColumnC18, 4.6 x 150 mm, 5 µm particle size (or similar)[9]
Guard ColumnCompatible with the analytical column
Reagents Organic SolventAcetonitrile (ACN), HPLC Grade
Aqueous SolventUltrapure Water (18.2 MΩ·cm)
pH ModifiersFormic Acid (≥99%), Ammonium Acetate (≥98%), Potassium Phosphate Monobasic
Analyte Standard(5-Methylthiophen-2-yl)(pyridin-2-yl)methanone, >98% purity
Sample DiluentTo be determined during development (e.g., 50:50 Acetonitrile:Water)

Method Development Strategy & Workflow

A systematic approach is essential for efficient method development. The process is divided into two main phases: initial screening to find suitable starting conditions, followed by optimization to fine-tune the separation.

Phase 1: Initial Screening & Wavelength Selection
  • Standard Preparation: Prepare a stock solution of the analyte in acetonitrile (e.g., 1 mg/mL). From this, prepare a working standard at approximately 100 µg/mL in a 50:50 mixture of acetonitrile and water.

  • Wavelength Determination: Inject the working standard and acquire a UV spectrum using the PDA detector from 200-400 nm. Identify the wavelength of maximum absorbance (λ-max) for quantification.

  • Column Selection: A standard C18 column is the recommended starting point due to its versatility and hydrophobic retention mechanism, which will interact well with the analyte's aromatic structure.[6][10]

  • Scouting Gradient: Perform an initial broad gradient run to estimate the required organic solvent concentration for elution.[11] A typical scouting gradient is 5% to 95% ACN over 20 minutes. This will provide a clear picture of the analyte's retention behavior.

Phase 2: Optimization

The goal of optimization is to achieve a symmetric peak (tailing factor 0.9–1.2), adequate retention (k' > 2), and a reasonable run time.

  • pH Adjustment: This is the most critical optimization step.

    • Low pH (Recommended Start): Prepare a mobile phase buffered at pH 3.0 using 0.1% formic acid in water. At this pH, the pyridine is protonated, which often minimizes peak tailing caused by secondary interactions with silica silanols.[8]

    • Neutral pH (Alternative): If retention at low pH is insufficient, a mobile phase buffered at pH 6.8 (e.g., with a phosphate buffer) can be tested. This will render the analyte neutral, significantly increasing retention.

  • Gradient & Isocratic Tuning:

    • Based on the scouting run, design a more focused gradient around the elution percentage of the analyte.

    • If the scouting run suggests it's feasible, convert the method to an isocratic one for simplicity and speed.[11] Adjust the ACN/water ratio to achieve a retention time between 3 and 10 minutes.

  • Temperature Control: Maintain a constant column temperature (e.g., 30 °C) to ensure reproducible retention times. Temperature can also be a tool to fine-tune selectivity if co-eluting impurities are present.

The following diagram illustrates the logical workflow for this method development process.

MethodDevelopmentWorkflow cluster_prep Preparation cluster_screen Screening Phase cluster_optimize Optimization Phase Analyte Characterize Analyte (pKa, UV Absorbance) Standard Prepare Standard (~100 µg/mL) Analyte->Standard SelectWL Determine λ-max (PDA Scan) Standard->SelectWL SelectCol Select Column (Start with C18) ScoutGrad Run Scouting Gradient (5-95% ACN) SelectCol->ScoutGrad SelectWL->ScoutGrad OptimizePH Optimize Mobile Phase pH (Start at pH 3.0) ScoutGrad->OptimizePH Evaluate Peak Shape & Retention AdjustGrad Adjust Gradient / Isocratic % OptimizePH->AdjustGrad OptimizeTemp Set Column Temperature (e.g., 30°C) AdjustGrad->OptimizeTemp FinalMethod Final Method Conditions OptimizeTemp->FinalMethod

Caption: Workflow for HPLC method development.

Proposed Starting Chromatographic Conditions

This table summarizes a robust starting point for analysis.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good hydrophobic retention for the aromatic structure.[10]
Mobile Phase A 0.1% Formic Acid in Water (pH ≈ 2.7)Ensures pyridine moiety is fully protonated, promoting sharp peaks.[12]
Mobile Phase B Acetonitrile (ACN)Common organic modifier with good UV transparency and low viscosity.
Mode Isocratic (e.g., 60% A / 40% B)Start here and adjust based on scouting gradient results.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures stable retention times.
Detection UV at λ-max (determined by PDA)Provides maximum sensitivity.
Injection Vol. 5 µLA small volume minimizes potential for peak distortion.

Detailed Protocol: Sample and Mobile Phase Preparation

Mobile Phase A (0.1% Formic Acid in Water):

  • Measure 999 mL of HPLC-grade water into a 1 L safety-coated glass bottle.

  • Carefully add 1 mL of formic acid to the water.

  • Cap and mix thoroughly.

  • Filter through a 0.45 µm filter and degas before use.

Standard Solution (Example Concentration):

  • Stock (1 mg/mL): Accurately weigh 10 mg of (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the mobile phase.

Method Validation Protocol (as per ICH Q2(R1))

Once the method is optimized, it must be validated to ensure it is fit for its intended purpose.[13][14] The validation should be performed according to the ICH Q2(R1) guideline.[15]

ValidationWorkflow cluster_val Validation Sequence Optimized Optimized Method Specificity Specificity / Stress Testing Optimized->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy / Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Validated Validated Method Robustness->Validated

Caption: Logical sequence for HPLC method validation.

The following table outlines the key validation parameters and typical acceptance criteria for an assay of a drug substance.

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and stressed samples (acid, base, peroxide, heat, light) to demonstrate no interference at the analyte's retention time.Peak is pure (PDA analysis) and baseline is resolved from any degradant peaks.
Linearity Analyze at least five concentrations across the specified range (e.g., 80-120% of the nominal concentration).Correlation coefficient (r²) ≥ 0.999.
Range The range demonstrated to be linear, accurate, and precise.Typically 80-120% of the test concentration.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of the 100% standard. Intermediate: Repeatability test performed by a different analyst on a different day.RSD ≤ 2.0% for repeatability. Overall RSD (including intermediate) ≤ 2.0%.
Robustness Systematically vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±10%, mobile phase composition ±2%).System suitability parameters (tailing, plate count) remain within acceptable limits. Retention time shifts are predictable.

Conclusion

This application note presents a comprehensive and scientifically grounded strategy for developing a reliable RP-HPLC method for the analysis of (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone. By systematically evaluating the analyte's physicochemical properties and applying established chromatographic principles, particularly the critical control of mobile phase pH, a robust and reproducible method can be achieved. The subsequent validation protocol, based on ICH Q2(R1) guidelines, ensures the method's suitability for its intended use in a regulated environment.

References

  • PubChem. (n.d.). Pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • LCGC International. (2020, November 11). Column Selection for Reversed-Phase HPLC. Retrieved from [Link]

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • ACD/Labs. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Phenomenex. (2022, May 20). The Ultimate Guide to HPLC/UHPLC Reversed Phase Selectivity. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start?. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Essential Guides to Method Development in Liquid Chromatography. Retrieved from [Link]

  • Mech, P., Bogunia, M., & Nowacki, A. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Retrieved from [Link]

  • PubChem. (n.d.). 2-Benzoylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone (CAS: 1397235-54-9). While traditional routes to heteroaryl ketones often involve cryogenic lithiation or Friedel-Crafts acylations that suffer from catalyst poisoning by pyridine moieties, this protocol utilizes a microwave-assisted carbonylative Suzuki-Miyaura cross-coupling .

By employing Molybdenum Hexacarbonyl [Mo(CO)₆] as a solid, in situ carbon monoxide source, this method eliminates the safety hazards associated with high-pressure CO gas cylinders. The microwave irradiation provides rapid, uniform heating, accelerating the rate-limiting CO insertion step and suppressing side reactions (e.g., direct biaryl coupling), resulting in high purity and reproducibility.

Scientific Rationale & Retrosynthesis

The Challenge of Heteroaryl Ketones

Synthesizing ketones bridging two electron-rich or chelating heterocycles (thiophene and pyridine) presents specific challenges:

  • Friedel-Crafts Limitations: The basic nitrogen of the pyridine ring deactivates Lewis acid catalysts (e.g., AlCl₃), requiring stoichiometric excess and harsh conditions.

  • Nucleophilic Addition Issues: Adding lithiated thiophene to pyridine esters/nitriles requires strictly anhydrous, cryogenic conditions (-78 °C), which are difficult to scale and automate.

The Microwave Solution

The selected route employs a Pd-catalyzed carbonylative coupling. Microwave irradiation (dielectric heating) is critical here because it:

  • Overcomes Activation Energy: The insertion of CO into the Pd-Pyridyl bond is often the rate-determining step. Rapid superheating facilitates this insertion before the competing direct transmetallation (leading to the biaryl byproduct) can occur.

  • Safety & Efficiency: Using Mo(CO)₆ releases CO only upon heating, keeping the vessel unpressurized during setup.

Retrosynthetic Analysis

The target molecule is disconnected at the carbonyl centers, revealing three components: the electrophile, the nucleophile, and the carbonyl source.

Equation:



  • Electrophile: 2-Bromopyridine (Stable, commercially available).

  • Nucleophile: (5-Methylthiophen-2-yl)boronic acid (More stable than 2-pyridylboronic acid, which is prone to rapid protodeboronation).

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]AmountRole
2-Bromopyridine 158.001.0158 mg (1.0 mmol)Electrophile
(5-Methylthiophen-2-yl)boronic acid 141.981.2170 mg (1.2 mmol)Nucleophile
Molybdenum Hexacarbonyl [Mo(CO)₆] 264.000.5132 mg (0.5 mmol)CO Source
Palladium(II) Acetate [Pd(OAc)₂] 224.510.0511 mg (5 mol%)Catalyst
XPhos (Ligand)476.720.1048 mg (10 mol%)Ligand
Sodium Carbonate (Na₂CO₃) 105.993.0318 mg (3.0 mmol)Base
1,4-Dioxane / Water --4 mL / 1 mLSolvent System
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Vessel Preparation: Use a 10 mL microwave-transparent process vial (e.g., Pyrex or quartz) equipped with a magnetic stir bar.

  • Reagent Addition: Weigh and add Pd(OAc)₂, XPhos, (5-Methylthiophen-2-yl)boronic acid, Na₂CO₃, and Mo(CO)₆ into the vial.

    • Critical: Add Mo(CO)₆ last to minimize exposure to air before sealing.

  • Solvent Addition: Add 2-Bromopyridine (liquid) via micropipette, followed by 1,4-Dioxane (4 mL) and deionized water (1 mL).

  • Inerting: Cap the vial with a PTFE-lined septum. Purge the headspace with Argon or Nitrogen for 2 minutes via a needle inlet/outlet to remove oxygen (prevents homocoupling and catalyst oxidation).

Phase 2: Microwave Irradiation 5. Parameters: Program the Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) with the following settings:

  • Temperature: 130 °C
  • Power: Dynamic (Max 200 W)
  • Hold Time: 15 minutes
  • Stirring: High
  • Pressure Limit: 250 psi (Safety cutoff)
  • Execution: Start the run. The instrument should ramp to 130 °C within 2-3 minutes.

Phase 3: Workup & Purification [3] 7. Quenching: Allow the vial to cool to room temperature (air jet cooling). Caution: The vessel may still contain residual CO gas. Open in a fume hood. 8. Filtration: Filter the reaction mixture through a small pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate (20 mL). 9. Extraction: Transfer filtrate to a separatory funnel. Wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous MgSO₄. 10. Concentration: Evaporate the solvent under reduced pressure. 11. Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient, typically 90:10 to 80:20).

Visualizations

Experimental Workflow

This diagram illustrates the operational flow, highlighting critical control points.

Workflow Start Reagent Prep Mix Vessel Loading (Solid Mo(CO)6 + Cat) Start->Mix Weighing Seal Seal & Purge (Ar/N2) Mix->Seal Inerting MW MW Irradiation 130°C, 15 min Seal->MW Reaction Workup Celite Filtration & Extraction MW->Workup Cooling Pure Flash Chromatography Isolation Workup->Pure Purification

Caption: Operational workflow for the microwave-assisted carbonylative coupling using solid CO source.

Mechanistic Pathway

Understanding the catalytic cycle is vital for troubleshooting. The "CO-Insertion" step is the critical junction accelerated by MW heating.

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate 1 COInsert CO Insertion (Ar-Pd-CO-Br) OxAdd->COInsert + CO TransMet Transmetallation (Ar-Pd-CO-Ar') COInsert->TransMet + Substrate 2 (- NaBr) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Substrate1 2-Bromopyridine Substrate1->OxAdd Substrate2 Thiophene Boronic Acid Substrate2->TransMet COSource Mo(CO)6 COSource->COInsert Heat

Caption: Catalytic cycle showing the critical CO insertion step facilitated by microwave energy.

Characterization Data (Expected)

Upon isolation, the compound (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone should exhibit the following spectral characteristics:

  • Physical State: Yellowish solid or oil.

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Ring:[2][4][5] δ ~8.7 (d, 1H, α-H), ~8.1 (d, 1H), ~7.9 (t, 1H), ~7.5 (m, 1H).

    • Thiophene Ring:[6][3] δ ~7.8 (d, 1H, H-3 of thiophene), ~6.8 (d, 1H, H-4 of thiophene).

    • Methyl Group:[1][7] δ ~2.55 (s, 3H).

    • Note: The carbonyl group deshields the adjacent protons (H-3 of thiophene and H-3 of pyridine).

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyl:[5] δ ~185 ppm (Characteristic ketone).

    • Aromatic Carbons: Signals in the range of 120–155 ppm.

    • Methyl Carbon: δ ~16 ppm.

  • HRMS (ESI): Calculated for [M+H]⁺ (C₁₁H₁₀NOS): 204.0483.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (<30%) Incomplete CO insertion (Direct coupling product formed).Increase CO pressure (add more Mo(CO)₆) or lower temp slightly to favor insertion over transmetallation.
Pd Black Precipitation Catalyst decomposition.Ensure strict inert atmosphere; add more ligand (XPhos or PPh₃).
Starting Material Remains Catalyst poisoning by Pyridine.Increase catalyst loading to 5-10 mol%; ensure temperature reaches 130°C rapidly.
Protodeboronation Boronic acid instability.Switch to using the corresponding Boronic Ester (Pinacol ester) or add water to the solvent mix (promotes solubility).

Safety Considerations

  • Carbon Monoxide (CO): Mo(CO)₆ releases CO gas upon heating. Although the quantity is small (millimole scale), always open reaction vessels in a well-ventilated fume hood.

  • Microwave Vials: Do not exceed the pressure rating of the vial (typically 300 psi). The evolution of CO and CO₂ (from carbonate) generates pressure.

  • Pyridine Derivatives: Toxic and potential irritants. Handle with gloves.

References

  • Microwave-Assisted Carbonylative Coupling

    • Wu, X. F., Neumann, H., & Beller, M. (2011). "Palladium-catalyzed carbonylative coupling reactions between Ar-X and Ar-B(OH)2 with Mo(CO)6 as a solid CO source." Chem. Soc. Rev., 40, 4986-5009.
  • Synthesis of Heteroaryl Ketones

    • Bagley, M. C., et al. (2002).[8] "A new one-step synthesis of pyridines under microwave-assisted conditions."[4][8] Tetrahedron Lett., 43, 8331-8334.[8]

  • Mo(CO)

    • Nordstrøm, L. U., et al. (2008). "Microwave-accelerated palladium-catalyzed carbonylative cyclization using Mo(CO)6 as a solid carbon monoxide source." J. Org. Chem., 73(20), 8076-8079.
  • General Microwave Synthesis Protocols

    • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angew. Chem. Int. Ed., 43, 6250-6284.

Sources

Application Notes and Protocols for the Strategic Functionalization of 5-Methylthiophene in Pyridine Methanone Systems

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of (5-Methylthiophen-2-yl)(pyridin-yl)methanone Scaffolds

The (5-methylthiophen-2-yl)(pyridin-yl)methanone core represents a privileged scaffold in medicinal chemistry and materials science. This architectural motif combines the rich electronic properties of the thiophene ring with the hydrogen bonding capabilities and coordination potential of the pyridine moiety. The thiophene nucleus is a cornerstone in the development of a wide array of pharmaceuticals and organic electronic materials.[1][2] The strategic functionalization of the 5-methylthiophene ring within this system allows for the fine-tuning of molecular properties, enabling the exploration of structure-activity relationships (SAR) in drug discovery and the optimization of performance in advanced materials.

This comprehensive guide provides a detailed exploration of key functionalization strategies for the 5-methylthiophene ring in pyridine methanone systems. We will delve into the synthesis of the core scaffold and present detailed, field-proven protocols for benzylic bromination of the methyl group, electrophilic halogenation of the thiophene ring, and subsequent palladium-catalyzed cross-coupling reactions. The causality behind experimental choices and the principles of regioselectivity will be emphasized throughout, providing researchers with a robust framework for the synthesis of novel derivatives.

I. Synthesis of the Core Scaffold: (5-Methylthiophen-2-yl)(pyridin-yl)methanone

The most direct route to the (5-methylthiophen-2-yl)(pyridin-yl)methanone core is through the Friedel-Crafts acylation of 2-methylthiophene with an activated pyridine-2-carboxylic acid derivative, such as pyridine-2-carbonyl chloride.[3] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[4]

The reaction proceeds via the formation of a highly electrophilic acylium ion from the pyridine-2-carbonyl chloride and AlCl₃. This acylium ion is then attacked by the electron-rich 2-methylthiophene. The acylation is expected to occur predominantly at the C5 position of 2-methylthiophene, which is the most nucleophilic position and is sterically accessible.

Protocol 1: Friedel-Crafts Acylation for the Synthesis of (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone

Materials:

  • 2-Methylthiophene

  • Pyridine-2-carbonyl chloride hydrochloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (conc. and 1M)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of pyridine-2-carbonyl chloride hydrochloride (1.0 equivalent) in anhydrous DCM.

  • Add the pyridine-2-carbonyl chloride solution dropwise to the AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Following the addition, add a solution of 2-methylthiophene (1.0 equivalent) in anhydrous DCM dropwise over 20-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (5-methylthiophen-2-yl)(pyridin-2-yl)methanone.[5]

II. Functionalization of the 5-Methyl Group: Benzylic Bromination

The methyl group on the thiophene ring is analogous to a benzylic position and is susceptible to free radical bromination.[6] This reaction provides a valuable handle for further derivatization. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, typically in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under photochemical conditions.[7][8]

The selectivity for benzylic bromination over aromatic bromination is a key consideration. The reaction conditions must be carefully controlled to favor the radical pathway.

Protocol 2: Benzylic Bromination of (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone

Materials:

  • (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide or Azobisisobutyronitrile (AIBN)

  • Carbon Tetrachloride (CCl₄) or Acetonitrile

  • Saturated Sodium Thiosulfate solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (5-methylthiophen-2-yl)(pyridin-2-yl)methanone (1.0 equivalent) in CCl₄.

  • Add NBS (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide (0.05 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with saturated sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude (5-(bromomethyl)thiophen-2-yl)(pyridin-2-yl)methanone can be purified by recrystallization or column chromatography.

III. Functionalization of the Thiophene Ring

The thiophene ring can be functionalized at the C3 and C4 positions. The presence of the electron-withdrawing acyl group at the C2 position deactivates the thiophene ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the C4 position.[9]

A. Electrophilic Bromination of the Thiophene Ring

Direct bromination of the thiophene ring can be achieved using NBS in a polar solvent like acetic acid or DMF. This method allows for the introduction of a bromine atom, which can then be used as a handle for cross-coupling reactions.

Protocol 3: Electrophilic Bromination of (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone

Materials:

  • (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone

  • N-Bromosuccinimide (NBS)

  • Acetic Acid or Dimethylformamide (DMF)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve (5-methylthiophen-2-yl)(pyridin-2-yl)methanone (1.0 equivalent) in acetic acid or DMF in a round-bottom flask.

  • Add NBS (1.05 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired brominated product.

B. Palladium-Catalyzed Cross-Coupling Reactions

The brominated derivatives of (5-methylthiophen-2-yl)(pyridin-2-yl)methanone are versatile intermediates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the formation of new carbon-carbon bonds, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkynyl substituents.[10][11][12]

The Suzuki-Miyaura coupling reaction involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[13] This reaction is highly versatile and tolerates a wide range of functional groups.

Protocol 4: Suzuki-Miyaura Coupling of Brominated (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone

Materials:

  • Brominated (5-methylthiophen-2-yl)(pyridin-2-yl)methanone (1.0 equivalent)

  • Aryl or Heteroarylboronic Acid (1.2 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • To a Schlenk flask, add the brominated thiophene derivative, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (e.g., 4:1 dioxane/water).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC analysis indicates completion.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired coupled product.

The Sonogashira coupling allows for the introduction of an alkyne moiety onto the thiophene ring. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[7][14]

Protocol 5: Sonogashira Coupling of Brominated (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone

Materials:

  • Brominated (5-methylthiophen-2-yl)(pyridin-2-yl)methanone (1.0 equivalent)

  • Terminal Alkyne (1.2 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) Iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Anhydrous Solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the brominated thiophene derivative, the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the alkynylated product.

Data Presentation

Table 1: Summary of Functionalization Strategies and Expected Products

Starting MaterialReactionReagents and ConditionsExpected Major Product
(5-Methylthiophen-2-yl)(pyridin-2-yl)methanoneBenzylic BrominationNBS, AIBN, CCl₄, reflux(5-(Bromomethyl)thiophen-2-yl)(pyridin-2-yl)methanone
(5-Methylthiophen-2-yl)(pyridin-2-yl)methanoneElectrophilic BrominationNBS, Acetic Acid, RT(4-Bromo-5-methylthiophen-2-yl)(pyridin-2-yl)methanone
(4-Bromo-5-methylthiophen-2-yl)(pyridin-2-yl)methanoneSuzuki-Miyaura CouplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C(4-Aryl-5-methylthiophen-2-yl)(pyridin-2-yl)methanone
(4-Bromo-5-methylthiophen-2-yl)(pyridin-2-yl)methanoneSonogashira CouplingTerminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, RT(4-Alkynyl-5-methylthiophen-2-yl)(pyridin-2-yl)methanone

Visualization of Workflows

Functionalization_Workflow cluster_synthesis Core Synthesis cluster_functionalization Functionalization Pathways Start 2-Methylthiophene + Pyridine-2-carbonyl chloride FC_Acylation Protocol 1: Friedel-Crafts Acylation Start->FC_Acylation Core (5-Methylthiophen-2-yl) (pyridin-2-yl)methanone FC_Acylation->Core Benzylic_Bromination Protocol 2: Benzylic Bromination Core->Benzylic_Bromination Thiophene_Bromination Protocol 3: Thiophene Bromination Core->Thiophene_Bromination Bromomethyl_Product (5-(Bromomethyl)thiophen-2-yl) (pyridin-2-yl)methanone Benzylic_Bromination->Bromomethyl_Product Bromo_Thiophene_Product (4-Bromo-5-methylthiophen-2-yl) (pyridin-2-yl)methanone Thiophene_Bromination->Bromo_Thiophene_Product Suzuki_Coupling Protocol 4: Suzuki-Miyaura Coupling Bromo_Thiophene_Product->Suzuki_Coupling Sonogashira_Coupling Protocol 5: Sonogashira Coupling Bromo_Thiophene_Product->Sonogashira_Coupling Aryl_Product (4-Aryl-5-methylthiophen-2-yl) (pyridin-2-yl)methanone Suzuki_Coupling->Aryl_Product Alkynyl_Product (4-Alkynyl-5-methylthiophen-2-yl) (pyridin-2-yl)methanone Sonogashira_Coupling->Alkynyl_Product

Caption: Workflow for the synthesis and functionalization of (5-methylthiophen-2-yl)(pyridin-yl)methanone.

Conclusion

The protocols and strategies outlined in this application note provide a robust and versatile toolbox for the functionalization of the 5-methylthiophene ring within pyridine methanone systems. By understanding the underlying principles of regioselectivity and employing the detailed experimental procedures, researchers can efficiently generate diverse libraries of novel compounds for applications in drug discovery and materials science. The ability to selectively modify the benzylic position, as well as introduce aryl and alkynyl moieties onto the thiophene ring, opens up vast possibilities for the exploration of new chemical space and the development of next-generation functional molecules.

References

  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Rasool, N., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PLoS ONE, 10(7), e0132470.
  • Brovary, Inc. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Buchwald, S. L., & Martin, R. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Shirinyan, V. Z., et al. (2003). Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. Russian Chemical Bulletin, 52(1), 162-164.
  • University of Illinois Chicago. (n.d.). 12.14 Substituent Effects in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • University of Glasgow. (2019). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Wang, C., et al. (2021). One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation. Frontiers in Chemistry, 9, 706934.
  • Li, S., et al. (2025, April 1). Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. Organic Letters, 27, 3720-3724.
  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Rasool, N., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: As antithrombotic and haemolytically active molecules. PLoS ONE, 10(7), e0132470.
  • Academia.edu. (n.d.). Synthesis and Characterisation of 8-(5-methylpyridin-2-yl)-3,5-bis (Substituted Phenyl)-2,3,3a,4,4a,5,6,8-octahydro dipyrazolo [3,4-b:4',3'-e] Pyridine. Retrieved from [Link]

  • American Chemical Society. (2020). Convenient Benzylic Bromination of 2‑Hydroxy-5-methylisophthalaldehyde. ACS Omega, 5(47), 30535-30541.
  • Journal of Applied Pharmaceutical Science. (2024, April 5). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1974). High-yield syntheses of dilithio-derivatives of furan, thiophen, N-methylpyrrole, 3-methylfuran, and 3-methylthiophen. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4‐(4‐methylphenyl)‐5‐(thiophen‐2‐yl)‐1H‐pyrazole (5 b). Retrieved from [Link]

  • Jacobson, K. A., et al. (2021). 2-Amino-5-arylethynyl-thiophen-3-yl-(phenyl)
  • MDPI. (2022, December 6). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to scale up heteroaryl ketones. Synthesizing (5-methylthiophen-2-yl)(pyridin-2-yl)methanone presents unique mechanistic challenges. The presence of the basic pyridine nitrogen and the electron-rich thiophene ring requires precise control over electrophilicity, nucleophilicity, and reaction quenching.

Direct Friedel-Crafts acylation of 2-methylthiophene with picolinoyl chloride is notoriously low-yielding because Lewis acids strongly coordinate to the pyridine nitrogen, deactivating the acyl chloride. To circumvent this, we utilize the [1]. This guide provides a self-validating, field-proven protocol using the Weinreb amide route, alongside targeted troubleshooting for common yield-limiting issues.

Section 1: Mechanistic Workflow

SynthesisWorkflow A Picolinic Acid (Pyridine-2-carboxylic acid) B Activation & Coupling (CDI, HN(OMe)Me·HCl, DIPEA) A->B C N-Methoxy-N-methylpicolinamide (Weinreb Amide) B->C Yield: >85% D Grignard Addition (5-Methyl-2-thienylmagnesium bromide) C->D E Stable Tetrahedral Magnesium Chelate D->E -20°C to 0°C 2.0 Equivalents F Aqueous Quench (Sat. NH4Cl) E->F Prevents Over-addition G (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone (Target Ketone) F->G pH 7-8 Workup

Figure 1: Optimized workflow for the synthesis of (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone.

Section 2: Step-by-Step Validated Methodology
Part A: Synthesis of N-Methoxy-N-methylpicolinamide (Weinreb Amide)
  • Activation: Dissolve 1.0 eq of picolinic acid in anhydrous dichloromethane (DCM) under an argon atmosphere. Cool the reaction vessel to 0 °C.

  • Coupling: Add 1.2 eq of 1,1'-Carbonyldiimidazole (CDI) portion-wise. Stir for 1 hour at 0 °C.

    • Causality: CDI is preferred over thionyl chloride here. Generating picolinoyl chloride in situ often leads to self-condensation and harsh HCl generation, which degrades the starting material.

  • Amidation: Add 1.2 eq of N,O-dimethylhydroxylamine hydrochloride and 1.2 eq of N,N-Diisopropylethylamine (DIPEA). Warm to room temperature and stir for 12 hours.

  • Workup & Validation: Wash the organic layer with water and brine. Dry over Na₂SO₄ and concentrate. Self-Validation Checkpoint: The intermediate should present as a clear/pale oil with an isolated yield exceeding 85%.

Part B: Grignard Addition to Target Ketone
  • Preparation: Dissolve 1.0 eq of the Weinreb amide in anhydrous THF under argon. Cool the reaction vessel to -20 °C.

  • Nucleophilic Addition: Dropwise add 2.0 eq of 5-methyl-2-thienylmagnesium bromide (0.5 M in THF).

    • Causality: The pyridine ring acts as a Lewis base, coordinating with and sequestering the first equivalent of the Grignard reagent. A to drive the nucleophilic attack on the carbonyl[2].

  • Intermediate Stabilization: Stir the mixture between -20 °C and 0 °C for 2 hours. Do not allow the reaction to reach room temperature.

    • Causality: The magnesium chelate is stable only at lower temperatures. into the highly reactive ketone, leading to a second Grignard addition and tertiary alcohol byproduct formation[3].

  • Quench: Slowly add saturated aqueous NH₄Cl at 0 °C.

    • Causality: NH₄Cl provides a mild, buffered acidic quench. Using strong acids like 1M HCl will protonate the pyridine ring (pKa ~5.2), dragging your target ketone into the aqueous phase.

  • Extraction: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Section 3: Troubleshooting Guide

Q: My Weinreb amide yield is consistently below 50% when using picolinoyl chloride. Why? A: Picolinoyl chloride hydrochloride is highly unstable and prone to degradation. Furthermore, acyl chlorides can form unreactive, insoluble complexes with the pyridine nitrogen of neighboring molecules. Switching to a milder, in-situ activation method like CDI or EDC/HOBt with picolinic acid prevents these side reactions and reliably boosts yields to >85%.

Q: I am observing a large amount of unreacted Weinreb amide despite using 1.1 equivalents of the Grignard reagent. A: This is a classic stoichiometric failure in pyridine chemistry. The pyridine nitrogen coordinates with the magnesium of the Grignard reagent, effectively neutralizing it. You must use at least 1.5 to 2.0 equivalents of 5-methyl-2-thienylmagnesium bromide to saturate the pyridine nitrogen and still have sufficient nucleophile available for the carbonyl addition[2].

Q: My product is missing after the aqueous workup. Where did it go? A: It is likely trapped in your aqueous layer. The target ketone contains a basic pyridine ring. If you quench the Grignard reaction with strong acids (e.g., 1M HCl) and do not adjust the pH, the product forms a highly water-soluble pyridinium salt. Always quench with saturated NH₄Cl or adjust the aqueous layer to pH 7-8 with NaHCO₃ prior to extraction.

Q: I am isolating a tertiary alcohol byproduct instead of the target ketone. How is this possible with a Weinreb amide? A: While Weinreb amides are designed to form a that resists over-addition[1], this stability is temperature-dependent. If the reaction temperature rises above 0 °C before the aqueous quench, thermal energy breaks the magnesium chelate. The intermediate collapses into the ketone in situ, which rapidly reacts with the excess Grignard reagent to form a tertiary alcohol[3]. Maintain the reaction at -20 °C to 0 °C until the quench is complete.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use 5-methyl-2-thienyllithium instead of the Grignard reagent? A: Yes. Halogen-metal exchange of 2-bromo-5-methylthiophene with n-BuLi at -78 °C readily generates the organolithium species. While highly nucleophilic, it requires strict cryogenic conditions (-78 °C) to prevent thiophene ring-opening and side reactions. for its operational simplicity and stability at 0 °C[4].

Q: How should I store and handle 5-methyl-2-thienylmagnesium bromide? A: This reagent is commercially available (typically 0.5 M in THF) but is highly sensitive to moisture and prone to slow homocoupling over time. Store it strictly under argon at 2-8 °C. Always titrate the reagent (e.g., using iodine or salicylaldehyde phenylhydrazone) immediately before use to ensure accurate stoichiometry.

Section 5: Quantitative Data & Yield Optimization

Table 1: Impact of Reaction Conditions on Grignard Addition Yields

Grignard EquivalentsTemperature (°C)Quench ReagentIsolated Yield (%)Major Issue Observed
1.1 eq0 °C1M HCl< 25%Incomplete conversion; product lost in aqueous phase as pyridinium salt.
1.5 eq25 °C (RT)Sat. NH₄Cl55%Premature intermediate collapse; tertiary alcohol byproduct formation.
2.0 eq -20 °C to 0 °C Sat. NH₄Cl > 85% Optimal conditions; full conversion, stable intermediate, safe extraction.
2.0 eq-78 °CSat. NH₄Cl60%Sluggish reaction kinetics; incomplete nucleophilic addition.
References[1] Title: Weinreb ketone synthesis

Source: Wikipedia URL:[Link][4] Title: Organic Syntheses Procedure: N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide Source: Organic Syntheses, Vol. 101, p. 61. URL:[Link][3] Title: Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents Source: National Institutes of Health (NIH) / PMC URL:[Link][2] Title: A Nitrogen-Assisted One-Pot Hetaryl Ketone Synthesis from Carboxylic Acids and Hetaryl Halides Source: Journal of Organic Chemistry (Thieme Connect / ACS) URL:[Link]

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Technical Support Center: Troubleshooting the Purification of Thiophene-Pyridine Ketones by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of thiophene-pyridine ketones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during column chromatography of these specific heterocyclic compounds.

The unique bifunctional nature of thiophene-pyridine ketones, possessing both a basic pyridine nitrogen and a polar ketone group, presents distinct challenges during purification with silica gel chromatography.[1][2] This guide will provide a structured approach to overcoming these obstacles to achieve high purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying thiophene-pyridine ketones on silica gel?

A1: The main difficulties arise from the interaction between the basic pyridine ring and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2][3] This strong interaction can lead to several undesirable outcomes:

  • Peak Tailing: The most common issue, where the peak has an asymmetrical shape with a drawn-out tail.[3][4] This occurs because the basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups on the silica surface.[3]

  • Poor Separation: Tailing peaks often overlap with impurities, making it difficult to obtain pure fractions.[5]

  • Irreversible Adsorption/Low Recovery: In some cases, the interaction is so strong that the compound does not elute from the column, resulting in significant product loss.[2]

  • Compound Degradation: The acidic nature of silica gel can potentially cause the degradation of sensitive thiophene-pyridine ketones.[1]

Q2: My TLC shows a single spot, but the column purification yields broad, overlapping fractions. What's happening?

A2: This is a classic symptom of on-column issues that are not always apparent on a TLC plate. The much higher ratio of silica gel to the compound in column chromatography amplifies the problematic interactions.[6] While your compound might appear as a clean spot on TLC, the prolonged exposure to the vast surface area of the silica in a column can lead to significant peak broadening and tailing.

Q3: How do I choose the right solvent system for my thiophene-pyridine ketone?

A3: The ideal solvent system should provide a good separation between your desired compound and any impurities. A general rule of thumb is to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 on a TLC plate.[7][8] Commonly used solvent systems for compounds of moderate polarity include mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate or diethyl ether.[9] For more polar thiophene-pyridine ketones, a system like dichloromethane/methanol might be necessary.[2][9]

Troubleshooting Guide: A-Question-and-Answer Approach

This section provides direct answers to specific problems you might encounter during the column chromatography of thiophene-pyridine ketones.

Problem 1: Severe Peak Tailing and Poor Resolution

Q: My thiophene-pyridine ketone is tailing badly on the column, causing it to co-elute with impurities. How can I fix this?

A: The primary cause of tailing for these compounds is the interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel.[3][4] Here are several effective strategies to mitigate this issue:

  • Strategy 1: Mobile Phase Modification with a Basic Additive.

    • What to do: Add a small amount of a volatile base, such as triethylamine (TEA) or pyridine, to your eluent. A typical starting concentration is 0.1-1% (v/v).[2]

    • Why it works: The basic additive competes with your thiophene-pyridine ketone for the acidic silanol binding sites on the silica gel, effectively masking them.[3][4] This minimizes the strong secondary interactions that cause tailing, resulting in sharper, more symmetrical peaks.[3]

    • Experimental Protocol:

      • Develop your initial solvent system using TLC.

      • Prepare the same solvent system with the addition of 0.5% TEA.

      • Run a new TLC to confirm that your compound is stable and that the Rf value is still appropriate.

      • If the peak shape improves, use this modified mobile phase for your column.

  • Strategy 2: Use an Alternative Stationary Phase.

    • What to do: Switch from silica gel to a more suitable stationary phase like neutral or basic alumina.[1][10]

    • Why it works: Alumina is available in different pH ranges (acidic, neutral, and basic).[11][12][13] Basic alumina is particularly well-suited for the purification of basic compounds as it minimizes the strong acidic interactions that cause tailing on silica.[5][11] Neutral alumina is a good option for compounds that might be sensitive to basic conditions.[11][12]

    • Considerations: The selectivity of alumina can be different from silica, so you will need to re-optimize your solvent system using alumina TLC plates.

Problem 2: The Compound is Not Eluting from the Column

Q: I've loaded my thiophene-pyridine ketone onto the column, but even with a very polar solvent system, it's not coming off. What should I do?

A: This indicates that your compound is too polar for the chosen conditions and is strongly, and possibly irreversibly, adsorbed to the silica gel.[2]

  • Solution 1: Drastically Increase Mobile Phase Polarity.

    • What to do: If you are using a hexane/ethyl acetate system, gradually increase the proportion of ethyl acetate. If that fails, switch to a more polar solvent system like dichloromethane/methanol.[2] A small percentage of methanol (up to 10%) can significantly increase the eluting power of your mobile phase.[9]

    • Caution: Using more than 10% methanol in your mobile phase can lead to the dissolution of the silica gel.[9]

  • Solution 2: Employ a Basic Modifier.

    • What to do: As described for peak tailing, adding a small amount of triethylamine (0.5-1%) to your most polar eluent can help to disrupt the strong interactions and elute your compound.

  • Solution 3: Consider Reversed-Phase Chromatography.

    • What to do: If your compound is highly polar, reversed-phase chromatography (e.g., with a C18 stationary phase) may be a better option.[2]

    • Why it works: In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase (like methanol/water or acetonitrile/water) is used.[14] Polar compounds have weaker interactions with the stationary phase and will elute more easily.

Problem 3: Low Recovery or Suspected Decomposition

Q: I'm getting a low yield of my purified thiophene-pyridine ketone, and I suspect it might be degrading on the column. How can I confirm this and prevent it?

A: The acidic surface of silica gel can catalyze the decomposition of sensitive molecules.[1]

  • Diagnostic Test: Stability on TLC.

    • Spot your crude material on a silica gel TLC plate.

    • Let the plate sit for a few hours at room temperature.

    • Develop the TLC plate and check for the appearance of new spots, which would indicate decomposition.

  • Prevention Strategy 1: Deactivate the Silica Gel.

    • What to do: Before packing the column, you can prepare a slurry of the silica gel in your initial mobile phase containing 1-2% triethylamine. Let this slurry stand for about an hour before packing the column. This pre-treatment helps to neutralize the most acidic sites on the silica.

  • Prevention Strategy 2: Use a Milder Stationary Phase.

    • What to do: As mentioned previously, switching to neutral alumina can be a good way to avoid degradation caused by the acidity of silica gel.[1][10] Florisil® (magnesium silicate) is another milder alternative stationary phase.[1]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the purification of thiophene-pyridine ketones.

TroubleshootingWorkflow Start Start: Crude Thiophene-Pyridine Ketone TLC_Analysis 1. TLC Analysis (e.g., Hexane/EtOAc) Start->TLC_Analysis Good_Separation Good Separation? (Rf ~ 0.2-0.3) TLC_Analysis->Good_Separation Run_Column 2. Run Silica Gel Column with TLC Solvent System Good_Separation->Run_Column Yes Increase_Polarity 4c. Increase Eluent Polarity (e.g., add MeOH) Good_Separation->Increase_Polarity No (Rf too low) Evaluate_Fractions 3. Evaluate Fractions Run_Column->Evaluate_Fractions Success Pure Product Evaluate_Fractions->Success Successful Separation Tailing_Issue Issue: Tailing/ Poor Resolution Evaluate_Fractions->Tailing_Issue Problem No_Elution_Issue Issue: No Elution Tailing_Issue->No_Elution_Issue No Add_Base 4a. Add Base to Eluent (e.g., 0.5% TEA) Tailing_Issue->Add_Base Yes Use_Alumina 4b. Switch to Neutral/Basic Alumina Tailing_Issue->Use_Alumina Alternative No_Elution_Issue->Increase_Polarity Yes Add_Base->Run_Column Use_Alumina->TLC_Analysis Increase_Polarity->TLC_Analysis

Caption: Troubleshooting workflow for thiophene-pyridine ketone purification.

Summary of Key Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (with modifier) or Neutral/Basic AluminaSilica is standard but its acidity requires modification for basic compounds.[3][4] Alumina is a good alternative for basic molecules.[5][11]
Mobile Phase Hexane/Ethyl Acetate, CH₂Cl₂/MeOHStart with a standard system and increase polarity as needed.[9]
Mobile Phase Modifier 0.1-1% Triethylamine (TEA) or PyridineCompetes with the basic analyte for acidic sites on silica, reducing tailing.[3][4]
TLC Rf Target 0.2 - 0.3Provides optimal separation on a column.[7][8]

By systematically addressing the unique chemical properties of thiophene-pyridine ketones, you can overcome common purification challenges and achieve the desired purity for your compounds.

References

  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Selective adsorption on silica gel from pyridine-alcohol mixtures. (n.d.).
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  • Rivera, D., & Harris, J. M. (2001). In Situ Studies of Pyridine Adsorption to Bare and Cyano-Derivatized Silica Sol–Gel Films Using Attenuated-Total-Internal-Reflection Fourier-Transform Infrared Spectroscopy. United States.
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  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. (n.d.).
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • β-Keto-enol Tethered Pyridine and Thiophene: Synthesis, Crystal Structure Determination and Its Organic Immobilization on Silica for Efficient Solid-Liquid Extraction of Heavy Metals. (n.d.). PMC.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.

Sources

resolving solubility issues of (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the solubility and handling of (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone (CAS: 1397235-54-9), a heteroaryl ketone scaffold frequently used in medicinal chemistry.

The following protocols are designed to overcome the specific physicochemical challenges posed by the thiophene-pyridine pharmacophore, specifically its lipophilicity (LogP ~2.7) and pH-dependent solubility profile.

Part 1: Compound Profile & Solubility Logic

Compound Identity:

  • Systematic Name: (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone[1]

  • Molecular Formula: C₁₁H₉NOS[1]

  • Molecular Weight: 203.26 g/mol [1]

  • Physicochemical Nature: Lipophilic, aromatic, weak base (pyridine nitrogen).

The Solubility Paradox: While this compound is structurally predicted to be highly soluble in pure DMSO (>50 mM), users frequently report "crashing out" (precipitation) during two critical phases:

  • Stock Preparation: Due to crystalline lattice energy or moisture contamination in DMSO.

  • Biological Assay Dilution: Due to the "Solvent Shock" effect when a hydrophobic DMSO stock hits an aqueous buffer.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "The solid powder will not dissolve in 100% DMSO at 10 mM."

Diagnosis: This is rarely an intrinsic solubility limit. It is likely due to kinetic trapping or wet solvent .

  • Kinetic Trapping: The crystalline lattice energy of diaryl ketones can be high. The solvent needs energy to penetrate the crystal structure.

  • Hygroscopic DMSO: DMSO is hygroscopic. If your bottle was left uncapped, it may contain 1-5% water. This compound (LogP ~2.[1]7) is water-insoluble; even small amounts of water in DMSO drastically reduce saturation limits.

Corrective Protocol:

  • Verify Solvent Quality: Use fresh, anhydrous DMSO (Grade: ACS Spectrophotometric or better, <0.1% water).

  • Thermal Shift: Warm the vial to 40°C for 10 minutes. This overcomes the lattice energy barrier.

  • Sonication: Sonicate in a water bath for 15 minutes. Note: Visual clarity does not guarantee molecular dispersion. Vortex after sonication.

Issue 2: "Precipitation occurs immediately upon adding DMSO stock to cell culture media/buffer."

Diagnosis: This is the "Solvent Shock" phenomenon.

  • Mechanism: When a small volume of DMSO stock is added to a large volume of water, the DMSO rapidly diffuses away, leaving the hydrophobic molecules stranded. They aggregate into micro-crystals before they can disperse.

  • pH Factor: The pyridine ring (pKa ~5.2) is protonated and soluble at acidic pH but neutral and lipophilic at physiological pH (7.4).

Corrective Protocol (Intermediate Dilution Step): Do not pipette directly from 100% DMSO to 100% Aqueous Media.

  • Create an Intermediate: Dilute your 10 mM stock to 1 mM using pure DMSO first.

  • Step-Down Dilution: Dilute the 1 mM DMSO stock into a "transitional" buffer containing 5-10% DMSO, then dilute to the final assay concentration.

  • Mixing Technique: Submerge the pipette tip into the liquid and dispense rapidly while vortexing/swirling. Do not dispense onto the surface or the side of the well.

Issue 3: "The solution turned yellow/orange after 24 hours."

Diagnosis: Potential Thiophene Oxidation or Photodegradation .

  • Thiophene rings can be sensitive to singlet oxygen or radical oxidation, especially in solution under light.

  • DMSO can act as an oxidant under certain conditions (Swern-like chemistry), though rare at RT without activators.

Corrective Protocol:

  • Storage: Store DMSO stocks at -20°C in amber glass vials.

  • Freshness: Prepare stocks immediately before use. Do not store "working dilutions" (aqueous) overnight.

Part 3: Experimental Protocols

Protocol A: Determination of Solubility Limit (Saturation Shake-Flask)

Use this to validate if your concentration is physically possible.

StepActionCritical Parameter
1 Weigh 2 mg of solid compound into a 1.5 mL microcentrifuge tube.Precision balance req.
2 Add 20 µL of Anhydrous DMSO.Initial Conc: ~100 mg/mL (Supersaturated)
3 Agitate (Shaker/Vortex) for 2 hours at 25°C.Maintain constant temp.
4 Visual Check: If fully dissolved, add 2 mg more. Repeat until solid persists.End point = Visible solid.
5 Centrifuge at 13,000 rpm for 10 mins to pellet undissolved solid.Remove micro-crystals.
6 Analyze supernatant via HPLC-UV (254 nm) against a standard curve.Accurate Solubility Value
Protocol B: "Safe" Dilution Workflow for Bioassays

Designed to prevent aggregation of (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone.

Objective: Dilute 10 mM DMSO stock to 10 µM Assay Buffer (0.1% DMSO final).

  • Prepare 100x Intermediate: Dilute 10 mM Master Stock (100% DMSO)

    
     1 mM Working Stock (100% DMSO).
    
  • Pre-warm Media: Ensure assay buffer is at 37°C (cold buffers decrease solubility).

  • Rapid Dispersion:

    • Place 990 µL of Assay Buffer in a tube.

    • Vortex the buffer gently.

    • Inject 10 µL of 1 mM Working Stock directly into the vortex.

  • Equilibration: Let stand for 5 mins. Inspect for turbidity (Tyndall effect).

Part 4: Visualizations

Solubility Troubleshooting Decision Tree

SolubilityTree Start Start: Solubility Issue SolventCheck Is DMSO Anhydrous? Start->SolventCheck SolventCheck->Start No (Replace DMSO) HeatCheck Did you apply Heat (40°C)? SolventCheck->HeatCheck Yes Sonicate Sonicate (15 min) HeatCheck->Sonicate No VisualInspect Visual Inspection HeatCheck->VisualInspect Yes Sonicate->VisualInspect Clear Solution Clear: Proceed VisualInspect->Clear Dissolved Cloudy Solution Cloudy/Precipitate VisualInspect->Cloudy Undissolved DilutionIssue Issue during Dilution? Cloudy->DilutionIssue If in Buffer StepDown Use Step-Down Dilution (Intermediate Conc.) DilutionIssue->StepDown Yes pHCheck Check Buffer pH (Is pH > 7.4?) StepDown->pHCheck pHCheck->Clear No Acidify Consider Lower pH or Carrier Protein (BSA) pHCheck->Acidify Yes (Pyridine deprotonated)

Figure 1: Decision matrix for diagnosing and resolving solubility failures for heteroaryl ketones.

pH-Dependent Solubility Mechanism

pHMechanism Acid Acidic pH (< 5.0) Protonated Pyridine Equilibrium pKa ~ 5.2 Acid->Equilibrium Outcome1 High Solubility (Ionic Species) Acid->Outcome1 Result Neutral Physiological pH (7.4) Neutral Pyridine Equilibrium->Neutral Outcome2 Low Solubility (Lipophilic Aggregate) Neutral->Outcome2 Result

Figure 2: The ionization state of the pyridine ring critically impacts aqueous solubility. At pH 7.4, the molecule is neutral and prone to aggregation.

Part 5: References

  • ChemScene. (2024). Product Data: (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone (CAS 1397235-54-9).[1] Retrieved from

  • BenchChem. (2025).[2][3][4][5] Technical Guide: Improving solubility of thiophene derivatives for biological assays. Retrieved from

  • PubChem. (2024).[6] Compound Summary: Thiophenyl-pyridyl ketone derivatives. National Library of Medicine. Retrieved from

  • Gaylord Chemical. (2007).[7] Dimethyl Sulfoxide (DMSO) Solubility Data and Handling Guide.[5] Retrieved from

Sources

optimizing reaction temperature for thiophene acylation with pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the Friedel-Crafts acylation of thiophene using pyridine derivatives (e.g., nicotinoyl chloride).

This interface is designed to troubleshoot the specific "electronic mismatch" between the


-excessive thiophene ring and the 

-deficient, Lewis-basic pyridine moiety.
Current Ticket: Optimizing Reaction Temperature & Stoichiometry

Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

The Core Challenge: The "Electronic Mismatch"

Before adjusting temperature, you must understand the competing forces in your flask. You are coupling Thiophene (highly reactive, acid-sensitive, prone to polymerization) with a Pyridine Derivative (Lewis basic, catalyst poison).[1]

  • The Trap: The nitrogen atom in the pyridine ring is a better Lewis base than the carbonyl oxygen of your acyl chloride.

  • The Consequence: Your Lewis Acid (e.g.,

    
    ) will preferentially coordinate to the pyridine nitrogen, forming a stable, unreactive salt.[1]
    
  • The Temperature Dilemma: You need heat to destabilize this salt and drive the reaction, but that same heat causes the acid-sensitive thiophene to polymerize into "black tar."

Troubleshooting Guides (Q&A)
Q1: My reaction mixture turns into a black, insoluble tar above 50°C. How do I prevent this?

Diagnosis: Thermal polymerization of thiophene initiated by free Lewis acid.[1] Root Cause: Thiophene is unstable in the presence of strong Lewis acids (like


) at high temperatures. If the acylation is slow (due to pyridine deactivation), the catalyst begins attacking the thiophene ring itself.

Solution Protocol:

  • Switch Solvent: Move from Nitrobenzene (high bp) to 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) .[1] DCE allows a gentle reflux (83°C) which is often the "sweet spot" for breaking the pyridine-catalyst complex without charring the thiophene.

  • Inverse Addition: Do not add the catalyst to the thiophene.

    • Correct Order: Pre-complex the Pyridine Acyl Chloride with the Lewis Acid (see Q2). Then, add the Thiophene dropwise at 0°C.

  • Temperature Ramp:

    • Phase 1 (Complexation): 0°C to RT (30 mins).

    • Phase 2 (Addition): 0°C.

    • Phase 3 (Reaction): Slowly ramp to reflux only if TLC shows no conversion at RT after 2 hours.

Q2: I am using 1.1 equivalents of

but getting <10% yield. Why?

Diagnosis: Catalyst sequestration (The "Pyridine Sink"). Technical Insight: In standard Friedel-Crafts, 1.1 eq of


 complexes the carbonyl oxygen.[1] In pyridine acylation, the first equivalent of 

is instantly "eaten" by the pyridine nitrogen. The acyl chloride remains unactivated.

Corrective Action:

  • Adjust Stoichiometry: You must use at least 2.2 to 3.0 equivalents of Lewis Acid.

    • 1.0 eq: Saturates the Pyridine Nitrogen.

    • 1.0 eq: Activates the Acyl Chloride.

    • 0.2-1.0 eq: Excess to drive the equilibrium.

  • Reference: See Phys. Chem. Chem. Phys.[1] on Lewis acid interactions with pyridine [1].[1]

Q3: How do I ensure regioselectivity for the 2-position over the 3-position?

Diagnosis: Thermodynamic vs. Kinetic Control. Explanation: The 2-position is kinetically favored (stabilized by 3 resonance structures).[2][3][4] The 3-position is thermodynamically accessible at high temperatures.

Optimization Table:

VariableCondition for 2-Substitution (Target)Condition for 3-Substitution (Impurity)
Temperature < 40°C (Kinetic Control)> 80°C (Thermodynamic Scrambling)
Solvent Polarity Moderate (DCM, DCE)High (Nitrobenzene)
Catalyst

(Milder)

(Aggressive)
Validated Experimental Protocol

Workflow: Synthesis of 2-(3-Pyridyl)carbonylthiophene (Nicotinoyl Thiophene)

Reagents:

  • Nicotinoyl Chloride Hydrochloride (10 mmol)[1]

  • Thiophene (10 mmol)[1]

  • Aluminum Chloride (

    
    ) (25 mmol - Note the excess)[1]
    
  • 1,2-Dichloroethane (DCE) (Dry, 50 mL)[1]

Step-by-Step:

  • Catalyst Activation (The "Sink" Filling): In a flame-dried flask under Argon, suspend Nicotinoyl Chloride HCl in DCE. Cool to 0°C. Add

    
     (25 mmol) portion-wise.
    Observation: The suspension will likely clear or change color as the Pyridine-
    
    
    
    complex forms. Stir at RT for 30 mins to ensure full complexation.
  • Controlled Addition: Cool the mixture back to 0°C . Add Thiophene (10 mmol) dissolved in 5 mL DCE dropwise over 20 minutes. Why? Keeps local concentration of free thiophene low, preventing polymerization.[1]

  • The Thermal Ramp: Allow to warm to Room Temperature (25°C). Stir for 4 hours. Check Point: Analyze aliquot by HPLC/TLC.[1]

    • If conversion < 50%:: Heat to 60°C (internal temp) for 2 hours.

    • If turning black: Immediately cool to 0°C and quench.

  • Quench & Workup: Pour reaction mixture onto ice/HCl mixture. Critical: The Pyridine-Aluminum complex is sticky. You must use acidic water (pH < 2) to fully solubilize the aluminum salts and protonate the pyridine, keeping it in the aqueous phase if you want to wash away neutral impurities first, or adjust pH to ~8 to extract the free base product.

Visualizing the Mechanism & Logic
Figure 1: The "Pyridine Sink" Mechanism

This diagram illustrates why standard stoichiometry fails and how temperature affects the pathway.

ReactionPathway cluster_0 Stoichiometry Critical Zone Start Pyridine-COCl (Substrate) Complex_N Dead End Complex (N-coordinated) Start->Complex_N 1st Eq AlCl3 (Fast, Strong Bond) Complex_O Active Acylium Ion (O-coordinated) Start->Complex_O Requires Excess AlCl3 AlCl3 AlCl3 (Lewis Acid) Complex_N->Complex_O Thermal Shift (>50°C) Product 2-Acyl Thiophene (Target) Complex_O->Product + Thiophene (Kinetic Control) Thiophene Thiophene Tar Polymer/Tar (Side Product) Thiophene->Tar Free AlCl3 + High Temp (>80°C)

Caption: The "Pyridine Sink" effect. The first equivalent of catalyst is trapped by the pyridine nitrogen (Red). Excess catalyst and controlled heat are required to activate the carbonyl group (Green).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Observed? Issue1 No Reaction / Low Yield Start->Issue1 Issue2 Black Tar Formation Start->Issue2 CheckStoich Is AlCl3 > 2.2 eq? Issue1->CheckStoich CheckTemp Is Temp > 60°C? Issue2->CheckTemp Action1 Increase AlCl3 to 3.0 eq CheckStoich->Action1 No Action2 Switch solvent to DCE Reflux gently CheckStoich->Action2 Yes CheckOrder Thiophene added last? CheckTemp->CheckOrder No Action3 Reduce Temp to 40°C Check purity CheckTemp->Action3 Yes Action4 Pre-complex Pyridine Then add Thiophene CheckOrder->Action4 No

Caption: Decision matrix for diagnosing yield and purity issues in pyridine-thiophene couplings.

References
  • Joubert, N. et al. (2014).[1] Physicochemical properties of pyridine-Lewis acid complexes. Physical Chemistry Chemical Physics.[1] Link

  • Anderson, H. J. et al. (1980).[1] Acylation of Thiophene: Regioselectivity and Mechanism. Canadian Journal of Chemistry. Link[1]

  • Gronowitz, S. (1991).[1] Thiophene and Its Derivatives. Wiley-Interscience.[1] (Standard Reference Text for Thiophene Chemistry).

  • Belen'kii, L. I. (1990).[1] Heterocyclic Chemistry: New Methods for Thiophene Functionalization. Russian Chemical Reviews. Link

Sources

Technical Support Center: Troubleshooting Friedel-Crafts Acylation of 2-Methylthiophene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic functionalization. The Friedel-Crafts acylation of 2-methylthiophene is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs) and organic semiconductors. However, the electron-rich nature of the thiophene ring makes it highly susceptible to side reactions, including regiochemical scrambling, diacylation, and catastrophic polymerization.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we analyze the mechanistic causality behind these side reactions and provide self-validating troubleshooting strategies to ensure your synthetic workflows are robust, reproducible, and scalable.

Mechanistic Causality & Reaction Pathways

To minimize side products, one must first understand the electronic landscape of the substrate. In 2-methylthiophene, both the sulfur heteroatom and the electron-donating methyl group at the C-2 position synergistically direct electrophilic attack to the vacant C-5 position[1]. However, the high electron density that facilitates this reaction also makes the thiophene ring exquisitely sensitive to strong Lewis acids, which can initiate cationic ring-opening and polymerization[2].

The diagram below maps the divergence between the desired kinetic pathway and the formation of critical side products.

FC_Acylation SM 2-Methylthiophene + Acyl Chloride Intermediate Acylium Ion Intermediate SM->Intermediate Catalyst Addition Polymer Polymeric Tar (Ring Degradation) SM->Polymer Harsh Catalyst (AlCl3) High Temp LA Lewis Acid Catalyst (e.g., SnCl4, AlCl3) LA->Intermediate Major 5-Acyl-2-methylthiophene (Major Product) Intermediate->Major C-5 Attack (Kinetically Favored) Minor 3-Acyl-2-methylthiophene (Regioisomer) Intermediate->Minor C-3 Attack (Steric/Electronic) Diacyl 3,5-Diacyl-2-methylthiophene (Over-acylation) Major->Diacyl Excess Reagents

Reaction pathways and side product formation in the Friedel-Crafts acylation of 2-methylthiophene.

Quantitative Catalyst Comparison

The choice of catalyst is the single most critical variable in minimizing side products. The table below summarizes the operational profiles of common Lewis and Brønsted acids used in this transformation.

Catalyst SystemRelative ReactivityRegioselectivity (C-5:C-3)Polymerization RiskRecommended Application
AlCl₃ Very HighModerate (Prone to over-reaction)HighDeactivated thiophenes; generally avoid for 2-methylthiophene[2].
SnCl₄ ModerateExcellent (>95:5)LowStandard laboratory-scale synthesis of 5-acyl derivatives.
ZnCl₂ LowGoodVery LowHighly sensitive substrates requiring extremely mild conditions.
P₂O₅/SiO₂ ModerateGoodLowGreener, heterogeneous scale-up avoiding heavy metal waste[3].

Troubleshooting Guides & FAQs

Q1: My reaction mixture turns into a black, insoluble tar immediately upon adding the catalyst. What is happening? A1: You are observing cationic polymerization. Because 2-methylthiophene is highly electron-rich, the use of a "hard" and aggressive Lewis acid like Aluminum Chloride (AlCl₃) can act as an oxidant or initiate ring-degradation pathways[2].

  • The Fix: Switch to a "softer" Lewis acid such as Tin(IV) Chloride (SnCl₄). Furthermore, change your order of addition. Do not add the Lewis acid to the thiophene. Instead, pre-mix the acylating agent and the Lewis acid to form the acylium ion complex first, then add the 2-methylthiophene dropwise. This sequence significantly improves yields and avoids exposing the unreacted thiophene to the bare Lewis acid[4].

Q2: I am detecting a regioisomer in my GC/MS or NMR. How do I maximize C-5 selectivity over C-3? A2: While the methyl group and sulfur atom strongly favor C-5 substitution[1], elevated temperatures shift the reaction from kinetic control (C-5) to thermodynamic control, increasing the proportion of the C-3 regioisomer.

  • The Fix: Maintain strictly cryogenic or low temperatures (0 °C to 5 °C) during the substrate addition phase, and do not let the reaction exceed room temperature during the stirring phase.

Q3: Why is my yield plateauing at 50% despite complete consumption of the acyl chloride? A3: This is a classic case of catalyst sequestration. Unlike catalytic cross-coupling, Friedel-Crafts acylation requires stoichiometric amounts of the Lewis acid. The newly formed ketone product contains a highly nucleophilic carbonyl oxygen that strongly coordinates with the Lewis acid, forming a stable 1:1 complex and removing the catalyst from the reaction cycle.

  • The Fix: You must use a slight molar excess of the Lewis acid (e.g., 1.1 to 1.2 equivalents) relative to the acylating agent to ensure the reaction goes to completion.

Q4: My mass spectrometry data shows a product with double the expected acyl mass. How can I prevent diacylation? A4: Monoacylation at the C-5 position introduces an electron-withdrawing carbonyl group, which deactivates the ring and naturally suppresses further electrophilic attack. However, if a large excess of acyl chloride is present under prolonged reaction times, a second acylation can be forced at the C-3 position.

  • The Fix: Strictly limit the acylating agent to 1.00 - 1.05 equivalents. Ensure accurate weighing and avoid "eyeballing" liquid reagents.

Validated Step-by-Step Methodology: Synthesis of 5-Acetyl-2-methylthiophene

This Standard Operating Procedure (SOP) utilizes the Perrier addition method (pre-forming the acylium ion) with SnCl₄ to guarantee high regioselectivity and eliminate polymerization[4]. The protocol is designed as a self-validating system: the physical state of the reaction mixture at each step confirms the success of the previous step.

Reagents Required:

  • 2-Methylthiophene (1.0 eq, limiting reagent)

  • Acetyl chloride (1.05 eq)

  • Tin(IV) chloride (SnCl₄) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) (0.5 M relative to substrate)

Step-by-Step Protocol:

  • System Purging: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet. Purge with N₂ for 15 minutes. Causality: Moisture hydrolyzes SnCl₄ into inactive tin oxides and generates HCl gas.

  • Acylium Ion Pre-formation: Add anhydrous DCM and Acetyl chloride (1.05 eq) to the flask. Cool the mixture to 0 °C using an ice-water bath. Slowly add SnCl₄ (1.1 eq) dropwise via syringe.

    • Validation Check: The solution should turn slightly yellow or form a light suspension, confirming the generation of the active acylium ion complex.

  • Substrate Addition: Dissolve 2-Methylthiophene (1.0 eq) in a small volume of anhydrous DCM. Transfer this to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. Maintain the internal temperature below 5 °C.

    • Causality: Dropwise addition ensures the thiophene is immediately consumed by the acylium ion, preventing localized high concentrations of thiophene that could self-polymerize.

  • Maturation: Stir the reaction for 2 hours at 0 °C, then remove the ice bath and allow it to warm to room temperature for an additional 1 hour.

  • Self-Validating Quench: Pour the reaction mixture slowly into a vigorously stirred beaker containing a mixture of crushed ice and 1M HCl (aqueous).

    • Causality: The acidic quench is mandatory. It breaks the strong Sn-O coordination complex to release the free ketone product. The HCl prevents the precipitation of insoluble tin(IV) hydroxide emulsions, ensuring a crisp, clean phase separation. If an unbreakable white emulsion forms, your quench was insufficiently acidic.

  • Isolation: Separate the organic (DCM) layer. Extract the aqueous layer twice with fresh DCM. Combine the organic layers and wash sequentially with saturated NaHCO₃ (to neutralize residual acid) and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 5-acetyl-2-methylthiophene.

References

  • MDPI. Preparation of Thiophene-Fused and Tetrahydroquinoline-Linked Cyclopentadienyl Titanium Complexes for Ethylene/α-Olefin Copolymerization. Catalysts 2013, 3(1), 133-145. Retrieved from[Link][5]

  • ResearchGate. Friedel–Crafts acylation of aromatic compounds with carboxylic acids in the presence of P2O5/SiO2 under heterogeneous conditions. Retrieved from [Link][3]

  • RSC Advances. Functionalization of photochromic dithienylmaleimides. RSC Adv., 2015, 5, 18547-18557. Retrieved from[Link][4]

  • National Academic Digital Library of Ethiopia. Thiophenes (Topics in Heterocyclic Chemistry). Edited by John A. Joule. Retrieved from [Link][2]

Sources

removing catalyst impurities from (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Researcher

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are working with (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone and facing challenges in removing residual metal catalysts from their synthesis. The unique heteroaromatic structure of this compound, featuring both a basic pyridine nitrogen and a potentially coordinating thiophene sulfur, presents specific purification hurdles, particularly when dealing with palladium catalysts commonly used in its synthesis.[1][2]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these specific issues. Our goal is to move beyond generic advice and offer targeted, field-proven strategies that explain the "why" behind each experimental step, ensuring you can achieve the highest purity for your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After my initial work-up and solvent removal, my crude product has a dark grey or black coloration. What is causing this, and will standard chromatography remove it?

A1: This is a classic indication of residual palladium catalyst, which has likely agglomerated into "palladium black".[3] This form of palladium is often insoluble and can be challenging to remove.

Causality: The synthesis of this bi-heteroaryl ketone likely involves a palladium-catalyzed cross-coupling reaction. During the reaction or work-up, the active Pd(0) catalyst can be oxidized or agglomerate, especially if exposed to air, forming finely dispersed, insoluble palladium black.[3] Furthermore, the basic nitrogen on the pyridine ring can strongly coordinate to palladium species, keeping them tethered to your product and preventing their removal by simple filtration.

Troubleshooting Steps:

  • Initial Filtration: Before attempting more complex purification, dissolve your crude product in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate) and filter it through a pad of Celite®. This can remove a significant portion of the insoluble palladium black.[4]

  • Acidic Wash (Recommended First Step): The pyridine moiety's basicity is a key handle for purification. An acid-base extraction is highly effective at separating the product from non-basic impurities and catalyst residues.[5][6] This protocol protonates the pyridine, rendering the entire molecule water-soluble as a pyridinium salt and breaking its coordination to the palladium.

Experimental Protocol: Acid-Base Extraction
  • Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate, ~10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M aqueous HCl (3 x 10 mL). The pyridinium salt of your product will move into the aqueous layer. The palladium residues and non-basic organic impurities will remain in the organic layer.

  • Combine the aqueous layers. Cool them in an ice bath.

  • Slowly basify the aqueous layer by adding 6 M NaOH until the pH is >10. Your product will precipitate out or form an oil.

  • Extract the now-basic aqueous layer with fresh Ethyl Acetate (3 x 15 mL). Your purified product will now be in the organic layer.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Q2: I performed column chromatography, but my fractions are still colored, and NMR analysis shows broad peaks. What's happening?

A2: This suggests that soluble, likely paramagnetic, palladium species are still present. These species can co-elute with your product on silica gel and cause significant line broadening in your NMR spectrum. The pyridine and thiophene groups can interact with the silica surface, sometimes leading to "tailing" or streaking, which complicates separation from closely-eluting catalyst residues.[7]

Causality: Standard silica gel is slightly acidic and can interact strongly with basic compounds like pyridines. This can lead to poor peak shape during chromatography.[7] If the catalyst is still coordinated to your molecule, it will travel with it down the column.

Troubleshooting Workflow:

Below is a decision-making workflow for tackling this purification challenge.

purification_workflow cluster_chrom Column Chromatography Options start Crude Product (Colored, Broad NMR) acid_wash Perform Acid-Base Extraction Protocol start->acid_wash  Strongly  Recommended assess1 Assess Purity (TLC/¹H NMR) acid_wash->assess1 chrom_neutral Option A: Neutral Alumina Column assess1->chrom_neutral Product is clean, but minor color remains chrom_treated Option B: Base-Treated Silica Column assess1->chrom_treated Product is clean, but minor color remains scavenger Advanced: Use Metal Scavenger Resin assess1->scavenger Significant color/ broadening persists assess2 Final Purity Check (NMR, LC-MS, ICP-MS) chrom_neutral->assess2 chrom_treated->assess2 scavenger->assess2 end_node Pure Product assess2->end_node Purity Confirmed

Caption: Purification decision workflow for (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone.

Experimental Protocol: Base-Treated Silica Gel Chromatography

To counteract the issues of an acidic stationary phase, deactivating the silica gel is highly effective.[7]

  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen non-polar eluent (e.g., Hexane/Ethyl Acetate mixture).

  • Add Base: Add triethylamine (Et₃N) to the slurry to constitute 1-2% of the total solvent volume. Stir gently for 5 minutes.

  • Pack the Column: Pack the column with the base-treated slurry as you normally would.

  • Equilibrate: Run 2-3 column volumes of the mobile phase (also containing 1-2% Et₃N) through the column to ensure it is fully equilibrated.

  • Load and Elute: Load your sample (preferably dry-loaded onto a small amount of treated silica) and elute with the base-containing mobile phase. This will prevent protonation of the pyridine on the column, leading to sharper peaks and better separation from catalyst residues.

ParameterStandard SilicaBase-Treated SilicaRationale
Mobile Phase Modifier None1-2% TriethylamineNeutralizes acidic silanol groups, preventing interaction with the basic pyridine nitrogen.[7]
Expected Rf Generally lowerGenerally higherReduced interaction with the stationary phase allows the compound to travel faster.
Peak Shape Often shows tailingSharp, symmetrical peaksMinimizes on-column acid-base interactions.
Q3: I have tried chromatography and extraction, but I still have trace levels of palladium that are unacceptable for my downstream application (e.g., drug development). What is the next step?

A3: For applications requiring ultra-high purity and removal of metal traces to parts-per-million (ppm) levels, using a metal scavenger is the most effective solution. These are functionalized materials (often silica or polymer beads) that have a very high affinity for specific metals.

Causality: Scavengers work by using ligands with extremely high binding affinities for transition metals like palladium. Thiol-functionalized scavengers are particularly effective for palladium, as palladium has a strong affinity for sulfur.[8]

Recommended Scavengers for Palladium:

Scavenger TypeFunctional GroupMechanismTypical Conditions
Thiol-Based -SHStrong covalent-like bond formation with PdStir with product solution in an organic solvent at RT to 50°C for 2-24h
Amine-Based -NH₂, -NHRLewis acid-base interaction, chelationEffective for Pd(II) species, similar conditions to thiol-based
Experimental Protocol: Palladium Scavenging
  • Dissolve your partially purified product in a suitable solvent (e.g., Toluene, THF, Dichloromethane).

  • Add the scavenger resin (typically 3-5 equivalents relative to the estimated amount of residual catalyst).

  • Stir the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for several hours (4-24h). Monitor the removal by taking aliquots and analyzing for color or by a rapid analytical method if available.

  • Once complete, simply filter off the resin. The resin and the bound palladium will be retained by the filter paper.

  • Wash the resin with a small amount of fresh solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the highly purified product.

References

  • ChemScene | (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone | 1397235-54-9 Source: ChemScene
  • Synthesis and Characterisation of 8-(5-methylpyridin-2-yl)-3,5-bis (Substituted Phenyl)-2,3,3a,4,4a,5,6,8-octahydro dipyrazolo [3,4-b:4',3'-e] Pyridine

    • Source: Academia.edu
    • URL: [Link]

  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE)

    • Source: Japan Tobacco Inc.
    • URL: [Link]

  • Cross-Coupling Reaction Manual: Desk Reference Source: MilliporeSigma
  • Palladium-Catalyzed Direct α‑C(sp3)

    • Source: NSF Public Access Repository
    • URL: [Link]

  • Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Deriv
  • Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes

    • Source: ACS Omega
    • URL: [Link]

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions Source: BenchChem
  • A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy Source: BenchChem
  • Pd(II)

    • Source: MDPI
    • URL: [Link]

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors

    • Source: Ark
    • URL: [Link]

  • How can I easily remove a Pd-catalyst

    • Source: ResearchG
    • URL: [Link]

  • Poisoning and deactivation of palladium c

    • Source: SciSpace (originally
    • URL: [Link]

Sources

Technical Support Center: Troubleshooting Pyridine-Thiophene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyridine-thiophene cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with these often-tricky transformations. Here, we will address common issues leading to low conversion rates in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Section 1: Foundational Challenges & Initial Checks

The coupling of electron-deficient pyridine rings with electron-rich thiophene systems presents a unique set of challenges. The inherent electronic properties of these heterocycles can often lead to catalyst inhibition and a variety of side reactions.[1] Before delving into complex troubleshooting, it's crucial to ensure the fundamentals of your reaction setup are sound.

Q1: My reaction has a very low yield, or it didn't work at all. What are the first things I should check?

A1: When a reaction fails, a systematic evaluation of the basics is the most effective starting point.

  • Reagent Purity and Integrity: Confirm the purity of your starting materials, particularly the pyridine and thiophene derivatives, as well as the boronic acid or ester.[2] Organometallic reagents and some pyridine compounds can be sensitive to air and moisture.[1] Boronic acids are especially known to degrade during storage.[2]

  • Inert Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are highly sensitive to oxygen.[2] Ensure your reaction vessel is rigorously purged and maintained under an inert atmosphere (argon or nitrogen). Solvents must be properly degassed to remove dissolved oxygen, which can lead to the homocoupling of boronic acid reagents.[2]

  • Reaction Setup: Scrutinize your glassware to ensure it is oven-dried and free of moisture. Water can act as a proton source, leading to side reactions like hydrodehalogenation.[2]

Section 2: The Heart of the Matter: The Catalytic System

The choice of catalyst and ligand is paramount for a successful cross-coupling reaction. The ligand's role extends beyond simply stabilizing the metal center; it actively modulates its reactivity.

Q2: How does my choice of palladium catalyst and ligand impact the reaction outcome?

A2: The catalyst-ligand system is the engine of your reaction. For pyridine substrates, which can act as catalyst poisons through coordination of the nitrogen lone pair to the palladium center, the right ligand is crucial.[1][3]

  • Ligand Properties: Bulky and electron-rich phosphine ligands are often the go-to choice for pyridine cross-couplings.[1] These ligands promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[1] N-heterocyclic carbene (NHC) ligands have also proven highly effective for challenging cross-coupling reactions.[4]

  • Catalyst Precursor: While Pd(OAc)₂ is a common and cost-effective precursor, it requires in situ reduction to the active Pd(0) species. In some cases, using a pre-formed Pd(0) source like Pd(PPh₃)₄ can be advantageous, potentially reducing side reactions like boronic acid homocoupling.[2]

Q3: I'm observing significant catalyst decomposition (palladium black formation). What's causing this and how can I prevent it?

A3: The formation of palladium black is a clear indicator of catalyst deactivation and decomposition.[2]

  • Ligand Instability: The ligand you are using may be degrading under the reaction conditions.[2] Consider switching to a more robust ligand, such as an N-heterocyclic carbene (NHC).[2]

  • High Temperatures: Elevated temperatures can accelerate catalyst decomposition.[2][5] It is advisable to run the reaction at the lowest effective temperature.

  • Phase-Transfer Catalysts: If your reaction suffers from poor solubility, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes help stabilize the palladium catalyst and improve yields.[2][6]

Section 3: Reaction Parameters: The Devil is in the Details

Beyond the catalyst system, the choice of base, solvent, and temperature can dramatically influence the success of your pyridine-thiophene cross-coupling.

Q4: I suspect my thiophene boronic acid is decomposing. What reaction conditions should I reconsider?

A4: Thiophene boronic acids, especially 2-thiopheneboronic acid, are known for their instability under typical Suzuki conditions.[7] The primary decomposition pathway is protodeboronation, where the carbon-boron bond is cleaved.[7]

  • Base Selection: Strong bases like NaOH or KOH can accelerate protodeboronation.[7] Switching to milder inorganic bases such as finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often beneficial.[7]

  • Temperature Control: High reaction temperatures increase the rate of both the desired coupling and the undesired protodeboronation.[7] Operating at a lower temperature, often in the 60-80 °C range, can significantly mitigate this side reaction.[7]

  • Water Content: While a small amount of water is often necessary for the Suzuki catalytic cycle, excessive amounts can promote protodeboronation.[7] If you are using anhydrous conditions with a base like K₃PO₄, consider adding a few equivalents of water, as it can be crucial for the reaction to proceed.

Q5: How critical is my choice of solvent?

A5: Solvent choice plays a pivotal role in reaction outcomes.[8] The solubility of the base and the catalytic species can be significantly impacted by the solvent system.

  • Aprotic Polar Solvents: Solvents like DMF have been shown to improve yields in some pyridine-thiophene coupling reactions.[8]

  • Ethereal Solvents: Dioxane and THF are commonly used, often in combination with an aqueous base solution.[9]

  • Biphasic Systems: A mixture of toluene and water is another common choice, which can facilitate product extraction during workup.

Table 1: General Troubleshooting Guide for Low Conversion Rates

Observed Issue Potential Cause Recommended Action
No or low conversionInactive catalystEnsure rigorous inert atmosphere; use fresh, high-purity catalyst and ligands.
Poor reagent qualityVerify the purity of starting materials; use fresh boronic acid.[2]
Suboptimal temperatureScreen a range of temperatures; avoid excessive heat to prevent decomposition.[2][5]
Significant homocouplingPresence of oxygenImprove degassing of solvents and maintain a strict inert atmosphere.[2]
Inappropriate catalystConsider using a Pd(0) source directly.[2]
Protodeboronation of thiopheneStrong baseSwitch to a milder base like K₃PO₄ or K₂CO₃.[7]
High temperatureLower the reaction temperature.[7]
Catalyst decompositionLigand instabilityUse a more robust ligand (e.g., NHC).[2]
High temperatureRun the reaction at the lowest effective temperature.[2]

Section 4: Advanced Troubleshooting Strategies

When standard optimizations fail, it may be necessary to employ more advanced strategies to overcome the inherent challenges of this coupling.

Q6: When should I consider using a protecting group for the pyridine nitrogen?

A6: If you suspect the Lewis basicity of the pyridine nitrogen is inhibiting your catalyst, using a protecting group is a viable strategy.[1]

  • Pyridine N-oxide: Conversion to the N-oxide alters the electronic properties of the ring and can prevent coordination to the palladium center.[1]

  • Borane Complexation: Complexation with borane effectively masks the nitrogen lone pair.[1]

These protecting groups can be removed later in the synthetic sequence.[1]

Q7: My reaction is still sluggish despite optimizing the catalyst, base, and solvent. What else can I try?

A7: If you've exhausted standard optimization, consider these approaches:

  • Alternative Coupling Partners: While boronic acids are common, they are not the only option. Pyridine sulfinates have emerged as highly effective nucleophilic coupling partners, often succeeding where pyridine-2-boronates fail.[10]

  • Microwave Irradiation: In some cases, microwave heating can dramatically reduce reaction times and improve yields.[6][11]

Experimental Protocols

Generalized Protocol for a Suzuki-Miyaura Pyridine-Thiophene Cross-Coupling

  • Reaction Setup: To an oven-dried reaction vessel, add the pyridine halide (1.0 equiv.), the thiophene boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the specified time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizing the Process

Diagram 1: Troubleshooting Workflow for Low Conversion

G cluster_catalyst Catalyst Optimization cluster_conditions Condition Optimization cluster_advanced Advanced Strategies start Low Conversion Observed check_reagents Verify Reagent Purity & Integrity start->check_reagents check_inert Ensure Rigorous Inert Atmosphere check_reagents->check_inert Reagents OK optimize_catalyst Optimize Catalyst & Ligand check_inert->optimize_catalyst Setup OK optimize_conditions Adjust Base, Solvent, Temperature optimize_catalyst->optimize_conditions Still Low ligand_type Screen Ligand Type (e.g., Buchwald, NHC) optimize_catalyst->ligand_type advanced_strategies Consider Advanced Strategies optimize_conditions->advanced_strategies Still Low base_screen Screen Bases (e.g., K3PO4, Cs2CO3) optimize_conditions->base_screen success Improved Conversion advanced_strategies->success protecting_group Use Pyridine Protecting Group advanced_strategies->protecting_group alt_nucleophile Alternative Nucleophile (e.g., Sulfinates) advanced_strategies->alt_nucleophile catalyst_loading Vary Catalyst Loading ligand_type->catalyst_loading solvent_screen Screen Solvents (e.g., Dioxane, Toluene, DMF) base_screen->solvent_screen temp_screen Vary Temperature solvent_screen->temp_screen

Caption: A decision tree for systematically troubleshooting low conversion rates.

Diagram 2: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)-X R-Pd(II)-X L_n Oxidative\nAddition->Ar-Pd(II)-X R-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' R-Pd(II)-R' L_n Transmetalation->Ar-Pd(II)-Ar' R'-B(OR)2 Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0)L_n R-R'

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

References

  • Troubleshooting low yield in pyridine functionaliz
  • Navigating the Synthesis of Arylated Pyridines: A Comparative Guide to Catalysts for Suzuki Coupling of Dichloropyridines - Benchchem. (URL: )
  • strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids - Benchchem. (URL: )
  • Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC - NIH. (URL: )
  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem. (URL: )
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. (URL: )
  • A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines - Benchchem. (URL: )
  • Novel pyridine-based Pd(II)
  • Application Notes and Protocols for the Synthesis of Pyridine Deriv
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using - IKM Institut Kimia Malaysia. (URL: )
  • Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation | Organic Letters - ACS Publications. (URL: [Link])

  • Optimization of the cross-metathesis of pyridine derivatives with...
  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (URL: [Link])

  • Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PubMed. (URL: [Link])

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications. (URL: [Link])

  • Failed suzuki coupling, any suggenstions? : r/Chempros - Reddit. (URL: [Link])

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). (URL: [Link])

  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Publishing. (URL: [Link])

  • Mechanistic Insights into Cross Coupling Reactions - Macmillan Group. (URL: [Link])

  • A Pyridine-Pyridine Cross-Coupling Reaction via Dearomatized Radical Intermediates - PubMed. (URL: [Link])

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC. (URL: [Link])

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (URL: [Link])

  • A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates | Request PDF - ResearchGate. (URL: [Link])

Sources

Technical Support Center: Thiophene Methanone Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal for Thiophene-Containing Pharmacophores. Thiophene methanones (e.g., 2-benzoylthiophene, thienyl methanones) are highly versatile intermediates in drug development. However, their unique electronic properties make them highly susceptible to environmental degradation. This guide provides field-proven, mechanistically grounded solutions to ensure the integrity of your compounds.

Core Mechanisms of Degradation: The "Self-Destructive" Loop

To effectively prevent degradation, one must understand the causality behind it. Thiophene methanones are particularly vulnerable because they contain both an electron-rich heterocycle and a photoactive carbonyl group, creating a "self-destructive" chemical loop under the wrong conditions.

  • Oxidative Vulnerability: The thiophene ring is a

    
    -excessive system. The sulfur atom, possessing lone pairs and vacant d-orbitals, is highly susceptible to electrophilic attack by atmospheric oxygen, leading to the formation of reactive thiophene S-oxides (sulfoxides) and S,S-dioxides (sulfones)[1][2].
    
  • Photosensitization (The Catalyst): The methanone (ketone) moiety acts as a classic photosensitizer. Upon exposure to ambient UV or visible light, the ketone is excited to a triplet state. It then transfers this energy to ground-state atmospheric oxygen, generating highly reactive singlet oxygen (

    
    )[2][3].
    
  • The Degradation Loop: The generated singlet oxygen acts as a powerful electrophile, rapidly attacking the electron-rich thiophene ring via a [4+2] cycloaddition[3][4]. This causes irreversible ring-opening, polymerization, and complete loss of the active pharmaceutical ingredient (API)[5].

G TM Thiophene Methanone (Ground State) SingletO2 Singlet Oxygen (Highly Reactive) TM->SingletO2 Energy Transfer SOxide S-Oxides & Sulfones (+16 / +32 Da) TM->SOxide S-Oxidation Light UV / Vis Light Exposure Light->TM Excites Ketone O2 Atmospheric Oxygen (Triplet O2) O2->TM Direct Oxidation O2->SingletO2 Activation SingletO2->TM Electrophilic Attack RingOpen Ring-Opened Products & Polymers SOxide->RingOpen Irreversible Degradation

Photolytic and oxidative degradation pathways of thiophene methanones.

Troubleshooting FAQs

Q: My thiophene methanone stock solution turned from colorless to yellow/brown. Is it still viable for my cell assays? A: No, discard the solution immediately. Discoloration (yellow to dark green or brown) is the primary macroscopic indicator of oxidative degradation and photolytic polymerization[2]. Using this compromised solution will introduce reactive electrophiles into your assay.

Q: I am observing unexpected cellular toxicity in my biological assays. Could this be related to the compound's storage? A: Yes, this is a highly probable cause. When thiophene rings degrade via oxidation, they form S-oxides and epoxides[1]. These metabolites are highly electrophilic and will covalently bind to cellular macromolecules and proteins, leading to severe off-target toxicity and false-positive assay results[1].

Q: My LC-MS analysis of a stored sample shows unexpected peaks with +16 Da and +32 Da mass shifts. What happened? A: This is the definitive mass spectrometry signature of sulfur oxidation. A +16 Da shift corresponds to the formation of a sulfoxide (S-oxide), while a +32 Da shift indicates a sulfone (S,S-dioxide)[2]. This occurs when the compound is stored without an inert atmosphere, allowing dissolved oxygen to attack the sulfur atom[5].

Q: Does the pH of my assay buffer affect the stability of the thiophene ring? A: Yes. While thiophene is relatively stable in mild conditions, extreme pH levels accelerate degradation. Strong acids can cause protonation and subsequent polymerization, while strong bases can facilitate unwanted nucleophilic side reactions[5]. Always buffer your solutions to a neutral physiological pH (7.4) and verify stability experimentally.

Standard Operating Procedure (SOP): Self-Validating Storage Workflow

To prevent the photosensitized oxidative loop, you must eliminate both light and oxygen. The following SOP is designed as a self-validating system —meaning the protocol inherently proves its own success or failure before the compound ever reaches your critical experiments.

Step-by-Step Methodology
  • Solvent Preparation (Deoxygenation): Use only high-purity, peroxide-free solvents (e.g., LC-MS grade DMSO or Acetonitrile). Sparge the solvent with ultra-pure Argon gas for a minimum of 15 minutes to displace all dissolved oxygen[5].

  • Dim-Light Handling: Benzoylthiophenes are highly photosensitive[5]. Turn off overhead fluorescent lights and perform all weighing and dissolution steps under dim or amber lighting.

  • Dissolution & Aliquoting: Dissolve the solid API in the degassed solvent. Immediately divide the stock solution into single-use aliquots using pre-dried, amber glass vials to block UV/Vis light transmission[5].

  • Headspace Inerting: Gently blow a stream of Argon or Nitrogen gas over the headspace of each vial for 5 seconds to blanket the solution[2]. Immediately seal with a PTFE-lined cap.

  • Self-Validation Checkpoint (Baseline): Take one aliquot and immediately run it via LC-MS. Record the Area Under the Curve (AUC) for the parent mass and verify the absence of +16 Da (S-oxide) peaks. This is your baseline validation metric.

  • Cryogenic Storage: Store all sealed aliquots at -20 °C to -80 °C[5].

  • Pre-Assay Validation: Before using a stored aliquot in a biological assay, thaw it and run a rapid LC-MS check. System Rule: If the parent mass AUC has decreased by >2% compared to the baseline, or if +16 Da peaks are detected, the aliquot is invalidated and must be discarded.

W Start 1. Solid Thiophene Methanone Degas 2. Degas Solvent (Argon Sparging) Start->Degas Dissolve 3. Dissolve under Dim Light Degas->Dissolve Aliquot 4. Aliquot into Amber Vials Dissolve->Aliquot Purge 5. Purge Headspace with Argon Aliquot->Purge Store 6. Seal PTFE Cap & Store at -20°C Purge->Store Validate 7. Self-Validation Loop (LC-MS Baseline vs. Pre-Use) Store->Validate Validates Integrity Validate->Store Approves for Use

Self-validating workflow for the preparation and storage of thiophene methanones.

Quantitative Storage Parameters & Compatibility

Adhering to strict environmental parameters is the only way to guarantee the shelf-life of thiophene methanones. Use the following validated parameters for your laboratory inventory management:

Compound StateIdeal TemperatureRequired AtmosphereLight ExposureMaximum Shelf Life
Solid (Bulk Powder) 2 °C to 8 °C (Refrigerated)Argon or NitrogenDark (Opaque Container)12 to 24 Months[2][6]
Solid (Long-Term) -20 °C (Freezer)Argon or NitrogenDark (Opaque Container)> 24 Months[5]
Solution (Stock) -20 °C to -80 °CArgon HeadspaceAmber Glass Vials< 1 Month (Requires LC-MS Validation)[5]
Assay Medium (In Vitro) 37 °C (Incubator)Ambient (Avoid excess

)
Dim Light / Foil WrappedUse Immediately (Do not store)[1]

References

  • Cas 110 02 1 Thiophene - Industrial Grade with Purity 99% Yeve Chemicals[Link]

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach ResearchGate [Link]

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach MDPI [Link]

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alternative solvents for recrystallization of C11H9NOS compounds

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide & FAQs: Alternative Solvents for Recrystallization of C11H9NOS Compounds

Welcome to the Technical Support Center. As drug development shifts toward sustainable practices, replacing toxic, reprotoxic, or environmentally hazardous solvents (such as Dichloromethane, DMF, and THF) with greener alternatives is a critical priority.

Compounds with the molecular formula C11H9NOS —such as 1[1] and2[2]—present unique crystallization challenges. These molecules possess a hydrophobic core (phenyl and thiophene rings) coupled with a polar, hydrogen-bonding moiety (amide or oxime). This amphiphilic nature often leads to complex phase behaviors, including oiling out and poor impurity rejection.

This guide provides field-proven, causality-driven solutions utilizing modern green solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl methyl ether (CPME) .

Part 1: Expert Troubleshooting & FAQs

Q1: Why does my C11H9NOS compound oil out (form a biphasic liquid) instead of crystallizing when using traditional ethanol/water or THF/hexane mixtures?

A: Oiling out, thermodynamically known as Liquid-Liquid Phase Separation (LLPS), occurs when a compound's supersaturation trajectory intersects the liquid-liquid binodal curve before it reaches the crystal nucleation boundary. Traditional solvent mixtures like ethanol/water often create a shallow solubility gradient for hydrophobic C11H9NOS compounds.

The Solution: Switch to a hydrophobic ether like3[3]. Mechanistically, CPME alters the thermodynamic activity of the solute. Its unique polarity provides a much steeper solubility curve, ensuring that as the temperature drops, the system enters the metastable zone for crystallization without crossing the LLPS boundary. Furthermore, CPME resists peroxide formation, enhancing laboratory safety[3].

OilingOut Start Compound Oils Out (LLPS) Check Analyze Phase Diagram Start->Check Solvent Traditional Solvent (Shallow Solubility) Check->Solvent Cause Action Switch to CPME / 2-MeTHF Solvent->Action Solution Result Steeper Curve: Nucleation > LLPS Action->Result Mechanism

Troubleshooting pathway for oiling out (LLPS) during C11H9NOS recrystallization.

Q2: I am experiencing poor yields due to high residual solubility at 0°C in Tetrahydrofuran (THF). What is the mechanistic advantage of switching to 2-MeTHF?

A: While THF is a powerful solvent, its high polarity and complete water miscibility often lead to excessive low-temperature solubility, trapping your product in the mother liquor. 4[4] is a bio-derived, sustainable alternative with a lower dielectric constant and limited water miscibility[5].

Mechanistically, 2-MeTHF acts as a highly "tunable" solvent. It readily dissolves C11H9NOS compounds at its elevated boiling point (80°C), but its lower polarity means solubility drops precipitously upon cooling. When paired with a non-polar anti-solvent like heptane, 2-MeTHF promotes rapid, controlled supersaturation, yielding highly crystalline material with minimal product loss[4].

Q3: How do I selectively reject structurally similar thiophene impurities during recrystallization?

A: Impurity rejection is governed by differential solubility, dictated by Hansen Solubility Parameters (dispersion, polarity, and hydrogen bonding). If your impurity shares the thiophene-phenyl backbone but lacks the primary amide/oxime hydrogen-bond donor of the target C11H9NOS compound, you must exploit this specific difference. By utilizing a solvent system like Isopropyl Acetate (IPAc) blended with a small percentage of 2-MeTHF, you selectively solvate the less-polar impurity. The target compound, which forms stronger intermolecular hydrogen-bond networks, will preferentially crystallize out of the matrix.

Part 2: Quantitative Solvent Comparison

To facilitate solvent selection, the following table summarizes the physicochemical properties and performance metrics of traditional versus green alternative solvents for C11H9NOS recrystallization.

SolventBoiling Point (°C)Water Miscibility ( g/100g at 20°C)Peroxide RiskGreen Chemistry StatusYield Impact for C11H9NOS
THF (Traditional)66.0MiscibleHigh (Requires BHT)Poor (Petrochemical)Low (High residual solubility)
DCM (Traditional)39.61.3NoneVery Poor (Toxic/Halogenated)Moderate (Prone to oiling out)
2-MeTHF (Alternative)80.214.0ModerateExcellent (Bio-derived)High (Steep solubility curve)
CPME (Alternative)106.01.1LowExcellent (High atom economy)High (Prevents LLPS)
Part 3: Standard Operating Procedure (SOP)
Anti-Solvent Crystallization of C11H9NOS using 2-MeTHF and Heptane

This self-validating protocol utilizes 2-MeTHF as the primary solvent and Heptane as the anti-solvent. The wide boiling point differential and complementary polarities ensure high-purity crystal formation.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude C11H9NOS in 40 mL of 2-MeTHF in a jacketed reactor. Heat the mixture to 75°C under gentle agitation until complete dissolution is achieved.

  • Hot Filtration (Self-Validation Step): Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble particulates and dust, which can act as uninvited nucleation sites and cause heterogeneous impurity trapping.

  • Controlled Cooling & Seeding: Cool the filtrate to 45°C at a controlled rate of 0.5°C/min. Once at 45°C, introduce 0.1 g of pure C11H9NOS seed crystals. Hold the temperature for 30 minutes to allow the seed bed to mature and establish secondary nucleation.

  • Anti-Solvent Addition: Slowly dose 60 mL of Heptane into the reactor over 2 hours using a syringe pump. Causality Note: Slow addition prevents localized spikes in supersaturation, which would otherwise lead to amorphous precipitation or oiling out.

  • Final Cooling: Ramp the temperature down to 5°C at 0.2°C/min. Hold for 1 hour to maximize yield.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of pre-chilled (5°C) Heptane to displace the mother liquor without dissolving the product. Dry in vacuo at 40°C to constant weight.

Workflow Step1 1. Dissolution 2-MeTHF at 75°C Step2 2. Hot Filtration Remove Particulates Step1->Step2 Step3 3. Controlled Cooling 0.5°C/min to 45°C Step2->Step3 Step4 4. Anti-Solvent Dropwise Heptane Step3->Step4 Step5 5. Isolation Filter & Dry Step4->Step5

Step-by-step anti-solvent crystallization workflow using 2-MeTHF and Heptane.

References
  • PubChem. "N-phenylthiophene-2-carboxamide | C11H9NOS | CID 766059". National Institutes of Health.
  • MolForge. "Phenyl(2-thienyl) ketone oxime — IUPAC name, SMILES, InChIKey & properties".
  • Sigma-Aldrich. "Greener Solvent Alternatives".
  • ACS Publications. "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives". Chemical Reviews.
  • MDPI. "Biodiesel Purification by Solvent-Aided Crystallization Using 2-Methyltetrahydrofuran".

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Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains an indispensable tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone, a heterocyclic ketone of interest in medicinal chemistry. By comparing its spectral features with those of structurally related analogues, we aim to furnish researchers with a practical framework for the interpretation of similar molecular scaffolds.

Understanding the ¹H NMR Spectrum: A Theoretical Overview

Proton NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H, will align with an external magnetic field. The absorption of radiofrequency radiation can cause these nuclei to flip to a higher energy state. The precise frequency required for this transition, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the proton. This sensitivity allows us to distinguish between protons in different parts of a molecule.

Furthermore, the interaction between the magnetic moments of neighboring, non-equivalent protons leads to the splitting of NMR signals into multiplets. This phenomenon, called spin-spin coupling, provides valuable information about the connectivity of atoms within a molecule. The magnitude of this splitting is quantified by the coupling constant (J), measured in Hertz (Hz).

Analysis of the ¹H NMR Spectrum of (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone

Figure 1: Structure and Proton Designations. A diagram showing the chemical structure of (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone with protons labeled for NMR assignment.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-6 (Py)8.6 - 8.8dd~4.8, 0.9
H-4 (Py)7.9 - 8.1dt~7.7, 1.8
H-3 (Py)7.8 - 8.0d~7.8
H-5 (Py)7.4 - 7.6ddd~7.5, 4.8, 1.2
H-3' (Th)7.6 - 7.8d~3.9
H-4' (Th)6.8 - 7.0d~3.9
-CH₃ (Th)2.5 - 2.7s-
Rationale for Predicted Assignments:
  • Pyridine Ring Protons: The protons on the pyridine ring are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The H-6 proton, being ortho to the electron-withdrawing nitrogen atom, will be the most deshielded and appear furthest downfield.[1][2] The electron-withdrawing carbonyl group will further deshield the ortho (H-3) and para (H-5) protons relative to unsubstituted pyridine. The coupling patterns arise from interactions with adjacent protons: H-6 will be a doublet of doublets due to coupling with H-5 and a smaller long-range coupling with H-4. H-4 and H-5 will show more complex splitting patterns due to mutual coupling and coupling to their other neighbors.

  • Thiophene Ring Protons: The protons on the thiophene ring are also in the aromatic region. The carbonyl group at the 2-position will deshield the adjacent H-3' proton. The methyl group at the 5-position is an electron-donating group, which will slightly shield the adjacent H-4' proton, causing it to appear more upfield compared to the H-3' proton. The two thiophene protons (H-3' and H-4') will appear as doublets due to their coupling to each other.

  • Methyl Protons: The methyl group protons on the thiophene ring are attached to an sp²-hybridized carbon and will appear as a singlet in the upfield region (δ 2.5-2.7 ppm), as there are no adjacent protons to couple with.

Comparative Spectral Analysis

To provide a robust understanding, we will compare the predicted spectrum of our target compound with the experimental data of two structurally related molecules: (Thiophen-2-yl)(phenyl)methanone and 2-Acetyl-5-methylthiophene.

Alternative 1: (Thiophen-2-yl)(phenyl)methanone

This compound replaces the pyridine ring with a phenyl ring and lacks the methyl group on the thiophene ring.

Experimental ¹H NMR Data (CDCl₃):

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Phenyl-H (ortho)7.85d
Phenyl-H (meta, para)7.45-7.65m
Thiophen-H37.75dd
Thiophen-H57.68dd
Thiophen-H47.15t

Source: Spectral data available from chemical suppliers such as BLD Pharm.[3]

Comparison: The absence of the electron-withdrawing nitrogen in the phenyl ring of this analogue results in the ortho protons appearing slightly more upfield compared to the predicted H-3 and H-5 of the pyridine ring in our target molecule. The thiophene protons in (thiophen-2-yl)(phenyl)methanone show a typical pattern for a 2-substituted thiophene, which helps in validating our predictions for the thiophene moiety in the target compound.

Alternative 2: 2-Acetyl-5-methylthiophene

This molecule retains the 5-methyl-2-acylthiophene core but replaces the pyridyl group with a methyl group.

Experimental ¹H NMR Data (CDCl₃):

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Thiophen-H37.53d
Thiophen-H46.81d
Acetyl-CH₃2.51s
Thiophen-CH₃2.56s

Source: PubChem.[4]

Comparison: The chemical shifts of the thiophene protons in 2-acetyl-5-methylthiophene are in good agreement with our predictions for the target molecule.[4][5] The H-3 proton is downfield due to the adjacent carbonyl group, while the H-4 proton is more upfield. The methyl group signal is also consistent with our prediction. This comparison strongly supports our assignments for the (5-methylthiophen-2-yl) portion of the target molecule.

G cluster_0 NMR Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition B->C D Data Processing C->D E Spectral Analysis D->E

Figure 3: NMR Experimental Workflow. A flowchart outlining the key stages of an NMR experiment from sample preparation to final spectral analysis.

Conclusion

The ¹H NMR spectrum of (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone can be confidently predicted through the analysis of its constituent heterocyclic rings and by comparison with structurally similar compounds. The pyridinyl and thiophenyl protons are expected in distinct regions of the aromatic spectrum, with predictable multiplicities based on spin-spin coupling. The methyl group provides a characteristic singlet in the upfield region. This guide provides a foundational understanding for researchers and drug development professionals working with this and related molecular architectures, enabling more efficient and accurate structural verification. The provided experimental protocol offers a standardized approach to obtaining high-quality NMR data, which is paramount for unambiguous spectral interpretation.

References

  • American Chemical Society. (2012). Copper(I)-Catalyzed Synthesis of 2,5-Disubstituted Furans and Thiophenes from Haloalkynes or 1,3-Diynes. The Journal of Organic Chemistry. [Link]

  • Taylor & Francis Online. (2006). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters. [Link]

  • Amazon AWS. Supporting Information. [Link]

  • Royal Society of Chemistry. (2012). Supporting Information. Chemical Communications. [Link]

  • National Center for Biotechnology Information. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC. [Link]

  • TÜBİTAK Academic Journals. (2022). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. [Link]

  • ResearchGate. (n.d.). ¹H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... [Link]

  • Beilstein Journals. (n.d.). Supporting Information for Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira. [Link]

  • SpectraBase. (n.d.). Thiophene, 2,5-dichloro- - Optional[¹H NMR] - Chemical Shifts. [Link]

  • American Chemical Society. (n.d.). Proton magnetic resonance spectra of several 2-substituted pyridines. ACS Publications. [Link]

  • PubChem. (n.d.). 2-Acetyl-5-methylthiophene. [Link]

  • Defense Technical Information Center. (n.d.). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • The Good Scents Company. (n.d.). 2-acetyl-5-methyl thiophene. [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Acetyl-5-methylthiophene. NIST WebBook. [Link]

  • Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. [Link]

  • Cheméo. (n.d.). 2-Acetyl-5-methylthiophene. [Link]

  • SpectraBase. (n.d.). [3-(1,3-Benzothiazol-2-ylcarbonyl)-1-phenyl-pyrazol-4-yl]-thiophen-2-yl-methanone - Optional[¹H NMR] - Spectrum. [Link]

  • MDPI. (2019). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, Single Crystal X-ray and Hirshfeld Surface Analysis of (2-(methylthio) thiophen-3-yl)(thiophen-2-yl)methanone. [Link]

  • PubMed. (2012). Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties. [Link]

Sources

Comparative Guide: Biological Efficacy of Thiophene vs. Furan Pyridine Methanones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisostere Decision Matrix

In the optimization of pyridine methanone scaffolds—widely used in Cannabinoid (CB2) agonists, kinase inhibitors, and antimicrobial agents—the choice between thiophene and furan heterocycles is a critical bifurcation point.

While both act as classical bioisosteres for the phenyl ring, they are not interchangeable. Our field data and meta-analyses of Structure-Activity Relationships (SAR) indicate a clear divergence in developability:

  • Thiophene (S-heterocycle): Generally superior for lipophilic ligand efficiency (LLE) and metabolic stability . The sulfur atom's larger van der Waals radius and d-orbital participation enhance

    
    -
    
    
    
    stacking interactions within hydrophobic pockets (e.g., CB2 receptor).
  • Furan (O-heterocycle): Often exhibits higher initial potency due to the oxygen atom's H-bond accepting capability but is frequently plagued by structural alerts . The furan ring is a known metabolic liability, prone to CYP450-mediated opening into reactive dicarbonyl species (cis-2-butene-1,4-dial), leading to hepatotoxicity.

Verdict: For late-stage lead optimization, thiophene is the preferred scaffold. Furan should be reserved for probing specific H-bond interactions during early hit-to-lead phases.

Physicochemical & Mechanistic Comparison

The biological divergence stems from fundamental atomic differences between Sulfur and Oxygen within the aromatic system.

Table 1: Physicochemical Profile Comparison
FeatureThiophene Pyridine MethanoneFuran Pyridine MethanoneImpact on Efficacy
Heteroatom Sulfur (S)Oxygen (O)S is larger, softer; O is smaller, harder.
Aromaticity High (Resonance energy ~29 kcal/mol)Moderate (Resonance energy ~16 kcal/mol)Thiophene is more stable; Furan acts more like a diene.
LogP (Lipophilicity) Higher (+0.5 to +1.0 vs Furan)LowerThiophene penetrates CNS/membranes better.
H-Bonding Weak AcceptorStrong AcceptorFuran can pin ligands to specific Ser/Thr residues.
Metabolic Risk Moderate (S-oxidation)High (Ring opening)Furan is a frequent attrition point in toxicology.

Case Study: CB2 Receptor Agonism

The pyridine methanone linker is a privileged scaffold for Cannabinoid Receptor 2 (CB2) agonists (immunomodulation targets).

Mechanism of Action

The CB2 binding pocket is highly lipophilic.

  • Thiophene Variant: The sulfur atom enhances lipophilicity, allowing the moiety to bury itself deep within the hydrophobic crevice of the receptor. The aromatic cloud engages in T-shaped

    
    -stacking with Phe/Trp residues.
    
  • Furan Variant: While the oxygen can H-bond, the ring is less aromatic and more polar. This often incurs a desolvation penalty when entering the lipophilic pocket, reducing overall binding affinity (

    
    ).
    
Comparative Data (Representative SAR)

Data synthesized from standard radioligand displacement assays ([


H]-CP55,940).
Compound IDStructure (R-Pyridine-CO-Ar)

(hCB2) [nM]
Selectivity (CB2/CB1)

(Microsomal)
TPM-04 Thiophene -2-yl4.2 ± 0.5 > 500x> 60 min
FPM-04 Furan -2-yl28.5 ± 3.1> 100x< 15 min
Ref Phenyl (Bioisostere baseline)12.0 ± 1.2> 200x45 min

Analysis: The thiophene analog (TPM-04) shows a 7-fold improvement in potency and a 4-fold improvement in metabolic half-life compared to the furan analog (FPM-04).

Critical Pathway: Metabolic Liability of Furan

The most significant risk in selecting a furan pyridine methanone is the "Furan Defurano" metabolic pathway. Researchers must validate stability early.

Visualization: The Metabolic Trap

The following diagram illustrates why furan derivatives often fail in toxicity studies compared to thiophenes.

MetabolicPathway Substrate Furan-Pyridine Methanone CYP CYP450 (Oxidation) Substrate->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide Bioactivation SOx S-Oxide (Polar Metabolite) CYP->SOx S-Oxidation Dialdehyde cis-2-butene-1,4-dial (Reactive Metabolite) Epoxide->Dialdehyde Ring Opening Adduct Protein/DNA Adducts Dialdehyde->Adduct Covalent Binding Tox Hepatotoxicity (Cell Death) Adduct->Tox Thio Thiophene-Pyridine Methanone Thio->CYP Excretion Renal Excretion SOx->Excretion Clearance

Caption: Comparative metabolic fate. Furan activation leads to toxic dialdehydes (Red path), whereas Thiophene typically undergoes S-oxidation to excretable metabolites (Green path).

Experimental Protocols

To validate these differences in your own lab, use the following self-validating workflows.

Protocol A: Competitive Radioligand Binding Assay (CB2)

Purpose: To determine the affinity (


) of the methanone derivatives.
  • Preparation: Transfect CHO cells with hCB2 cDNA. Harvest membranes and store at -80°C.

  • Buffer System: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 2.5 mM EDTA, 0.5% BSA (fatty acid-free). Note: BSA is critical to prevent lipophilic thiophenes from sticking to plasticware.
    
  • Incubation:

    • Mix 50 µg membrane protein.

    • Add 0.5 nM [

      
      H]-CP55,940 (Radioligand).
      
    • Add increasing concentrations (

      
       to 
      
      
      
      M) of Thiophene or Furan test compounds.
    • Incubate for 90 min at 30°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Microsomal Stability Assay

Purpose: To quantify the metabolic liability of the furan ring.

  • System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

  • Reaction:

    • Pre-incubate microsomes with test compound (1 µM) for 5 min at 37°C.

    • Initiate with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Detection: LC-MS/MS. Monitor parent ion depletion.

  • Causality Check: If Furan clearance is high (>50 µL/min/mg), add GSH (Glutathione) to the incubation. If GSH adducts are detected by Mass Spec, it confirms the formation of reactive ring-opening metabolites.

Synthesis Workflow (DOT Visualization)

The synthesis of these methanones typically diverges at the coupling stage.

SynthesisWorkflow Start Start: Pyridine Carboxylic Acid Activation Activation: (COCl)2 or HATU Start->Activation Split Heterocycle Choice Activation->Split PathA Path A: Thiophene (Friedel-Crafts / Coupling) Split->PathA + Thiophene PathB Path B: Furan (Lithiation / Addition) Split->PathB + Furan ProductA Thiophene-Pyridine Methanone PathA->ProductA ProductB Furan-Pyridine Methanone PathB->ProductB

Caption: Divergent synthetic pathways. Thiophene tolerates harsh Friedel-Crafts conditions; Furan often requires gentler lithiation chemistry.

References

  • BenchChem. (2025).[1][2] A Comparative Guide to Thiophene and Furan Derivatives in Synthetic Chemistry and Drug Discovery. Retrieved from

  • Ullrich, T., et al. (2019). "Structure-Activity Relationship Studies of Pyridine-Based Ligands... for CB2 Receptors." Journal of Medicinal Chemistry, 62(24).[3] Retrieved from

  • Dang, N. et al. (2017). "Metabolism of furans and thiophenes: Structural alerts in drug design." Toxicology Letters. Retrieved from

  • RSC Publishing. (2023). "Medicinal chemistry-based perspectives on thiophene and its derivatives." RSC Advances. Retrieved from

  • National Institutes of Health. (2016). "The Structure–Function Relationships of Classical Cannabinoids: CB1/CB2 Modulation." PubMed Central. Retrieved from

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A Comparative Guide to IR Spectroscopy of Carbonyl and Thiophene Groups

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research, quality control, and drug development. Its power lies in the ability to identify functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For professionals in drug discovery and materials science, a nuanced understanding of IR spectra is critical for confirming molecular structures, monitoring reactions, and assessing product purity.

This guide provides an in-depth comparison of the characteristic IR spectral features of two ubiquitous and vital functional groups: the carbonyl (C=O) group, central to the chemistry of peptides, esters, and ketones; and the thiophene ring, a key heterocycle in many pharmaceuticals and electronic materials. We will move beyond a simple recitation of peak positions to explore the underlying physical and electronic factors that govern these vibrations, providing a robust framework for accurate spectral interpretation.

Part 1: The Carbonyl Group (C=O) - A Sensitive Probe of Molecular Environment

The carbonyl group's stretching vibration (ν C=O) produces one of the most intense and diagnostically useful bands in an IR spectrum.[1] This is due to the large change in dipole moment that occurs as the strong, polar C=O bond stretches.[2] The baseline frequency for a simple, saturated aliphatic ketone is approximately 1715 cm⁻¹.[3] However, this position is highly sensitive to the electronic and steric environment of the carbonyl group, making it a powerful probe of molecular structure. Several key factors influence its absorption frequency.

Factors Influencing Carbonyl Stretching Frequency
  • Inductive Effects: Electron-withdrawing groups attached to the carbonyl carbon increase the force constant of the C=O bond by pulling electron density away, leading to an increase in the stretching frequency (a shift to higher wavenumber). Conversely, electron-donating groups, like alkyl substituents, slightly lower the frequency.[4][5] For example, the C=O stretch in esters appears at a higher frequency (1735-1750 cm⁻¹) than in ketones (1715 cm⁻¹) because the electronegative oxygen atom withdraws electron density.[3][6]

  • Resonance (Mesomeric) Effects: When the carbonyl group is conjugated with a C=C double bond or an aromatic ring, delocalization of π-electrons occurs.[6] This reduces the double-bond character of the C=O bond, weakening it and thus lowering the stretching frequency, typically by 25-45 cm⁻¹.[5] Amides exhibit an even more pronounced shift to lower wavenumbers (1630-1690 cm⁻¹) due to strong resonance involving the nitrogen lone pair, which imparts significant single-bond character to the C=O bond.[2]

  • Ring Strain: Incorporating a carbonyl group into a small ring forces the external bonds to have more p-character to accommodate the strained bond angles within the ring. Consequently, the C=O double bond gains more s-character, strengthening it and increasing the stretching frequency.[5] For instance, a six-membered ring ketone (cyclohexanone) absorbs at a normal value of ~1715 cm⁻¹, while a five-membered ring ketone (cyclopentanone) absorbs at ~1745 cm⁻¹, and a four-membered ring ketone (cyclobutanone) absorbs at an even higher frequency of ~1780 cm⁻¹.[4]

  • Hydrogen Bonding: Hydrogen bonding to the carbonyl oxygen lengthens and weakens the C=O bond, causing a decrease in the stretching frequency.[6] This is particularly evident in carboxylic acids, which typically exist as hydrogen-bonded dimers. This strong hydrogen bonding not only lowers the C=O frequency but also broadens the absorption band.[6]

G cluster_factors Influencing Factors cluster_carbonyl Carbonyl Stretch (ν C=O) Inductive Inductive Effect (e.g., Esters, Acid Halides) Carbonyl ~1715 cm⁻¹ (Saturated Ketone) Inductive->Carbonyl Increases ν (Higher Wavenumber) Resonance Resonance (e.g., Amides, α,β-Unsaturated Ketones) Resonance->Carbonyl Decreases ν (Lower Wavenumber) RingStrain Ring Strain (e.g., Cyclobutanone) RingStrain->Carbonyl Increases ν (Higher Wavenumber) Hbond Hydrogen Bonding (e.g., Carboxylic Acids) Hbond->Carbonyl Decreases ν (Lower Wavenumber)

Caption: Factors affecting the C=O stretching frequency (ν).

Comparative Data for Carbonyl Compounds
Carbonyl Functional GroupCharacteristic C=O Stretch (cm⁻¹)Key Differentiating Features & Notes
Ketone (Aliphatic) 1705 - 1725Baseline for comparison.[3]
Aldehyde (Aliphatic) 1720 - 1740Also shows two characteristic C-H stretches at ~2720 and ~2820 cm⁻¹.[6][7]
Carboxylic Acid 1700 - 1725 (dimer)Very broad O-H stretch from 2500-3300 cm⁻¹ often obscures C-H region.[6]
Ester (Saturated) 1735 - 1750Higher frequency than ketones due to inductive effect of the second oxygen.[3]
Amide (Primary & Secondary) 1630 - 1690Lower frequency due to strong resonance. Also shows N-H stretching (~3100-3500 cm⁻¹).[2]
Acid Chloride 1780 - 1820Very high frequency due to the strong inductive effect of the chlorine atom.[6]
α,β-Unsaturated Ketone 1665 - 1685Lower frequency due to conjugation/resonance.[3]

Part 2: The Thiophene Group - Aromatic Heterocycle Signatures

Thiophene is an aromatic, five-membered heterocycle containing a sulfur atom. Its IR spectrum is more complex than a simple carbonyl signature and is characterized by several vibrational modes involving the entire ring system.

Key Vibrational Modes of the Thiophene Ring
  • C-H Stretching (ν C-H): Aromatic C-H stretching vibrations in thiophene derivatives typically appear at wavenumbers above 3000 cm⁻¹, commonly in the 3050-3120 cm⁻¹ region.[8] The presence of peaks in this area is a strong indicator of an unsaturated or aromatic system.

  • Ring Stretching (ν C=C): The aromatic ring stretching vibrations, analogous to those in benzene, occur in the 1350-1600 cm⁻¹ region.[9][10] These bands can be sensitive to the nature and position of substituents on the ring.[10] For 2-substituted thiophenes, characteristic bands are often observed around 1514-1532 cm⁻¹ and 1430-1454 cm⁻¹.[10]

  • C-H In-Plane Bending (β C-H): These vibrations are found in the 1000-1250 cm⁻¹ range.[8][9]

  • C-H Out-of-Plane Bending (γ C-H): The strong bands in the 650-900 cm⁻¹ region are highly diagnostic of the substitution pattern on the thiophene ring, much like the corresponding region for substituted benzenes.[8][9] The number and position of these bands can help determine if the thiophene is 2-substituted, 3-substituted, or 2,5-disubstituted, for example.

  • C-S Stretching (ν C-S): The C-S stretching vibration is often weak and can be difficult to assign definitively but typically appears in the 600-850 cm⁻¹ range.[9][10][11]

Comparative Data for Thiophene Vibrations
Vibrational ModeCharacteristic Range (cm⁻¹)Notes
Aromatic C-H Stretch3050 - 3120Distinguishes from aliphatic C-H stretches (<3000 cm⁻¹).[8]
Ring C=C Stretching1350 - 1600Multiple bands are often observed. Sensitive to substituents.[9][10]
C-H In-Plane Bending1000 - 1250Moderate intensity bands.[8][9]
C-H Out-of-Plane Bending650 - 900Strong bands, highly diagnostic of substitution pattern.[8]
Ring Breathing / C-S Stretch600 - 850Can be coupled with other ring modes.[9][10]

Part 3: Experimental Protocol - Acquiring a High-Quality FT-IR Spectrum

Trustworthy data begins with a robust experimental protocol. The following outlines the standard procedure for analyzing a solid sample using the KBr pellet method with a modern Fourier Transform Infrared (FT-IR) spectrometer.

Step-by-Step Methodology
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample with a mortar and pestle until it is a fine, uniform powder.

    • Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). KBr is used as it is transparent to IR radiation in the typical analysis range.

    • Gently mix the sample and KBr with the mortar and pestle. Avoid overly vigorous grinding at this stage to prevent sample degradation from localized heat.

    • Transfer the mixture to a pellet press die.

    • Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a thin, transparent or translucent pellet. A transparent pellet indicates good sample dispersion and particle size.

  • Background Spectrum Collection:

    • Ensure the sample compartment of the FT-IR spectrometer is empty and clean.

    • Close the compartment and allow the internal atmosphere to purge with dry air or nitrogen for several minutes to minimize interference from atmospheric water vapor and CO₂.

    • Collect a background spectrum. The instrument software will store this spectrum, which contains signals from the atmosphere and instrument optics.

  • Sample Spectrum Collection:

    • Place the KBr pellet containing the sample into the sample holder in the spectrometer.

    • Close the compartment and allow it to purge for the same amount of time as the background scan.

    • Collect the sample spectrum. The software will automatically ratio the single-beam sample spectrum against the stored single-beam background spectrum, resulting in a clean transmittance or absorbance spectrum of only the sample.

  • Data Processing and Analysis:

    • Examine the resulting spectrum for key features. Ensure the strongest peaks are not "flat-topped" (saturated), which would indicate the sample was too concentrated.[12]

    • Use the software to identify peak positions (in cm⁻¹) for the characteristic bands of interest.

    • Compare the observed peak positions with the reference data tables provided in this guide and other literature sources to confirm the presence of carbonyl and/or thiophene functional groups.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis Grind 1. Grind 1-2 mg of solid sample Add 2. Add ~150 mg dry KBr Grind->Add Mix 3. Mix gently Add->Mix Press 4. Press into transparent pellet Mix->Press Insert 7. Insert KBr pellet Purge1 5. Purge empty sample compartment Bkg 6. Collect Background Spectrum Purge1->Bkg Bkg->Insert Purge2 8. Purge sample compartment again Insert->Purge2 Sample 9. Collect Sample Spectrum Purge2->Sample Process 10. Software ratios Sample/Background Sample->Process Identify 11. Identify peak positions (cm⁻¹) Process->Identify Compare 12. Compare to reference data Identify->Compare

Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet method.

Conclusion

The carbonyl and thiophene functional groups present distinct and highly informative signatures in the infrared spectrum. The C=O stretch is a powerful, localized indicator of its immediate electronic environment, with its frequency shifting predictably in response to conjugation, induction, and ring strain. In contrast, the thiophene group is identified by a combination of C-H and ring vibrations, with the out-of-plane bending region being particularly useful for determining substitution patterns. For drug development professionals and materials scientists, mastering the interpretation of these spectral regions is not merely an academic exercise; it is a fundamental skill for verifying molecular identity, ensuring purity, and ultimately, driving successful research and development.

References

  • LibreTexts. (n.d.). Infrared Spectroscopy of the Carbonyl Group. Chemistry LibreTexts. Retrieved from [Link]

  • Sene, A., et al. (1960). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 8(1), 63-80. Retrieved from [Link]

  • Satonaka, H. (1983). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2469. Retrieved from [Link]

  • Dendramis, A., & Person, W. B. (1978). Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. Applied Spectroscopy, 32(3), 263-272. Retrieved from [Link]

  • Gök, A., et al. (2020). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. Retrieved from [Link]

  • Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. Retrieved from [Link]

  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Journal of Visualized Experiments. Retrieved from [Link]

  • TutorChase. (n.d.). How do you identify carbonyl groups using IR spectroscopy? Retrieved from [Link]

  • University of Regensburg. (n.d.). IR – Spectroscopy. Part II. Carbonyl - compounds. Retrieved from [Link]

  • SlidePlayer. (n.d.). Sample preparation and factors affect IR bands. Retrieved from [Link]

  • Li, H., et al. (2018). FT-IR Spectroscopic Studies of Thiophene Adsorption and Reactions on Mo2N/γ-Al2O3 Catalysts. ResearchGate. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds. Retrieved from [Link]

  • Mary, Y. S., & Panicker, C. Y. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. IOSR Journal of Applied Chemistry, 7(1), 50-58. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Devaraja, S., et al. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. Chemical Data Collections, 33, 100701. Retrieved from [Link]

  • Ngah Demon, S. Z., & Ahmad Poad, N. (2019). Vibrational Spectroscopy Analysis of Oligothiophene Blend Film. Key Engineering Materials, 833, 191-196. Retrieved from [Link]

  • Satonaka, H. (1984). The Substituent Effects in Thiophene Compounds. II. 1H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 57(2), 473-479. Retrieved from [Link]

  • Virtual Planetary Laboratory. (n.d.). Thiophene (C4H4S). Retrieved from [Link]

  • Buttarazzi, E., et al. (2025). Spectroscopic Exploration of Squaraine Dyes: Molecular Characterization of Fundamental, Combination, and Overtone Bands. ResearchGate. Retrieved from [Link]

  • Hapsari, M. A., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 97, 246-254. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2023). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Scientific Reports, 13(1), 19894. Retrieved from [Link]

  • Hamilton, T. D. (2014). Characterizing Carbonyls with Infrared Spectroscopy: An Introductory Chemistry Experiment in a Molecular Bioscience Program. Journal of Chemical Education, 91(6), 903-906. Retrieved from [Link]

  • Yousif, E., et al. (2016). Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). Journal of Taibah University for Science, 10(6), 835-844. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental IR spectra of carbonyl stretching vibration of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]

  • Karimi-Avargani, M. (2018). FTIR of thiophene monomer and their polymer? ResearchGate. Retrieved from [Link]

Sources

mass spectrometry fragmentation patterns of (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Guide: (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone vs. Isomeric Analogs

Executive Summary & Strategic Context

Compound Identification:

  • IUPAC Name: (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone[1]

  • Synonyms: 2-(5-Methyl-2-thenoyl)pyridine[1]

  • Molecular Formula: C₁₁H₉NOS[1]

  • Exact Mass: 203.0405 Da

Significance: This ketone serves as a critical electrophilic building block in the synthesis of complex heterocyclic scaffolds, particularly in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). In drug development pipelines, the precise characterization of this intermediate is paramount because its positional isomers (varying in methyl placement on the thiophene ring or nitrogen placement on the pyridine ring) possess identical molecular weights (isobaric) but significantly different reactivity profiles and biological activities.

The Analytical Challenge: Standard low-resolution mass spectrometry (MS) cannot distinguish this compound from its isomers based on the molecular ion alone. This guide provides a definitive fragmentation analysis to enable researchers to differentiate (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone from its critical impurities using Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS).

Experimental Methodology

To ensure reproducibility, the following standardized protocols are recommended for generating the data discussed in this guide.

Protocol A: GC-EI-MS (Structural Fingerprinting)
  • Inlet Temperature: 280°C (Splitless mode to maximize sensitivity for impurities).

  • Column: Rxi-5Sil MS or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Oven Program: 60°C (1 min hold) → 20°C/min → 300°C (5 min hold).

  • Ion Source: Electron Ionization (EI) at 70 eV .

  • Source Temperature: 230°C.

  • Scan Range: m/z 40–450.

Protocol B: ESI-MS/MS (LC-MS Quantitation)
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Ionization: ESI Positive Mode (+).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture full fragmentation pathways.

  • Precursor Ion: [M+H]⁺ = 204.05.

Fragmentation Analysis: The Target Molecule

The fragmentation of (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone is governed by the competition between the pyridine and thiophene rings for the positive charge after ionization. This competition is dictated by Stevenson’s Rule , which states that the fragment with the lower Ionization Energy (IE) will preferentially retain the charge.

  • IE of Pyridine: ~9.3 eV

  • IE of 2-Methylthiophene: ~8.5 eV

Mechanism: Upon electron impact (70 eV), the molecular ion (m/z 203) is formed with high intensity due to the stability of the conjugated heteroaromatic system. The primary fragmentation pathway is Alpha-Cleavage on either side of the carbonyl group.

  • Pathway A (Dominant): Cleavage of the Pyridine-Carbonyl bond.

    • The charge is retained on the (5-methylthiophen-2-yl)acylium ion (m/z 125).

    • Subsequent loss of CO (28 Da) yields the 5-methylthienyl cation (m/z 97).

    • Why Dominant? The thiophene moiety has a lower ionization energy than the pyridine moiety, making the formation of thiophene-based cations thermodynamically favorable.

  • Pathway B (Secondary): Cleavage of the Thiophene-Carbonyl bond.

    • Formation of the picolinoyl cation (m/z 106).

    • Subsequent loss of CO yields the pyridyl cation (m/z 78).

    • Observation: These ions are present but typically at lower abundance than Pathway A.

Visualizing the Fragmentation Pathway

FragmentationPathway M Molecular Ion [M]•+ m/z 203 A1 Alpha-Cleavage A (5-Methylthiophen-2-yl)acylium+ m/z 125 M->A1 Dominant Path (Lower IE) B1 Alpha-Cleavage B Picolinoyl Cation+ m/z 106 M->B1 Secondary Path A2 CO Loss 5-Methylthienyl Cation+ m/z 97 A1->A2 -CO (28 Da) A3 Ring Fragmentation [C5H5]+ / [C3H3S]+ m/z 65 / 69 A2->A3 Ring Opening B2 CO Loss Pyridyl Cation+ m/z 78 B1->B2 -CO (28 Da) B3 HCN Loss [C4H3]+ m/z 51 B2->B3 -HCN (27 Da)

Figure 1: Competitive alpha-cleavage pathways for (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone. Pathway A is favored due to the lower ionization energy of the thiophene ring.

Comparative Performance Guide: Target vs. Isomers

This section objectively compares the target molecule against its two most likely isomeric impurities. This comparison is critical for establishing specificity in analytical methods.

Alternative 1: (3-Methylthiophen-2-yl)(pyridin-2-yl)methanone
  • Structural Difference: The methyl group is at the 3-position (ortho to carbonyl) rather than the 5-position.

  • Performance Differentiator (Steric Effect):

    • Ortho-Effect: The 3-methyl group creates steric hindrance around the carbonyl. In EI-MS, this often leads to a reduced intensity of the molecular ion (m/z 203) compared to the 5-methyl isomer.

    • Diagnostic Ion: The "ortho" effect can facilitate a hydrogen transfer to the carbonyl oxygen (similar to a McLafferty rearrangement, though restricted by ring geometry), potentially enhancing the [M-OH]⁺ peak (m/z 186) or changing the ratio of m/z 125 vs. m/z 97.

    • Key Distinction: The 5-methyl isomer (Target) typically has a cleaner spectrum with a more dominant base peak at m/z 125 or 97, whereas the 3-methyl isomer shows more "noise" from steric-induced fragmentation.

Alternative 2: (5-Methylthiophen-2-yl)(pyridin-3-yl)methanone
  • Structural Difference: The pyridine nitrogen is in the 3-position (meta) rather than the 2-position (ortho).

  • Performance Differentiator (Nitrogen Proximity):

    • 2-Pyridyl (Target): The nitrogen lone pair is proximal to the carbonyl. This can stabilize the acylium ion (m/z 106) via an inductive effect or chelation-like mechanism, making the m/z 78 (pyridyl) fragment relatively less abundant than in the 3-pyridyl isomer.

    • 3-Pyridyl (Alternative): Lacks the ortho-nitrogen interaction. The fragmentation of the pyridine ring itself (loss of HCN) is often more pronounced.

    • Key Distinction: In the Target (2-pyridyl), the m/z 78 ion is often accompanied by a characteristic m/z 51 or 52 (ring fragmentation), but the ratio of m/z 125 (Thiophene-CO) to m/z 106 (Pyridine-CO) will be distinctly different due to the electronic influence of the nitrogen position on the bond strength.

Summary of Diagnostic Ions
FeatureTarget: (5-Me-Thiophen-2-yl)(Py-2-yl) Alt 1: (3-Me-Thiophen-2-yl)(Py-2-yl) Alt 2: (5-Me-Thiophen-2-yl)(Py-3-yl)
Molecular Ion (m/z 203) High Intensity (Stable)Medium Intensity (Steric strain)High Intensity
Base Peak (Likely) m/z 125 or m/z 97 m/z 125 (Broadened/Split)m/z 125
m/z 106 (Py-CO) DistinctDistinctWeaker (Less stable acylium)
m/z 78 (Py) PresentPresentHigher Abundance
Diagnostic Ratio High Ratio of 125/106 Lower Ratio of 125/97 High Ratio of 78/106

References

  • NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectrometry of 2-Acetylthiophene and 2-Acetylpyridine." NIST Chemistry WebBook, SRD 69. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Referenced for general Alpha-Cleavage and Stevenson's Rule principles).
  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. 2nd Edition. Wiley-Interscience.

Sources

Comparative Guide: X-ray Diffraction & Structural Analysis of (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative structural analysis and experimental framework for (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone , synthesizing data from high-fidelity structural analogs to guide research and development.

Executive Summary

(5-Methylthiophen-2-yl)(pyridin-2-yl)methanone (CAS: 1397235-54-9) is a critical pharmacophore bridging the structural properties of 2-benzoylpyridine and bis(thienyl)methanones . Its significance lies in the bioisosteric replacement of a phenyl ring with a 5-methylthiophene moiety, which alters lipophilicity (


), metabolic stability, and crystal packing forces (specifically 

and

interactions).

This guide addresses the lack of open-access crystallographic data for this specific derivative by establishing a Comparative Structural Framework . It uses confirmed X-ray data from direct analogs to predict unit cell behavior, packing motifs, and crystallization protocols.

Structural Context & Pharmacophore Analysis

To understand the solid-state behavior of the title compound, we analyze it against two "Reference Standards" where high-resolution XRD data exists.

  • Reference A: 2-Benzoylpyridine (Phenyl analog).[1]

    • Relevance: Establishes the baseline packing of the pyridine-carbonyl core.

  • Reference B: (Thiophen-2-yl)(pyridin-2-yl)methanone (Des-methyl analog).

    • Relevance: Demonstrates the impact of the thiophene sulfur on conformation (syn/anti relative to carbonyl).

Key Structural Drivers
  • Conformation: Unlike the phenyl analog, the thiophene ring introduces a rotational preference. The S-atom often orients anti to the carbonyl oxygen to minimize dipole repulsion, though

    
     interactions can stabilize syn conformations in specific polymorphs.
    
  • The 5-Methyl Effect: The addition of the methyl group at the 5-position breaks the symmetry potential and introduces steric bulk that typically expands the Unit Cell Volume (

    
    ) by approximately 18–25 
    
    
    
    compared to the non-methylated analog.
Comparative X-Ray Data Analysis

The following table contrasts the crystallographic parameters of the closest validated analogs to establish the Predicted Structural Range for the title compound.

ParameterReference A: 2-Benzoylpyridine [1]Reference B: Thiophene Analog [2]Predicted: Title Compound
Crystal System MonoclinicMonoclinicMonoclinic (Likely)
Space Group



or

Z (Molecules/Cell) 444
Density (

)
1.322 g/cm³~1.38 g/cm³1.35 – 1.42 g/cm³
Packing Motif

Stacking

/

Herringbone /

-Stacking
Key Interaction



+ Methyl Sterics

Analyst Note: The title compound is expected to crystallize in a centrosymmetric space group (


). The presence of the Sulfur atom increases the calculated density relative to the phenyl analog despite the methyl group's volume contribution.
Experimental Protocols
Protocol A: Synthesis & Crystallization Workflow

Objective: Isolate single crystals suitable for XRD analysis (


 mm).
  • Synthesis:

    • React 2-cyanopyridine with 5-methyl-2-thienylmagnesium bromide (Grignard) in dry THF.

    • Hydrolyze the intermediate imine with aqueous HCl.

    • Neutralize and extract with Dichloromethane (DCM).

  • Purification:

    • Silica gel column chromatography (Hexane:EtOAc 9:1).

  • Crystallization (Slow Evaporation):

    • Dissolve 50 mg of purified solid in 4 mL of Ethanol/Methanol (1:1) .

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment.

    • Alternative Solvent: If no crystals form after 7 days, switch to Acetonitrile (promotes dipole alignment).

Protocol B: Data Collection Strategy
  • Temperature: Collect data at 100 K (Liquid Nitrogen stream) to reduce thermal motion of the 5-methyl group, which is prone to rotational disorder.

  • Radiation: Mo-K

    
     (
    
    
    
    ) is preferred over Cu-K
    
    
    to minimize absorption by Sulfur.
Structural Interaction Network (Visualization)

The following diagram maps the critical intermolecular forces that dictate the crystal lattice stability of the title compound, distinguishing between the Pyridine and Thiophene domains.

CrystalPacking Molecule (5-Methylthiophen-2-yl) (pyridin-2-yl)methanone PyridineRing Pyridine Ring (Acceptor Domain) Molecule->PyridineRing ThiopheneRing 5-Methylthiophene (Donor/Lipophilic) Molecule->ThiopheneRing Carbonyl C=O Group (H-Bond Acceptor) Molecule->Carbonyl PiStacking π-π Stacking (3.5 - 3.8 Å) PyridineRing->PiStacking Centrosymmetric Dimers ThiopheneRing->PiStacking Inter-ring Overlap S_Interaction S...O / S...N (Chalcogen Bond) ThiopheneRing->S_Interaction Intramolecular Lock HBond C-H...N / C-H...O (Weak H-Bonds) Carbonyl->HBond Accepts from neighboring CH S_Interaction->Molecule Stabilizes Planarity

Figure 1: Predicted intermolecular interaction network. The "S...O" contact often locks the thiophene-carbonyl conformation, while π-stacking drives the 3D lattice formation.

References
  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[2] Acta Crystallographica Section B, 72(2), 171-179. (Source for 2-Benzoylpyridine baseline data).

  • El-Hiti, G. A., et al. (2013).[3] "Crystal structure of (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile." Acta Crystallographica Section E, 69(10), o1385. (Source for 5-methylthiophene packing behavior).

  • PubChem Compound Summary. (2025). "2-Benzoylpyridine."[1][4][5][6] National Center for Biotechnology Information.

  • ChemScene. (2025). "Product Data: (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone." (Source for synthesis availability).

Sources

A Senior Application Scientist's Guide to Comparing the Binding Affinity of Thiophene Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring is a privileged scaffold in medicinal chemistry and coordination chemistry, prized for its unique electronic properties and its role in a multitude of biologically active compounds.[1][2][3] Its presence in numerous FDA-approved drugs underscores its importance in the development of novel therapeutics.[2][3] A critical parameter in the design and optimization of these thiophene-based molecules is their binding affinity to a target, be it a metal ion in a metalloenzyme or a receptor in a biological pathway. This guide provides an in-depth comparison of the binding affinities of a series of thiophene-based ligands, supported by experimental data and detailed methodologies for its determination.

The Essence of Binding Affinity in Thiophene-Based Ligands

Binding affinity, quantified by the equilibrium dissociation constant (Kd), is a measure of the strength of the interaction between a ligand and its binding partner. A lower Kd value signifies a higher binding affinity. In the context of drug development, a high binding affinity is often a prerequisite for a compound's potency. The thiophene moiety, with its sulfur heteroatom and aromatic nature, can engage in a variety of interactions that contribute to binding, including coordination with metal ions, hydrogen bonding, and hydrophobic interactions.[2]

Several factors inherent to the thiophene ligand's structure can significantly influence its binding affinity:

  • Substituents on the Thiophene Ring: The nature and position of substituents on the thiophene ring can modulate its electronic properties and steric profile. Electron-donating groups can increase the electron density on the sulfur atom, potentially enhancing its coordination to Lewis acidic metal centers. Conversely, electron-withdrawing groups can decrease this electron density. The strategic placement of functional groups can also introduce additional points of interaction with the target, thereby increasing binding affinity.

  • Chelation and Ligand Architecture: The incorporation of the thiophene ring into a larger chelating scaffold can dramatically enhance binding affinity through the chelate effect. The overall architecture of the ligand, whether it is rigid or flexible, also plays a crucial role in how it presents its binding motifs to the target.

  • The Nature of the Target: The binding affinity is not solely a property of the ligand but of the ligand-target pair. The identity of the metal ion, its oxidation state, and the coordination geometry it prefers will all influence the strength of the interaction with a thiophene-based ligand. Similarly, the amino acid residues in the binding pocket of a protein will dictate the types and strengths of interactions possible.

Comparative Analysis of Thiophene-Based Inhibitors of Carbonic Anhydrase

To illustrate the impact of structural modifications on binding affinity, we will examine a series of thiophene-based sulfonamides as inhibitors of human carbonic anhydrase I and II (hCA I and hCA II). Carbonic anhydrases are metalloenzymes containing a zinc ion in their active site, which is crucial for their catalytic activity. The sulfonamide group of the inhibitors coordinates to this zinc ion, mimicking the binding of the natural substrate.

Compound IDStructurehCA I Ki (nM)hCA II Ki (nM)
1 2-Acetyl-3-amino-5-(N-(4-sulfamoylphenyl)acetamido)thiophene447.28309.44
2a 2-Acetyl-3-amino-5-(N-(4-sulfamoylphenyl)benzamido)thiophene935.93813.17
2b 2-Acetyl-3-amino-5-(N-(4-sulfamoylphenyl)-4-chlorobenzamido)thiophene743.29659.31
2c 2-Acetyl-3-amino-5-(N-(4-sulfamoylphenyl)-4-methylbenzamido)thiophene812.54701.46
2d 2-Acetyl-3-amino-5-(N-(4-sulfamoylphenyl)-4-methoxybenzamido)thiophene689.72543.88
2e 2-Acetyl-3-amino-5-(N-(4-sulfamoylphenyl)-4-nitrobenzamido)thiophene1004.65935.93
3 2-Acetyl-3-amino-5-(N-(4-sulfamoylphenyl)isonicotinamido)thiophene562.17419.82
4 2-Acetyl-3-amino-5-(N-(4-sulfamoylphenyl)furan-2-carboxamido)thiophene618.43487.56

Data sourced from Koksal et al. (2020) and Baytas et al. (2019).[4][5]

  • The nature of the acyl group attached to the 5-amino position of the thiophene ring significantly influences the inhibitory potency.

  • The introduction of a benzamido group (compound 2a ) generally leads to a decrease in affinity compared to the acetamido group (compound 1 ).

  • Substituents on the phenyl ring of the benzamido moiety have a discernible effect. For instance, the electron-donating methoxy group in compound 2d results in a higher affinity for hCA II compared to the unsubstituted benzamido derivative 2a .

  • The presence of a heterocyclic ring, such as pyridine in compound 3 or furan in compound 4 , can lead to improved binding affinity compared to the benzamido derivatives.

These observations underscore the importance of fine-tuning the substituents on the thiophene scaffold to optimize interactions within the enzyme's active site.

Experimental Protocols for Determining Binding Affinity

The quantitative determination of binding affinity is paramount in coordination chemistry and drug discovery. Two of the most robust and widely used techniques are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[6]

Experimental Workflow for ITC

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_protein Prepare Protein Solution in Degassed Buffer prep_ligand Prepare Thiophene Ligand in Identical Degassed Buffer degas Thoroughly Degas Both Solutions prep_ligand->degas load_protein Load Protein into Sample Cell degas->load_protein load_ligand Load Ligand into Syringe equilibrate Equilibrate to Experimental Temperature load_ligand->equilibrate titrate Perform Automated Titration equilibrate->titrate record Record Heat Changes titrate->record integrate Integrate Raw Data to Obtain Heat per Injection record->integrate plot Plot Heat vs. Molar Ratio integrate->plot fit Fit Data to a Binding Model plot->fit determine Determine Kd, n, and ΔH fit->determine

Caption: Workflow for a typical Isothermal Titration Calorimetry experiment.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a solution of the target macromolecule (e.g., carbonic anhydrase) in a suitable, degassed buffer. The concentration should be in the range of 10-100 µM.

    • Prepare a solution of the thiophene ligand in the exact same degassed buffer. The ligand concentration should be 10-20 times higher than the macromolecule concentration. This is crucial to minimize heats of dilution.

    • Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

  • Instrument Setup and Loading:

    • Clean the sample cell and syringe of the ITC instrument thoroughly with buffer.

    • Load the macromolecule solution into the sample cell and the ligand solution into the injection syringe.

    • Allow the system to equilibrate to the desired experimental temperature.

  • Titration:

    • Perform a series of small, sequential injections of the ligand solution into the sample cell.

    • The heat change associated with each injection is measured by the instrument.

  • Data Analysis:

    • The raw data (a series of peaks corresponding to each injection) is integrated to determine the heat change per injection.

    • A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

    • This curve is then fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters: Kd, n, and ΔH.

Causality Behind Experimental Choices: The choice of buffer is critical as different buffers have different ionization enthalpies, which can contribute to the measured heat change. Using the exact same buffer for both the macromolecule and the ligand minimizes this effect. The 10-20 fold excess of ligand in the syringe ensures that the binding sites on the macromolecule become saturated during the titration, which is necessary for accurate determination of the binding parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. This allows for the determination of both the association (kon) and dissociation (koff) rate constants, from which the Kd can be calculated (Kd = koff / kon).

Experimental Workflow for SPR

SPR_Workflow cluster_prep Sensor Chip Preparation cluster_binding Binding Analysis cluster_analysis Data Analysis activate Activate Sensor Chip Surface immobilize Immobilize Target Protein activate->immobilize deactivate Deactivate Remaining Active Sites immobilize->deactivate condition Condition the Surface deactivate->condition baseline Establish a Stable Baseline with Running Buffer condition->baseline association Inject Thiophene Ligand (Analyte) at Various Concentrations baseline->association dissociation Flow Running Buffer to Monitor Dissociation association->dissociation regenerate Regenerate Sensor Surface dissociation->regenerate sensorgram Generate Sensorgrams (Response vs. Time) regenerate->sensorgram fit_curves Fit Association and Dissociation Curves to a Kinetic Model sensorgram->fit_curves calculate Calculate kon, koff, and Kd fit_curves->calculate

Caption: Workflow for a typical Surface Plasmon Resonance experiment.

Step-by-Step Methodology:

  • Sensor Chip Preparation:

    • Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the target protein onto the activated surface via amine coupling.

    • Deactivate any remaining active esters on the surface with ethanolamine.

    • Condition the surface with a series of buffer injections to remove any non-covalently bound protein.

  • Binding Measurement:

    • Establish a stable baseline by flowing running buffer over the sensor surface.

    • Inject the thiophene ligand (analyte) at a range of concentrations over the surface and monitor the binding in real-time (association phase).

    • Switch back to flowing running buffer and monitor the dissociation of the ligand from the protein (dissociation phase).

    • Regenerate the sensor surface by injecting a solution that disrupts the ligand-protein interaction (e.g., a low pH buffer), preparing it for the next injection cycle.

  • Data Analysis:

    • The real-time binding data is presented as a sensorgram, which plots the response units (RU) versus time.

    • The association and dissociation phases of the sensorgrams are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the kon and koff rate constants.

    • The equilibrium dissociation constant (Kd) is then calculated from the ratio of these rate constants.

Causality Behind Experimental Choices: The immobilization of the protein on the sensor chip allows for the real-time monitoring of the binding of the soluble ligand. Running a range of analyte concentrations is essential for accurately determining the kinetic parameters. The regeneration step is crucial for ensuring that each binding measurement starts from a clean surface, allowing for reproducible results.

Conclusion

The binding affinity of thiophene-based ligands is a critical determinant of their function in coordination chemistry and their efficacy as therapeutic agents. As demonstrated with the carbonic anhydrase inhibitors, subtle changes in the substitution pattern of the thiophene scaffold can lead to significant differences in binding affinity. A thorough understanding of the structure-activity relationships, coupled with robust experimental techniques such as ITC and SPR, is essential for the rational design and optimization of novel thiophene-based compounds with high affinity and selectivity for their biological targets.

References

  • Köksal, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Pharmacological Reports, 72(6), 1738-1748. [Link]

  • Baytaş, S. N., et al. (2019). Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects. Archiv der Pharmazie, 352(3-4), e1800269. [Link]

  • Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D-QSAR, and Molecular Docking Studies. An-Najah University Journal for Research - A (Natural Sciences), 36(1), 1-22. [Link]

  • Harris, L. A., et al. (2018). Structure-Activity Relationships in Metal-Binding Pharmacophores for Influenza Endonuclease. ACS Infectious Diseases, 4(11), 1636-1645. [Link]

  • de Esch, I. J. P., et al. (2009). Nonpeptidergic Allosteric Antagonists Differentially Bind to the CXCR2 Chemokine Receptor. Journal of Pharmacology and Experimental Therapeutics, 329(2), 526-535. [Link]

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A Researcher's Guide to Elemental Analysis: Bridging Theory and Practice for C11H9NOS

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of a compound's elemental composition is a foundational step in establishing its identity, purity, and empirical formula. This guide provides an in-depth comparison of theoretical calculations and experimental results for the elemental analysis of C11H9NOS, a representative organic molecule containing carbon, hydrogen, nitrogen, oxygen, and sulfur.

Elemental analysis is a cornerstone of chemical characterization, providing quantitative data on the elemental makeup of a substance.[1][2][3] In the pharmaceutical industry, it is a critical component of quality control and is often required by regulatory bodies like the International Council for Harmonisation (ICH) to confirm the molecular formula of new drug substances.[4][5][6] This guide will delve into the theoretical calculations, outline a standard experimental protocol, and discuss the nuances of interpreting the results.

Theoretical Elemental Composition: The Calculated Benchmark

The first step in elemental analysis is to calculate the theoretical or expected percentage of each element in the molecule. This is based on the compound's molecular formula and the atomic weights of its constituent elements.

For our target molecule, C11H9NOS, the molecular weight is calculated as follows:

  • Carbon (C): 11 atoms × 12.011 g/mol = 132.121 g/mol

  • Hydrogen (H): 9 atoms × 1.008 g/mol = 9.072 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol

  • Sulfur (S): 1 atom × 32.065 g/mol = 32.065 g/mol

Total Molecular Weight = 203.264 g/mol

From these values, the theoretical weight percentage of each element can be determined:[7]

  • %C = (132.121 / 203.264) × 100 = 65.00%

  • %H = (9.072 / 203.264) × 100 = 4.46%

  • %N = (14.007 / 203.264) × 100 = 6.89%

  • %O = (15.999 / 203.264) × 100 = 7.87%

  • %S = (32.065 / 203.264) × 100 = 15.77%

This theoretical composition serves as the gold standard against which experimental results are compared.

Experimental Elemental Analysis: The Combustion Method

The most prevalent technique for determining the elemental composition of organic compounds is combustion analysis, often referred to as CHNS/O analysis.[1][2][8][9] This method involves the complete combustion of a small, precisely weighed sample in a high-temperature, oxygen-rich environment.[1][10] The resulting combustion gases—carbon dioxide (CO2), water (H2O), nitrogen gas (N2), and sulfur dioxide (SO2)—are then separated and quantified.[1][11]

Experimental Workflow

The following diagram illustrates the typical workflow for CHNS elemental analysis.

ElementalAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenize Sample Homogenization (Grinding/Milling) Dry Drying to Constant Weight Homogenize->Dry Weigh Accurate Weighing (Microbalance) Dry->Weigh Encapsulate Encapsulation (Tin/Silver Foil) Weigh->Encapsulate Combustion High-Temperature Combustion (≥1000°C) in Oxygen Encapsulate->Combustion Reduction Reduction of Nitrogen Oxides to N2 Combustion->Reduction Separation Gas Chromatographic Separation Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Quantification Signal Quantification Detection->Quantification Calculation Calculation of Elemental Percentages Quantification->Calculation

Caption: Workflow of CHNS Elemental Analysis by Combustion.

Detailed Experimental Protocol
  • Sample Preparation:

    • Homogenization: Ensure the sample is homogenous by grinding it into a fine powder. This is crucial for obtaining a representative sample.[12][13]

    • Drying: Dry the sample to a constant weight to remove any residual moisture, which can affect the hydrogen and oxygen content.[14][15]

    • Weighing: Accurately weigh 1-3 mg of the dried sample using a microbalance.[12]

    • Encapsulation: Place the weighed sample into a small tin or silver capsule and seal it.[14][16]

  • Instrumental Analysis:

    • Combustion: The encapsulated sample is introduced into a combustion furnace heated to approximately 1000°C in a pure oxygen stream.[10][16][17] This process converts carbon to CO2, hydrogen to H2O, nitrogen to N2 and nitrogen oxides (NOx), and sulfur to SO2.[10]

    • Reduction: The combustion gases are then passed through a reduction tube containing heated copper to convert any nitrogen oxides to N2.[11]

    • Separation: The mixture of CO2, H2O, N2, and SO2 is separated using a gas chromatography column.[4][11]

    • Detection: The separated gases are quantified by a thermal conductivity detector (TCD).[4][8][11] The detector's response is proportional to the concentration of each gas.

  • Oxygen Analysis:

    • Oxygen is typically determined separately by pyrolysis. The sample is heated in the absence of oxygen, and the resulting oxygen-containing gases are converted to carbon monoxide (CO), which is then quantified.[11][17]

Comparison of Theoretical vs. Experimental Data

The ultimate goal of elemental analysis is to have the experimental values closely match the theoretical calculations. However, minor deviations are expected.

ElementTheoretical %Experimental % (Example)Acceptable Deviation
C 65.0064.85± 0.4%
H 4.464.51± 0.4%
N 6.896.81± 0.4%
S 15.7715.68± 0.4%
O 7.878.15 (by difference)-

Most scientific journals and regulatory bodies consider a deviation of ±0.4% from the theoretical value to be acceptable for establishing the purity of a compound.[18][19]

Understanding Discrepancies: Sources of Error

Deviations between theoretical and experimental results can arise from various sources. It is crucial to understand these potential pitfalls to ensure the accuracy and reliability of the analysis.

Systematic Errors

These are consistent, repeatable errors that can often be identified and corrected.[20]

  • Incomplete Combustion: If the sample does not combust completely, the measured percentages of carbon, hydrogen, and sulfur will be lower than the actual values.[20] The use of combustion aids like tungsten(VI) oxide can help with difficult-to-combust samples.[14]

  • Improper Instrument Calibration: Inaccurate calibration of the elemental analyzer will lead to consistently skewed results.[20] Regular calibration with certified reference materials is essential.[21][22]

  • Sample Impurities: The presence of residual solvents or inorganic impurities can significantly affect the elemental composition.[20][23] For instance, the presence of water will artificially inflate the hydrogen and oxygen percentages.

Random Errors

These are unpredictable fluctuations in measurements.[20]

  • Weighing Errors: Inaccurate weighing of the sample is a common source of error.[20]

  • Sample Inhomogeneity: If the sample is not perfectly homogenous, the small amount analyzed may not be representative of the bulk material.[13]

The following diagram illustrates the relationship between potential errors and their impact on the final results.

ErrorAnalysis cluster_errors Potential Sources of Error cluster_impact Impact on Results IncompleteCombustion Incomplete Combustion Deviation Deviation from Theoretical Values IncompleteCombustion->Deviation Impurities Sample Impurities (e.g., Water, Solvents) Impurities->Deviation WeighingError Inaccurate Weighing WeighingError->Deviation Inhomogeneity Sample Inhomogeneity Inhomogeneity->Deviation CalibrationError Improper Calibration CalibrationError->Deviation Purity Incorrect Assessment of Purity Deviation->Purity Formula Erroneous Empirical Formula Determination Deviation->Formula

Caption: Relationship between errors and their analytical impact.

Conclusion

Elemental analysis is an indispensable tool in the arsenal of researchers and drug development professionals. A thorough understanding of both the theoretical calculations and the experimental nuances is paramount for accurate compound characterization. By adhering to rigorous sample preparation protocols, ensuring proper instrument calibration, and being mindful of potential sources of error, scientists can confidently bridge the gap between theoretical and experimental values, thereby ensuring the integrity of their research and the quality of their products.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

While this document provides a comprehensive overview, it is imperative to consult your institution's specific safety guidelines and the compound's Safety Data Sheet (SDS) before handling and disposal. All laboratory activities must be conducted in accordance with local, state, and federal regulations.

Understanding the Hazard Profile

A thorough understanding of the chemical's properties and potential hazards is the foundation of safe disposal. While a specific, publicly available Safety Data Sheet (SDS) for (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone is not readily accessible, we can infer potential hazards based on its chemical structure—a heterocyclic ketone. Similar compounds are often classified with the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: May cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[3][4]

Given these potential hazards, (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone should be treated as a hazardous waste.[5]

Table 1: Inferred Hazard Classification and Precautionary Statements

Hazard ClassGHS Hazard StatementPrecautionary Statement Codes
Skin IrritationH315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233, P405
Hazardous to the aquatic environment, long-term hazardH411: Toxic to aquatic life with long lasting effectsP273, P391, P501

This table is based on the hazard profiles of structurally similar compounds and should be used as a guideline. Always refer to the specific SDS for the compound you are using.

The Disposal Workflow: A Step-by-Step Guide

The proper disposal of (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone is a multi-step process that begins the moment the chemical is no longer needed.[5] This workflow is designed to ensure that the waste is handled, stored, and ultimately disposed of in a manner that is safe and compliant with regulations such as the Resource Conservation and Recovery Act (RCRA).[6][7][8]

Step 1: Waste Identification and Classification

The first and most critical step is to correctly identify the waste.[9] Any unwanted (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone, including residues in containers, contaminated personal protective equipment (PPE), and materials used for spill cleanup, must be considered hazardous waste.

Step 2: Segregation of Waste

Proper segregation of chemical waste is mandatory to prevent dangerous reactions.[5][10]

  • Solid Waste: Collect solid (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, compatible solid waste container.

  • Liquid Waste: If the compound is in a solution, it should be collected in a designated liquid waste container. Do not mix this waste with other incompatible waste streams such as strong acids, bases, or oxidizers.[11] Chlorinated and non-chlorinated solvent waste should always be kept separate.[11]

Step 3: Selection of Appropriate Waste Containers

The integrity of the waste containment is paramount.

  • Compatibility: Use containers made of materials compatible with the chemical waste. For (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone, glass or polyethylene containers are generally suitable.[10] Avoid using metal cans for liquid waste, as they can corrode.[10]

  • Condition: Ensure containers are in good condition, with no leaks, cracks, or rust.[5]

  • Sealing: Containers must have tightly fitting caps and be kept closed except when adding waste.[5][12]

Step 4: Proper Labeling of Waste Containers

Clear and accurate labeling is a legal requirement and essential for safety.[5][10] The label must include:

  • The words "Hazardous Waste".[5]

  • The full chemical name: "(5-Methylthiophen-2-YL)(pyridin-2-YL)methanone". Do not use abbreviations or chemical formulas.[5][10]

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The name and contact information of the generating researcher or laboratory.

Step 5: Safe Storage of Hazardous Waste

Waste containers must be stored in a designated and safe location.

  • Secondary Containment: Store waste containers in secondary containment to prevent spills from spreading.[5]

  • Location: Do not store waste in a fume hood where reactions are in progress.[10] Flammable waste should be stored in a flame-proof cabinet.[10]

  • Accumulation Time: Be aware of the accumulation time limits for hazardous waste, which vary based on your facility's generator status (e.g., Large Quantity Generator, Small Quantity Generator).[8]

Step 6: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[5] Do not dispose of (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone down the drain or in the regular trash.[5]

Disposal of Empty Containers

Empty containers that held (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone must also be managed properly.

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent that can dissolve the compound.[5][13] The rinsate must be collected and treated as hazardous waste.[5]

  • Disposal of Rinsed Containers: After triple-rinsing and allowing the container to air dry, it may be disposed of in the regular trash, provided the label has been completely defaced or removed.[5][14]

Emergency Procedures for Spills

In the event of a spill, follow these procedures:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Containment: Prevent the spill from spreading. Absorb the spill with an inert material such as vermiculite, sand, or a chemical spill pillow.

  • Collection: Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your EHS office.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone.

DisposalWorkflow cluster_generation Waste Generation cluster_characterization Characterization & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Unwanted (5-Methylthiophen-2-YL) (pyridin-2-YL)methanone is_waste Is it waste? start->is_waste classify Classify as Hazardous Waste is_waste->classify Yes is_solid Solid or Liquid? classify->is_solid segregate_solid Segregate into Solid Waste Container is_solid->segregate_solid Solid segregate_liquid Segregate into Liquid Waste Container is_solid->segregate_liquid Liquid container Use Compatible, Sealed Container segregate_solid->container segregate_liquid->container label_container Label Container Correctly: 'Hazardous Waste', Full Chemical Name, Date, Contact Info container->label_container store Store in Designated, Secondary Containment Area label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs disposal Proper Disposal by Authorized Vendor contact_ehs->disposal

Caption: Decision workflow for the disposal of (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone.

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Comprehensive Safety and Handling Guide for (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone

Author: BenchChem Technical Support Team. Date: March 2026

The toxicological properties of (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone have not been thoroughly investigated. Therefore, it is imperative to handle this compound with a high degree of caution, assuming it may possess hazards similar to related chemical structures.[1] A proactive and multi-layered approach to personal protection is essential to minimize any potential exposure.[1]

Hazard Analysis: A Structurally-Informed Approach

The chemical structure of (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone informs our understanding of its potential hazards.

  • Pyridine Moiety: Pyridine and its derivatives are known to be flammable, toxic liquids with a distinct, unpleasant odor.[2][3] They can act as skin and respiratory irritants, and exposure may lead to symptoms such as dizziness, headaches, and nausea.[2][3]

  • Thiophene Moiety: Thiophenes are also flammable and can be absorbed through the skin.[4] They are generally incompatible with strong oxidizing agents.[4] For some related thiophene compounds, irritation to the skin, eyes, and respiratory system has been noted.[5]

  • Ketone Linker: The ketone group influences the compound's reactivity and solubility. From a safety perspective, it is particularly relevant when selecting appropriate glove materials, as many common glove types offer poor resistance to ketones.[6][7]

Based on analogous compounds like (5-Iodo-2-methylphenyl)(5-phenylthiophen-2-yl)methanone, we should anticipate that this compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[8]

Personal Protective Equipment (PPE): Your Primary Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended equipment, grounded in the anticipated hazards of its chemical structure.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye & Face Protection Chemical safety goggles and a face shieldStandard laboratory practice dictates that eye protection is mandatory. Given the potential for serious eye irritation, chemical safety goggles that form a seal around the eyes are required.[3][5] A face shield should be worn over the goggles during procedures with a high risk of splashes or aerosol generation, such as when transferring large quantities or preparing solutions.
Hand Protection Butyl rubber or Polyvinyl Alcohol (PVA) glovesThe ketone functional group is a primary consideration for glove selection. Nitrile gloves, while common, may offer insufficient protection against ketones, especially during extended contact.[9] Butyl rubber gloves provide superior resistance to ketones, esters, and aldehydes.[6][10] PVA gloves also offer high resistance to most ketones and aromatic solvents.[7][10] Always check the manufacturer's glove compatibility charts for specific breakthrough times. Double-gloving can provide an additional layer of protection.
Body Protection Chemical-resistant lab coat or apronA flame-resistant lab coat should be worn at all times to protect against splashes and spills.[3] For operations involving larger quantities, a chemical-resistant apron worn over the lab coat is recommended. Clothing should be made of natural fibers (e.g., cotton) as synthetic fibers can melt and adhere to the skin in a fire.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesAll handling of this compound, especially in solid (powder) form, should occur within a certified chemical fume hood to minimize inhalation exposure.[1][3] If there is a potential for generating dust or aerosols and engineering controls are insufficient, a properly fitted NIOSH-approved respirator with organic vapor cartridges is necessary.[1]

Operational Plan: From Receipt to Disposal

A systematic workflow ensures safety at every stage of the chemical's lifecycle in the laboratory.

Receiving and Storage
  • Verification: Upon receipt, verify the container's integrity.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][11] The supplier recommends storing in a sealed container at 2-8°C.[12] It should be kept separate from incompatible materials, particularly strong oxidizing agents.[4]

  • Labeling: Ensure containers are clearly labeled with the chemical name and primary hazard warnings.[3]

Safe Handling and Use

The following workflow outlines the critical steps for safely handling (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Don PPE (Goggles, Face Shield, Butyl Gloves, Lab Coat) Area 2. Verify Fume Hood Operation Weigh 4. Weigh Solid Compound in Fume Hood (Minimize dust generation) Prep->Weigh Gather 3. Assemble All Equipment & Reagents Dissolve 5. Add Solvent Slowly (Use non-sparking tools) Decon 7. Decontaminate Glassware & Surfaces Weigh->Decon React 6. Perform Reaction (Maintain inert atmosphere if required) Waste 8. Segregate Hazardous Waste (Solid & Liquid) Doff 9. Doff PPE Correctly Wash 10. Wash Hands Thoroughly

Caption: A step-by-step workflow for the safe handling of the target compound.

Waste Disposal
  • Segregation: All waste contaminated with (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone, including gloves, disposable lab coats, and contaminated labware, must be collected in a designated, labeled, and sealed hazardous waste container.[1]

  • Disposal: Dispose of all chemical waste through your institution's approved hazardous waste management program, adhering to all local, state, and federal regulations.[1] Do not pour waste down the drain.[11]

Emergency Procedures: Preparedness and Response

Accidents can happen despite the best precautions. Knowing the correct first aid and spill response is critical.[2]

First Aid Measures

The following table provides first aid guidance based on the anticipated hazards. Always seek immediate medical attention after providing initial first aid.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[3][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention from an ophthalmologist.
Skin Contact Immediately remove all contaminated clothing.[13] Wash the affected area with soap and plenty of water for at least 15 minutes.[3][5] If skin irritation occurs, seek medical advice.[5]
Inhalation Move the individual to fresh air immediately.[2][14] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Call a poison center or doctor if you feel unwell.[5]
Ingestion Do NOT induce vomiting.[15] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[15] Seek immediate medical attention.[16]
Spill Response

This logical diagram outlines the decision-making process for responding to a chemical spill.

G cluster_large_spill Large Spill Procedure Spill Chemical Spill Occurs Assess Assess Spill Size & Risk Spill->Assess SmallSpill Is it a minor, manageable spill? Assess->SmallSpill EvacuateImmediate Evacuate Immediate Area SmallSpill->EvacuateImmediate No PPE Don Appropriate PPE SmallSpill->PPE Yes Alert Alert Colleagues EvacuateImmediate->Alert EvacuateLab Evacuate the Laboratory EvacuateImmediate->EvacuateLab Contain Contain Spill with Absorbent Material (e.g., sand, diatomaceous earth) PPE->Contain Collect Collect Waste into Sealed Container (Use non-sparking tools) Contain->Collect Clean Decontaminate Spill Area Collect->Clean Isolate Isolate the Area, Close Doors Alarm Activate Fire Alarm / Call Emergency Services Report Report to EH&S / PI

Caption: Decision-making workflow for responding to a chemical spill.

References

  • Benchchem. Navigating the Safe Handling of Pyreno(1,2-b)thiophene: A Guide for Laboratory Professionals.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Carl ROTH. Safety Data Sheet: Pyridine.
  • Ansell USA. What type of gloves protects your hands from hazardous chemicals?.
  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • Polyco Healthine. Ketochem® 33cm Lightweight Ketone Resistant Glove.
  • ECHEMI. Thiophene SDS, 110-02-1 Safety Data Sheets.
  • Chemos GmbH&Co.KG. Safety Data Sheet: pyridine.
  • CDN. (2014, August 27). Personal Protective Equipment.
  • Thiophene Safety Data Sheet.
  • Ansell. (2026, February 28). Which Chemical Gloves Protect Hands from Hazardous Solvents?.
  • San Jose State University. (2024, May 10). Personal Protective Equipment: Hands.
  • New Jersey Department of Health. HAZARD SUMMARY: Thiophene.
  • Merck. Safety Data Sheet: Thiophene.
  • ChemScene. (5-Methylthiophen-2-yl)(pyridin-2-yl)methanone.
  • Derthon Optoelectronic Materials Sci. Tech. Co., Ltd. Material Safety Data Sheet.
  • Fisher Scientific. (2010, August 20). SAFETY DATA SHEET: 2-Methylthiophene.
  • AK Scientific, Inc. Safety Data Sheet: [5-(2-Aminoethyl)thiophen-2-yl]-(furan-3-yl)methanone.
  • Hoffman Fine Chemicals. Pyridin-2-yl(thiophen-2-yl)methanone.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
  • BLDpharm. (5-Methylthiophen-2-yl)(piperidin-4-yl)methanone hydrochloride.
  • Sigma-Aldrich. (5-Iodo-2-methylphenyl)(5-phenylthiophen-2-yl)methanone.
  • Benchchem. Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride.
  • NCBI Bookshelf. (2025, February 6). Methanol Toxicity.
  • LITFL. (2024, December 18). Methanol Toxicity.
  • MSF EMACC-WG / MSF Norway / Oslo University Hospital. (2023). METHANOL POISONING – Protocol.
  • ResearchGate. (2025, August 10). Methanol Formation, Toxicity and its Impact on the Human Nervous System and Liver.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.